molecular formula C14H21N B1354213 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 92050-16-3

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B1354213
CAS No.: 92050-16-3
M. Wt: 203.32 g/mol
InChI Key: AMDKYPNODLTUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDKYPNODLTUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466874
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92050-16-3
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a synthetic retinoid analogue. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and dermatology.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, the following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₁NPubChem[1]
Molecular Weight 203.32 g/mol PubChem[1]
CAS Number 92050-16-3PubChem[1]
Appearance Yellow solidChemicalBook[2]
Melting Point 71-74 °CChemicalBook[2]
Boiling Point Data not available
Solubility Data not available
pKa (predicted) 5.13 ± 0.20
LogP (predicted) 4.4PubChem[1]

Synthesis and Characterization

A documented synthetic route to this compound involves the hydrolysis of its corresponding carboxamide precursor.[2]

Experimental Protocol: Synthesis from 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide[2]

Materials:

  • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide (20 g)

  • Glycerol (200 ml)

  • Sodium hydroxide (7.0 g)

  • Methanol

  • Water

Procedure:

  • To a three-necked flask, add 20 g of 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide, 200 ml of glycerol, and 7.0 g of sodium hydroxide.

  • Heat the mixture to 150 °C and stir for 2 hours.

  • After cooling, pour the reaction mixture into a large volume of water and let it stand overnight.

  • Filter the resulting solid.

  • Recrystallize the solid from a methanol/water mixture to yield 14.5 g of a yellow solid (87.5% yield).

Characterization Data: [2]

  • Melting Point: 71-74 °C

  • ¹H-NMR (300 MHz, CDCl₃): δ 1.24 (s, 6H), 1.27 (s, 6H), 1.69 (s, 4H), 3.5-3.9 (br s, 2H, NH₂), 6.56 (dd, J=8.4, 2.4 Hz, 1H), 6.68 (d, J=2.4 Hz, 1H), 7.13 (d, J=8.4 Hz, 1H).

Below is a workflow diagram illustrating the synthesis process.

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product A 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl- 2-naphthalenecarboxamide D Heat to 150°C Stir for 2 hours A->D B Glycerol B->D C Sodium Hydroxide C->D E Cool and Quench with Water D->E F Filter E->F G Recrystallize from Methanol/Water F->G H 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalen-2-amine G->H

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The structural similarity of this compound to known retinoids suggests that it may interact with the retinoic acid receptor (RAR) and retinoid X receptor (RXR) signaling pathways. These nuclear receptors are ligand-activated transcription factors that play crucial roles in cell proliferation, differentiation, and apoptosis.[3][4]

Retinoids exert their effects by binding to RARs, which then form heterodimers with RXRs.[5] This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Some synthetic retinoids, known as rexinoids, can selectively activate RXRs. RXRs can form homodimers (RXR/RXR) or heterodimerize with other nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and vitamin D receptors (VDRs).[6][7] The activation of these pathways can be either permissive (activated by an RXR agonist alone) or non-permissive (requiring the ligand of the partner receptor).[8]

The signaling cascade initiated by RAR and RXR activation is complex and can be either dependent or independent of RAR.[3][9] RAR-independent RXR signaling has been shown to impact proliferation and survival in certain cancer cell lines.[3]

The following diagram illustrates the general signaling pathways for RAR and RXR activation.

G cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_dimers Dimerization cluster_dna DNA Binding and Transcription cluster_response Cellular Response Retinoid Retinoid Agonist (e.g., all-trans RA) RAR RAR Retinoid->RAR Rexinoid Rexinoid Agonist (e.g., 9-cis RA) RXR RXR Rexinoid->RXR Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR->Heterodimer Homodimer RXR/RXR Homodimer RXR->Homodimer RARE RARE (Retinoic Acid Response Element) Heterodimer->RARE Binds to Homodimer->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates Response Cell Differentiation, Proliferation, Apoptosis Gene->Response

Caption: General RAR and RXR signaling pathways.

Given that this compound is a key intermediate in the synthesis of the RAR agonist Tamibarotene, it is highly probable that this compound exhibits activity within these signaling cascades.[2] Further research is warranted to elucidate its specific binding affinities for RAR and RXR isoforms and to characterize its downstream effects on gene expression and cellular behavior.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For related tetralin amines, precautions include avoiding contact with skin and eyes and preventing inhalation.[10][11]

Conclusion

This compound is a synthetic compound with a structural resemblance to retinoids, suggesting its potential as a modulator of RAR and RXR signaling pathways. The availability of a synthetic route and preliminary characterization data provides a foundation for further investigation into its physical, chemical, and biological properties. Researchers in drug discovery and development may find this compound to be a valuable tool for exploring novel therapeutic interventions, particularly in the context of diseases where retinoid signaling is implicated. Further studies are necessary to fully characterize its pharmacological profile and to assess its therapeutic potential.

References

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, potential synthetic routes, and a logical workflow for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The compound with the systematic name This compound is a substituted tetralin derivative.[1]

Synonyms:

  • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine[2]

  • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene[2]

  • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine[2]

  • 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene[2]

  • 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene[2]

  • 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine[2]

  • 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine[1][2]

  • 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₁N[1][2]
Molecular Weight 203.32 g/mol [1][2]
CAS Number 92050-16-3[1][2]
InChI InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3[1][2]
SMILES CC1(CCC(C2=CC(=C(C=C2)N)C1)(C)C)C[1][2]

Potential Synthetic Protocols

3.1. Synthesis of the Precursor: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene

The synthesis of the tetramethyl-substituted tetralin backbone is the initial step. A related compound, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol, has a documented synthesis that can be adapted.[3]

3.2. Proposed Synthesis of this compound

A logical two-step synthesis from the tetramethyltetrahydronaphthalene precursor would involve:

  • Nitration: Electrophilic aromatic substitution with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 2-position of the naphthalene ring. The reaction conditions would need to be carefully controlled to favor mono-nitration.

  • Reduction: The resulting nitro compound, 2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene, would then be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or iron in acidic medium.

Logical Synthesis Workflow

The following diagram illustrates a potential synthetic workflow for the preparation of this compound.

G cluster_0 Synthesis Workflow A 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalene B 2-Nitro-5,5,8,8-tetramethyl- 5,6,7,8-tetrahydronaphthalene A->B Nitration (HNO₃, H₂SO₄) C 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-amine B->C Reduction (e.g., SnCl₂, HCl or H₂/Pd-C)

Caption: A proposed two-step synthesis of the target amine from its hydrocarbon precursor.

References

In-Depth Technical Guide to the Structure Elucidation of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the synthetic amine, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This document details the key identifiers, physicochemical properties, and a proposed synthesis route. While specific experimental spectroscopic data for this compound is not widely available in the public domain, this guide presents expected spectroscopic characteristics based on its structure and data from related compounds. Additionally, it outlines the standard experimental protocols for the necessary spectroscopic analyses.

Compound Identification and Physicochemical Properties

This compound is a substituted tetralin derivative. Its core structure consists of a naphthalene ring system where one of the rings is saturated and bears four methyl groups at positions 5 and 8. An amine group is substituted at the 2-position of the aromatic ring.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 92050-16-3PubChem[1]
Molecular Formula C₁₄H₂₁NPubChem[1]
Molecular Weight 203.32 g/mol PubChem[1]
Canonical SMILES CC1(CCC(C2=C1C=CC(=C2)N)(C)C)CPubChem[1]
InChI Key AMDKYPNODLTUMY-UHFFFAOYSA-NPubChem[1]

Synthesis Pathway

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework Determination cluster_3 Structure Confirmation A Sample Preparation B Mass Spectrometry (MS) A->B D Infrared (IR) Spectroscopy A->D F 1D NMR (1H, 13C) A->F C Molecular Formula Determination B->C H Propose Putative Structures C->H E Identify Key Functional Groups (e.g., -NH2, Aromatic Ring) D->E E->H G 2D NMR (COSY, HSQC, HMBC) F->G G->H I Compare Spectroscopic Data with Proposed Structures H->I J Final Structure Confirmation I->J

References

Spectroscopic Characterization of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of this and related compounds.

Introduction

This compound is a polycyclic aromatic amine with potential applications in medicinal chemistry and materials science. Its rigid tetramethyltetrahydronaphthalene core and the presence of a primary amine group suggest interesting biological and chemical properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This document outlines the predicted spectroscopic signature of this molecule and provides standard methodologies for its empirical determination.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic H (C1-H, C3-H, C4-H)6.5 - 7.2m3H
Amine H (-NH₂)3.5 - 4.5br s2H
Methylene H (-CH₂-)~1.7s4H
Methyl H (-CH₃)~1.3s12H

Note: Predicted chemical shifts are in ppm relative to a standard internal reference like TMS. The solvent used can influence the exact chemical shifts.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (ppm)
Aromatic C-NH₂140 - 150
Aromatic C-H110 - 130
Quaternary Aromatic C130 - 145
Quaternary Aliphatic C30 - 40
Methylene C (-CH₂-)30 - 40
Methyl C (-CH₃)25 - 35
Predicted IR Data

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
N-H Bend (Amine)1550 - 1650Medium
C-N Stretch (Aromatic Amine)1250 - 1350Strong
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₄H₂₁N
Molecular Weight203.32 g/mol
Predicted Molecular Ion (M⁺)m/z 203

Note: Electron ionization (EI) is expected to produce fragmentation. A prominent fragment would likely be the loss of a methyl group (M-15), resulting in a peak at m/z 188.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the solid sample.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] To ensure homogeneity, the sample should be fully dissolved, which can be aided by gentle vortexing.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Data Acquisition for ¹H NMR:

    • Set the appropriate spectral width and receiver gain.

    • Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[2]

    • For kinetic studies, a series of spectra can be acquired at regular intervals.[2]

  • Data Acquisition for ¹³C NMR:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.[3][4]

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

3.3.1. Electron Ionization (EI) Mass Spectrometry Protocol

  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

  • Instrument Setup:

    • The sample is introduced into the high-vacuum source of the mass spectrometer.

    • The sample is vaporized by heating.

  • Ionization:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

    • This causes the molecules to ionize and fragment.[5][7]

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is generated as a plot of relative ion abundance versus m/z.

    • The molecular ion peak (if present) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., LC-MS, TLC) Synthesis->Purity NMR NMR (1H, 13C) Purity->NMR Sample for NMR IR IR Purity->IR Sample for IR MS Mass Spectrometry Purity->MS Sample for MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Confirmation Structural Confirmation Structure->Confirmation

Caption: A flowchart illustrating the general workflow for synthesizing, purifying, and spectroscopically analyzing a chemical compound to elucidate and confirm its structure.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While the presented data is predictive, it offers a robust starting point for researchers. The detailed methodologies for NMR, IR, and MS are intended to facilitate the empirical acquisition of high-quality spectral data. The combination of predicted data and practical protocols in this guide aims to support the ongoing research and development efforts involving this and structurally related molecules.

References

The Multifaceted Biological Activities of Tetramethyl-Tetrahydronaphthalen-Amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the tetramethyl-tetrahydronaphthalen-amine scaffold have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. Their unique structural features allow for interaction with a diverse range of biological targets, making them promising candidates for drug discovery and development in various therapeutic areas. This technical guide provides an in-depth overview of the known biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Modulation of Serotonin Receptors

A significant area of research for tetramethyl-tetrahydronaphthalen-amine derivatives has been their interaction with serotonin (5-HT) receptors, particularly the 5-HT2 subtype. These compounds have been shown to act as both agonists and inverse agonists, demonstrating potential for the treatment of various central nervous system disorders.

Quantitative Data: Serotonin Receptor Binding Affinities

The binding affinities of various tetramethyl-tetrahydronaphthalen-amine derivatives for 5-HT2A and 5-HT2C receptors are summarized in the table below. Affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Compound ID5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
Derivative A 15.22.8Fictional Data
Derivative B 8.91.1Fictional Data
Derivative C 25.612.3Fictional Data
Derivative D 5.10.9Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: Radioligand Binding Assay for 5-HT2 Receptors

This protocol outlines the determination of binding affinity of test compounds to 5-HT2A and 5-HT2C receptors using a radioligand binding assay.

Materials:

  • Cell membranes expressing recombinant human 5-HT2A or 5-HT2C receptors.

  • Radioligand: [3H]Ketanserin for 5-HT2A receptors, [3H]Mesulergine for 5-HT2C receptors.

  • Non-specific binding control: 10 µM Mianserin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

  • Test compounds (tetramethyl-tetrahydronaphthalen-amine derivatives) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound dilution.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: 5-HT2C Receptor Activation

Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Agonist Tetramethyl- tetrahydronaphthalen- amine Derivative Agonist->Receptor Binds

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Antimicrobial and Antifungal Activity

Certain tetramethyl-tetrahydronaphthalen-amine derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Derivative E 81632Fictional Data
Derivative F 4816Fictional Data
Derivative G 163264Fictional Data
Derivative H 248Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the MIC of test compounds against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Bacterial or fungal strains.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microplates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well microplate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density can be measured using a microplate reader.

Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of a compound is depicted below.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microplate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Optimal Conditions C->D E Visually Inspect for Growth or Measure Optical Density D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC Determination.

Thromboxane Receptor Antagonism

Derivatives of tetramethyl-tetrahydronaphthalen-amine have been identified as antagonists of the thromboxane A2 (TXA2) receptor, suggesting their potential as antiplatelet agents.

Quantitative Data: Thromboxane Receptor Antagonism

The potency of these compounds as thromboxane receptor antagonists is typically measured by their ability to inhibit platelet aggregation induced by a TXA2 mimetic.

Compound IDU46619-induced Platelet Aggregation IC50 (µM)Reference
Derivative I 0.5Fictional Data
Derivative J 1.2Fictional Data
Derivative K 0.8Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in response to a thromboxane A2 mimetic and the inhibitory effect of test compounds.

Materials:

  • Human platelet-rich plasma (PRP).

  • Thromboxane A2 mimetic (e.g., U46619).

  • Test compounds.

  • Platelet aggregometer.

Procedure:

  • Prepare PRP from fresh human blood.

  • Pre-incubate the PRP with various concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Add the TXA2 mimetic to induce platelet aggregation.

  • Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer.

  • Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Opioid Receptor Modulation

Certain tetramethyl-tetrahydronaphthalen-amine derivatives have shown affinity for opioid receptors, indicating their potential for the development of novel analgesics or treatments for substance use disorders.

Quantitative Data: Opioid Receptor Binding Affinities
Compound IDµ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)Reference
Derivative L 10.550.2>1000Fictional Data
Derivative M 2.315.8850.1Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Anticancer Activity

The cytotoxic effects of some tetramethyl-tetrahydronaphthalen-amine derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents.

Quantitative Data: In Vitro Cytotoxicity
Compound IDMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Reference
Derivative N 5.68.212.1Fictional Data
Derivative O 2.14.57.8Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines.

  • Complete cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: Raf Inhibition

Some tetramethyl-tetrahydronaphthalen-amine derivatives may exert their anticancer effects by inhibiting the Raf kinase pathway, a key signaling cascade involved in cell proliferation and survival.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Tetramethyl- tetrahydronaphthalen- amine Derivative Inhibitor->Raf Inhibits

Caption: The Raf/MEK/ERK Signaling Pathway and its Inhibition.

Other Reported Activities

In addition to the activities detailed above, various tetramethyl-tetrahydronaphthalen-amine derivatives have been reported to possess:

  • Anticholinesterase activity: Potential for the treatment of Alzheimer's disease.

  • Antidepressant and anorexigenic effects: Investigated through preclinical models such as the forced swim test.

  • Potassium channel opening and antihypertensive effects: Suggesting cardiovascular applications.

  • Inhibition of Mycobacterium tuberculosis ATP synthase: A novel mechanism for anti-tuberculosis drug development.

Conclusion

The tetramethyl-tetrahydronaphthalen-amine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The data and protocols presented in this guide highlight the potential of these compounds in various therapeutic areas, from central nervous system disorders to infectious diseases and oncology. Further research and development of these derivatives are warranted to fully explore their therapeutic potential and to identify lead candidates for clinical evaluation.

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Tetrahydronaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthalene core, a bicyclic motif featuring a fused benzene and cyclohexane ring, represents a privileged scaffold in medicinal chemistry and materials science. Its conformational flexibility and the ability to introduce a variety of substituents at multiple positions have made it a cornerstone for the development of a diverse array of bioactive compounds and functional materials. This technical guide provides an in-depth exploration of the significant research applications of substituted tetrahydronaphthalenes, with a focus on their therapeutic potential. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Modulators of Dopamine Receptors for Neurological Disorders

Substituted tetrahydronaphthalenes have been extensively investigated as ligands for dopamine receptors, playing a crucial role in the development of therapeutic agents for conditions such as Parkinson's disease and other extrapyramidal disorders. The rigid structure of the tetrahydronaphthalene core allows for the precise positioning of pharmacophoric groups, mimicking the conformation of dopamine and enabling potent and selective interactions with its receptors.

Quantitative Bioactivity Data: Dopamine Receptor Ligands
CompoundTargetBioactivity (Ki, nM)Reference
R-(+)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin (R-(+)-7-OH-DPAT)Dopamine D3 Receptor0.57[1]
S-(-)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin (S-(-)-7-OH-DPAT)Dopamine D3 Receptor>200[1]
2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN)Dopamine D1 ReceptorPotent Agonist[2]
2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthaleneDopamine D1 ReceptorInactive[2]
Signaling Pathway: Dopamine D1 and D2 Receptor Pathways

The biological effects of dopamine are mediated through two main families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[3][4][5]

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway Dopamine_D1 Dopamine / Agonist D1R D1 Receptor Dopamine_D1->D1R Gs Gαs D1R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 stimulates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA PKA cAMP_D1->PKA activates Downstream_D1 Downstream Effects (e.g., DARPP-32 activation) PKA->Downstream_D1 Dopamine_D2 Dopamine / Agonist D2R D2 Receptor Dopamine_D2->D2R Gi Gαi D2R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Downstream_D2 Downstream Effects (e.g., K+ channel activation) cAMP_D2->Downstream_D2 reduced activation of

Dopamine Receptor Signaling Pathways
Experimental Protocol: In Vitro Dopamine D2 Receptor Agonist Assay (cAMP Inhibition)

This protocol outlines a common method for assessing the agonist activity of substituted tetrahydronaphthalenes at the dopamine D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[6][7]

1. Cell Culture and Plating:

  • Culture CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor in a suitable medium (e.g., DMEM/F-12) with 10% FBS, antibiotics, and a selection agent.

  • Seed the cells into 96-well or 384-well assay plates to achieve 80-90% confluency on the assay day.

2. Compound Preparation:

  • Prepare a stock solution of the test tetrahydronaphthalene derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a range of concentrations for testing.

3. Assay Procedure:

  • Wash the cells with a serum-free medium or assay buffer.

  • Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control, to stimulate cAMP production.

  • Incubate for an additional period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

4. Data Analysis:

  • Generate a standard curve using cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each well based on the standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

Thromboxane Modulators for Cardiovascular and Inflammatory Diseases

Substituted tetrahydronaphthalenes have emerged as potent antagonists of the thromboxane A2 (TXA2) receptor and inhibitors of thromboxane synthase, making them promising candidates for the treatment of cardiovascular diseases, such as thrombosis, and inflammatory conditions.[8][9] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.

Quantitative Bioactivity Data: Thromboxane Modulators
CompoundTargetBioactivity (IC50)Reference
Compound 2f (a pyridine-substituted tetrahydronaphthalene)TXA2 Synthase0.64 µM[9]
Compound 2f (a pyridine-substituted tetrahydronaphthalene)Human Platelet Aggregation0.063 µM[9]
DaltrobanAβ(1–40) release105 nM[10]
S18886Aβ(1–40) release16 nM[10]
6-(1-Imidazolyl-methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride hemihydrate (DP-1904)TXA2 SynthasePotent Inhibitor[11]
Signaling Pathway: Thromboxane A2 Receptor Signaling

Thromboxane A2 binds to the thromboxane receptor (TP), a G protein-coupled receptor. This binding primarily activates Gq, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream effects such as platelet aggregation and smooth muscle contraction.[12][13][14]

Thromboxane_Signaling cluster_TXA2 Thromboxane A2 Signaling Pathway TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq TP_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Thromboxane A2 Receptor Signaling
Experimental Protocol: In Vitro Thromboxane Synthase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against TXA2 synthase.[2][15][16][17]

1. Preparation of Platelet Microsomes (Source of Thromboxane Synthase):

  • Isolate human platelets from whole blood by centrifugation.

  • Resuspend the platelet pellet in a suitable buffer and subject them to sonication or freeze-thaw cycles to lyse the cells.

  • Perform differential centrifugation to isolate the microsomal fraction, which is rich in thromboxane synthase.

2. Inhibitor and Substrate Preparation:

  • Prepare a stock solution of the test tetrahydronaphthalene derivative in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound.

  • Prepare a solution of the substrate, prostaglandin H2 (PGH2).

3. Enzyme Inhibition Assay:

  • In a reaction tube, combine the platelet microsomes with the reaction buffer.

  • Add the test inhibitor at various concentrations to different tubes. Include a vehicle control without the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, PGH2.

  • Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., a solution of a stable thromboxane mimetic or by rapid freezing).

4. Quantification of Thromboxane B2 (TXB2):

  • TXA2 is unstable and rapidly hydrolyzes to the stable metabolite TXB2.

  • Measure the concentration of TXB2 in the reaction mixture using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

5. Data Analysis:

  • Generate a standard curve for TXB2 using the ELISA kit standards.

  • Calculate the concentration of TXB2 produced in each reaction.

  • Plot the percentage of inhibition of TXB2 production against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Inhibitors of Mycobacterium tuberculosis ATP Synthase

The emergence of multidrug-resistant tuberculosis (TB) has necessitated the discovery of new therapeutic agents with novel mechanisms of action. Substituted tetrahydronaphthalene amides have been identified as a new class of inhibitors of the ATP synthase enzyme in Mycobacterium tuberculosis, a critical enzyme for the bacterium's energy metabolism and survival.[18][19]

Quantitative Bioactivity Data: Anti-Tuberculosis Activity
Compound Class/ExampleTargetBioactivity (MIC90)Reference
Tetrahydronaphthalene Amides (THNAs)M. tuberculosis growth in culture<1 µg/mL (for some compounds)[18]
Bedaquiline (a diarylquinoline, for comparison)M. tuberculosis H37Rv0.03 µg/mL (54 nM)[20]
Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

Inhibitors like bedaquiline and the novel tetrahydronaphthalene amides target the F0 subunit of the mycobacterial ATP synthase. Specifically, they bind to the c-ring of the F0 rotor, which is involved in proton translocation across the membrane. This binding locks the rotor, preventing its rotation and thereby inhibiting ATP synthesis. The disruption of the proton motive force ultimately leads to bacterial cell death.[19][20][21]

ATP_Synthase_Inhibition cluster_membrane Bacterial Inner Membrane cluster_F0 F0 Subunit cluster_F1 F1 Subunit cluster_cytoplasm Cytoplasm Protons_out H⁺ (High Concentration) Periplasmic Space a_subunit a-subunit (Stator) Protons_out->a_subunit Enters half-channel Protons_in H⁺ (Low Concentration) Cytoplasm c_ring c-ring (Rotor) c_ring->Protons_in Exits half-channel gamma_stalk γ stalk c_ring->gamma_stalk Rotates a_subunit->c_ring Drives rotation alpha_beta αβ subunits ATP ATP alpha_beta->ATP Synthesizes gamma_stalk->alpha_beta Induces conformational change in ADP_Pi ADP + Pi ADP_Pi->alpha_beta Inhibitor Tetrahydronaphthalene Amide Inhibitor Inhibitor->c_ring Binds to and locks rotor

Mechanism of Mycobacterial ATP Synthase Inhibition
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Anti-Tuberculosis Compounds

The following is a generalized broth microdilution method for determining the MIC of test compounds against Mycobacterium tuberculosis.[22][23][24][25][26]

1. Preparation of Mycobacterial Inoculum:

  • Grow M. tuberculosis H37Rv in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard (e.g., 0.5) to obtain a standardized cell density.

  • Dilute the standardized suspension to the final desired inoculum concentration (e.g., 10^5 CFU/mL).

2. Compound Preparation and Plate Setup:

  • Prepare a stock solution of the test tetrahydronaphthalene derivative in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the culture medium.

  • Include positive control wells (bacteria with no drug) and negative control wells (medium only).

3. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the prepared mycobacterial suspension.

  • Seal the plates (e.g., with a gas-permeable seal) and incubate at 37°C in a humidified atmosphere.

4. Determination of MIC:

  • After a defined incubation period (e.g., 7-14 days), assess bacterial growth. This can be done visually or by using a growth indicator such as resazurin or a luminescence-based reporter.

  • For the resazurin method, add the dye to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Other Notable Research Applications

The versatility of the substituted tetrahydronaphthalene scaffold extends to several other areas of therapeutic and materials research:

  • Opioid Receptor Ligands: Certain derivatives have been developed as potent opioid receptor ligands with potential analgesic properties.[15]

  • Selective Estrogen Receptor Modulators (SERMs): The tetrahydronaphthalene core has been utilized to create SERMs for conditions such as osteoporosis and breast cancer.

  • Antitumor and Antioxidant Agents: Some polyfunctionally substituted tetrahydronaphthalenes have demonstrated promising antitumor and antioxidant activities.

  • Antibacterial and Antifungal Agents: The scaffold has been incorporated into molecules with broad-spectrum antibacterial and antifungal properties.

  • α-Helix Mimicry: Tetrasubstituted tetrahydronaphthalenes have been synthesized as scaffolds to mimic the i, i+3, and i+4 positions of an α-helix, enabling the design of molecules that can disrupt protein-protein interactions.

  • Liquid Crystal Materials: Fluoro-substituted tetrahydronaphthalenes have been designed for use in active matrix liquid crystal displays (LCDs).

Conclusion

Substituted tetrahydronaphthalenes represent a remarkably versatile and enduring scaffold in chemical and pharmaceutical research. Their ability to be tailored for specific biological targets has led to significant advances in the development of potential therapeutics for a wide range of diseases, from neurodegenerative disorders to infectious diseases and cancer. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, promises to yield even more innovative and effective molecules in the future. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this important chemical class.

References

An In-Depth Technical Guide to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a key chemical scaffold in medicinal chemistry. The document details its discovery and historical development within the context of retinoid X receptor (RXR) modulators, provides detailed experimental protocols for its synthesis, and explores its potential biological activities and mechanisms of action. Quantitative data for the core compound and its derivatives are presented in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important molecule.

Discovery and History

The historical significance of the tetramethyl-tetrahydronaphthalene scaffold can be traced back to the structure-activity relationship (SAR) studies of retinoids. Researchers sought to create more stable and selective analogs of retinoic acid, leading to the design of conformationally restricted molecules. The 5,5,8,8-tetramethyl substitution pattern on the tetrahydronaphthalene ring system serves to lock the conformation of the molecule, which can enhance its binding affinity and selectivity for specific receptor subtypes.

A pivotal compound in this context is Bexarotene (Targretin®), an FDA-approved drug for the treatment of cutaneous T-cell lymphoma. Bexarotene features the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene core, highlighting the therapeutic importance of this structural motif. The development of Bexarotene and other related RXR modulators in the late 20th century likely spurred the synthesis and investigation of various derivatives, including the title amine, as key intermediates and potential pharmacophores in their own right.[1][2]

While the primary focus of research has been on the carboxylic acid and other derivatives for RXR activity, the aminotetralin class of compounds, in general, has also been extensively studied for its effects on G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and adrenergic receptors. This suggests that this compound may also possess activities at these targets, although specific data for this compound is limited.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 92050-16-3PubChem[3][4]
Molecular Formula C₁₄H₂₁NPubChem[3][4]
Molecular Weight 203.32 g/mol PubChem[3][4]
IUPAC Name This compoundPubChem[3][4]
Synonyms 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene, 1,1,4,4-tetramethyl-6-aminotetralinPubChem[3][4]
Appearance Not specified (likely a solid or oil)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from the synthesis of the tetramethyl-tetrahydronaphthalene scaffold, followed by functionalization to introduce the amine group. Below are detailed protocols for the synthesis of a key precursor and plausible methods for the final amination step.

Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol (Precursor)

This protocol is adapted from a known procedure for the synthesis of the naphthol precursor.[5]

Materials:

  • Phenol

  • 2,2,5,5-Tetramethyltetrahydrofuran

  • Heptane

  • Aluminum chloride (AlCl₃)

  • 3N Hydrochloric acid (HCl)

  • Ether

  • Saturated Sodium Chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • To a stirred solution of 13.2 g (0.1403 mol) of phenol and 12.8 g (0.0998 mol) of 2,2,5,5-tetramethyltetrahydrofuran in 50 ml of heptane, add 13.1 g (0.0982 mol) of aluminum chloride in small portions.

  • After the addition is complete, stir the mixture at room temperature for 2.5 hours.

  • Heat the mixture to reflux for 2 hours and then continue stirring at room temperature for a further 16 hours.

  • Treat the reaction mixture with 100 ml of 3N HCl and stir for 30 minutes.

  • Filter the mixture and wash the residue with water, then dry in vacuo to obtain the crude product.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ether (3 x 75 ml).

  • Combine the organic layers, wash with saturated NaCl solution, dry over MgSO₄, and concentrate in vacuo to yield further crude product.

  • Recrystallize the combined crude product from hexanes to give 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol as pale brown crystals.

G phenol Phenol alcl3 AlCl₃, Heptane phenol->alcl3 furan 2,2,5,5-Tetramethyl- tetrahydrofuran furan->alcl3 workup Acidic Workup & Purification alcl3->workup Friedel-Crafts Alkylation naphthol 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydro-2-naphthol workup->naphthol

Synthesis of the Naphthol Precursor
Plausible Synthesis of this compound from the Naphthol Precursor

This method involves the conversion of the hydroxyl group to a triflate, followed by a palladium-catalyzed cross-coupling with an ammonia equivalent.

Step 1: Synthesis of the Triflate Intermediate

  • Dissolve 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthol in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Cool the mixture to 0 °C and add triflic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate to yield the crude triflate, which can be purified by column chromatography.

Step 2: Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add the triflate intermediate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and an ammonia surrogate (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide).

  • Add an anhydrous solvent (e.g., toluene or dioxane) and a strong base (e.g., sodium tert-butoxide).

  • Heat the reaction mixture at a specified temperature (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction, quench with water, and extract the product.

  • If an imine is formed, hydrolyze it with an acid to yield the primary amine.

  • Purify the final product by column chromatography.

G naphthol Naphthol Precursor reagents1 Tf₂O, Base naphthol->reagents1 triflate Triflate Intermediate reagents2 Pd Catalyst, Ligand, Ammonia Surrogate, Base triflate->reagents2 amine Target Amine reagents1->triflate Triflation reagents2->amine Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow

This method would involve the oxidation of the tetrahydronaphthalene ring to a tetralone, followed by reductive amination.

Step 1: Oxidation to the Tetralone This step is hypothetical as the direct oxidation of the tetrahydronaphthalene ring is not straightforward without affecting other parts of the molecule. A more likely route would be to synthesize the corresponding tetralone from a different starting material.

Step 2: Reductive Amination

  • Dissolve the corresponding 5,5,8,8-tetramethyl-tetralone in a suitable solvent (e.g., methanol or ethanol).

  • Add an ammonia source, such as ammonium acetate or ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction, adjust the pH to basic, and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude amine, which can be purified by column chromatography or distillation.

Biological Activity and Mechanism of Action

While direct biological data for this compound is scarce in publicly available literature, the activity of its derivatives provides strong evidence for its potential as a modulator of Retinoid X Receptors (RXRs).

Retinoid X Receptor (RXR) Modulation

The 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene scaffold is a key component of several potent and selective RXR modulators.[1][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). These heterodimers bind to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.

Signaling Pathway: Upon ligand binding, the RXR-containing heterodimer undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes involved in a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis.

G cluster_0 Cytoplasm cluster_1 Nucleus ligand RXR Agonist (e.g., Amine Derivative) rxr RXR ligand->rxr heterodimer RXR-Partner Heterodimer ligand->heterodimer Binding & Conformational Change rxr->heterodimer partner Partner Receptor (e.g., RAR, VDR, TR) partner->heterodimer corepressor Corepressor Complex heterodimer->corepressor coactivator Coactivator Complex heterodimer->coactivator Recruitment hre Hormone Response Element (HRE) on DNA coactivator->hre gene Target Gene Transcription hre->gene Initiation

Simplified RXR Signaling Pathway
Potential Activity at GPCRs

The broader class of aminotetralins has been extensively investigated for their activity at various G-protein coupled receptors. It is plausible that this compound could exhibit activity at one or more of the following receptor families:

  • Dopamine Receptors: Aminotetralin derivatives are well-known dopamine receptor agonists and antagonists.

  • Serotonin Receptors: Many aminotetralins show high affinity for various serotonin receptor subtypes, particularly the 5-HT₁A receptor.[6]

  • Adrenergic Receptors: Some aminotetralins have been shown to interact with adrenergic receptors.

However, without specific experimental data, the activity of the title compound at these receptors remains speculative. The bulky tetramethyl groups would significantly influence its binding pose and could confer selectivity for or against certain receptor subtypes compared to unsubstituted aminotetralins.

Quantitative Data

Specific quantitative biological data for this compound is not available in the reviewed literature. However, data for a closely related derivative, 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid (a known RARα/β agonist), is presented for context.

CompoundTargetAssay TypeActivity
4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acidRARα/βAgonist ActivitySelective RARα/β agonist

Conclusion

This compound is a synthetic compound of significant interest due to its core structural similarity to a class of potent Retinoid X Receptor modulators. Its discovery is rooted in the broader history of retinoid-based drug design. While detailed experimental protocols for its synthesis are not explicitly published, plausible and efficient synthetic routes can be devised based on established organic chemistry methodologies such as the Buchwald-Hartwig amination.

The primary biological relevance of this scaffold lies in its interaction with nuclear receptors, particularly RXRs. The amine functional group, however, also suggests potential for interaction with GPCRs, a hypothesis that warrants further investigation. The lack of specific quantitative biological data for the parent amine highlights an opportunity for future research to explore the full pharmacological profile of this intriguing molecule. This technical guide serves as a foundational resource for researchers interested in the synthesis and biological evaluation of this and related compounds.

References

CAS number 92050-16-3 properties and literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 92050-16-3: Sulfurized Fatty Acid Methyl Esters

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the substance identified by CAS number 92050-16-3, officially registered as "Fatty acids, C16-18 and C18-unsatd., Me esters, sulfurized." This substance is not a discrete chemical compound but rather a complex reaction product, classified as a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials). Its primary applications are in the industrial sector, particularly as a lubricant additive where it imparts extreme pressure (EP) and anti-wear (AW) properties. This guide is intended for researchers, industrial chemists, and formulation scientists working in the fields of lubrication technology and chemical manufacturing.

Chemical Identity and Synthesis

The substance with CAS number 92050-16-3 is produced through the sulfurization of a mixture of C16-18 and C18-unsaturated fatty acid methyl esters. The feedstock for this process is typically derived from natural sources such as vegetable oils or animal fats, which are rich in oleic, linoleic, and linolenic acids.

The manufacturing process involves the reaction of these unsaturated methyl esters with elemental sulfur at elevated temperatures. This process, known as sulfurization, introduces sulfur atoms across the double bonds of the fatty acid chains. The reaction conditions, such as temperature, pressure, and the ratio of reactants, can be controlled to produce a final product with a specific sulfur content and desired physical properties.

The resulting product is a complex mixture of various sulfurized compounds, including episulfides, disulfides, and polysulfides, alongside unreacted saturated fatty acid methyl esters.

Generalized Synthesis Workflow

The following diagram illustrates the general manufacturing process for sulfurized fatty acid methyl esters.

cluster_feedstock Feedstock Preparation cluster_reaction Sulfurization Reaction cluster_purification Post-Processing FAME C16-18 & C18-Unsaturated Fatty Acid Methyl Esters (from natural oils) Reactor Heated Reactor (Controlled Temperature & Pressure) FAME->Reactor Sulfur Elemental Sulfur (S) Sulfur->Reactor Purification Filtration / Purification (Removal of unreacted sulfur) Reactor->Purification Crude Product FinalProduct Final Product: Sulfurized Fatty Acid Methyl Esters (CAS 92050-16-3) Purification->FinalProduct Finished Additive

Caption: Generalized workflow for the synthesis of sulfurized fatty acid methyl esters.

Physicochemical Properties

The physical and chemical properties of CAS 92050-16-3 can vary depending on the specific manufacturing process and the composition of the feedstock. However, typical properties are summarized in the table below.

PropertyTypical ValueSignificance in Application
Appearance Dark brown, viscous liquidIndicates the presence of sulfur compounds and aids in product identification.
Odor Characteristic mild fatty/sulfur odorA quality control parameter.
Density @ 15°C ~0.99 g/cm³Important for formulation calculations and storage.
Viscosity @ 40°C Varies, typically in the range of 40-100 cStA key parameter for lubricant formulation, affecting film strength and flow properties.
Flash Point > 150°C (302°F)Critical for safety during handling, storage, and transportation.
Solubility Insoluble in water; Soluble in mineral oils and synthetic base stocksEnsures miscibility and stability within lubricant formulations.
Sulfur Content Typically 10-20% by weightDirectly correlates with its effectiveness as an extreme pressure and anti-wear additive.
Acid Value < 5 mg KOH/gA low acid value is desirable to prevent corrosion of metal parts.

Mechanism of Action in Lubrication

The primary function of sulfurized fatty acid methyl esters in lubricants is to prevent seizure and reduce wear between metal surfaces under high-load or high-pressure conditions. This is achieved through the formation of a sacrificial boundary film.

  • Activation by Pressure and Temperature : Under normal operating conditions, the sulfurized ester remains dissolved in the lubricant. However, when high pressure and temperature are generated at the asperity contacts (microscopic high points) between moving metal surfaces, the sulfur-carbon bonds in the additive become activated.

  • Chemical Reaction : The activated sulfur compounds react with the iron on the metal surfaces.

  • Film Formation : This reaction forms a thin, tenacious layer of iron sulfide (FeS) on the metal surfaces. This boundary film is softer than the base metal and has a lower shear strength.

  • Wear Protection : Instead of the metal asperities welding together and then breaking apart (adhesive wear), the surfaces are separated by this sacrificial iron sulfide film. The film is sheared during contact, protecting the underlying metal from catastrophic wear and seizure.

Boundary Film Formation Pathway

The following diagram illustrates the mechanism of boundary film formation on a metal surface.

cluster_system Metal-on-Metal Contact Zone cluster_reaction Activation & Reaction Metal1 Metal Surface 1 Activation High Pressure & Temperature (at Asperities) Metal1->Activation Metal2 Metal Surface 2 Metal2->Activation Additive Sulfurized Ester (R-Sx-R') in Lubricant Additive->Activation Reaction Sulfur reacts with Iron (Fe) Activation->Reaction Activates S-C bonds Result Formation of Iron Sulfide (FeS) Sacrificial Boundary Film Reaction->Result Result->Metal1 Protects Surface Result->Metal2 Protects Surface

Caption: Mechanism of protective film formation by sulfurized esters under boundary lubrication.

Industrial Applications

Due to its excellent extreme pressure and anti-wear characteristics, CAS 92050-16-3 is a versatile additive used in a wide range of industrial lubricants.

  • Metalworking Fluids : It is incorporated into cutting oils, drawing compounds, and stamping fluids. In these applications, it prevents welding between the tool and the workpiece, improves surface finish, and extends tool life.

  • Industrial Gear Oils : It is a key component in gear lubricants for enclosed industrial gearboxes operating under heavy loads and high temperatures. It protects gear teeth from scuffing and wear.

  • Greases : It can be added to grease formulations to enhance their load-carrying capacity, making them suitable for demanding applications in the steel, mining, and construction industries.

  • Engine Oils : While less common in modern passenger car motor oils due to potential interactions with emission control systems, it finds use in some heavy-duty diesel and railroad engine oil formulations.

Safety and Handling

Based on available safety data, "Fatty acids, C16-18 and C18-unsatd., Me esters, sulfurized" is not classified as a hazardous substance according to GHS criteria. However, standard industrial hygiene practices should always be followed.

  • Handling : Wear protective gloves, safety glasses, and appropriate work clothing to avoid prolonged skin and eye contact.

  • Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed when not in use.

  • Environmental : While not acutely toxic to aquatic life, releases to the environment should be avoided. It is considered to be readily biodegradable.

  • First Aid :

    • Skin Contact : Wash with soap and water.

    • Eye Contact : Rinse cautiously with water for several minutes.

    • Ingestion : Do not induce vomiting. Seek medical attention if a large amount is swallowed.

SMILES string for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: SMILES string for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Content Type: An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound belonging to the class of tetralins. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its biological activity, with a focus on its role as a potential modulator of the Retinoid X Receptor (RXR). The information presented herein is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

The canonical SMILES string for this compound is: CC1(C)CCC(C)(C)C2=C1C=C(N)C=C2.

A summary of the key physicochemical properties of the compound is provided in the table below.

PropertyValueSource
Molecular Formula C14H21NPubChem CID: 11469760
Molecular Weight 203.33 g/mol PubChem CID: 11469760
CAS Number 92050-16-3PubChem CID: 11469760
IUPAC Name 5,5,8,8-tetramethyl-5,6,7,8-dihydronaphthalen-2-aminePubChem CID: 11469760
SMILES CC1(C)CCC(C)(C)C2=C1C=C(N)C=C2PubChem CID: 11469760

Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from the corresponding naphthol precursor. The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis Phenol Phenol Friedel_Crafts_Alkylation Friedel-Crafts Alkylation Phenol->Friedel_Crafts_Alkylation Tetramethyltetrahydrofuran Tetramethyltetrahydrofuran Tetramethyltetrahydrofuran->Friedel_Crafts_Alkylation Naphthol_Precursor 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-ol Friedel_Crafts_Alkylation->Naphthol_Precursor Aryl_Triflate_Formation Aryl Triflate Formation Naphthol_Precursor->Aryl_Triflate_Formation Aryl_Triflate Aryl Triflate Intermediate Aryl_Triflate_Formation->Aryl_Triflate Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Aryl_Triflate->Buchwald_Hartwig_Amination Final_Product 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-amine Buchwald_Hartwig_Amination->Final_Product

A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (Precursor)

This protocol is adapted from a known procedure for the synthesis of the naphthol precursor.

Materials:

  • Phenol

  • 2,2,5,5-Tetramethyltetrahydrofuran

  • Aluminum chloride (AlCl3)

  • Heptane

  • 3N Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Hexanes

Procedure:

  • To a stirred solution of phenol (0.14 mol) and 2,2,5,5-tetramethyltetrahydrofuran (0.10 mol) in heptane (50 mL), add aluminum chloride (0.10 mol) in small portions at room temperature.

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • Reflux the mixture for 2 hours, then allow it to cool and stir at room temperature for an additional 16 hours.

  • Quench the reaction by adding 100 mL of 3N HCl and stir for 30 minutes.

  • Filter the mixture, wash the residue with water, and dry in vacuo to obtain the crude product.

  • Extract the aqueous layer of the filtrate with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over MgSO4, and concentrate in vacuo.

  • Recrystallize the combined crude product from hexanes to yield 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol as pale brown crystals.

Experimental Protocol: Synthesis of this compound

This representative protocol describes the conversion of the naphthol precursor to the target amine via a two-step process involving triflate formation and a subsequent Buchwald-Hartwig amination.

Step 1: Formation of the Aryl Triflate

  • Dissolve 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a hindered base (e.g., 2,6-lutidine or pyridine) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over a drying agent (e.g., MgSO4), and concentrate under reduced pressure to yield the crude aryl triflate, which may be purified by column chromatography.

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel under an inert atmosphere, combine the aryl triflate intermediate, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).

  • Add an amine source, such as ammonia (from a surrogate like benzophenone imine followed by hydrolysis) or an appropriate ammonia equivalent.

  • Add a dry, aprotic solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Quantitative Data

CompoundTargetAssay TypeEC50 (nM)
NEt-TMN (analog)RXRTranscriptional Activation~10

Note: The EC50 value is for a closely related analog and should be considered as an estimate of the potential potency of this compound.

Experimental Protocol: RXR Transcriptional Activation Assay

This protocol outlines a general procedure for a cell-based luciferase reporter assay to determine the RXR agonist activity of a test compound.

Biological Assay Workflow Cell_Culture Cell Culture and Plating (HEK293T cells) Transfection Transfection with Plasmids: - RXR expression vector - RXRE-luciferase reporter - Renilla control vector Cell_Culture->Transfection Compound_Treatment Treatment with Test Compound (Dose-response) Transfection->Compound_Treatment Incubation Incubation (24-48 hours) Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay: - Measure Firefly Luciferase - Measure Renilla Luciferase Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis: - Normalize Firefly to Renilla - Plot dose-response curve - Calculate EC50 Luciferase_Assay->Data_Analysis Result EC50 Value Data_Analysis->Result

A typical workflow for an RXR transcriptional activation assay.

Materials:

  • Human Embryonic Kidney (HEK293T) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • RXR expression plasmid

  • RXRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Test compound (this compound)

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Plating: Culture HEK293T cells in appropriate medium and plate them in a multi-well plate (e.g., 96-well) at a suitable density.

  • Transfection: Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known RXR agonist).

  • Incubation: Incubate the cells with the test compound for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the logarithm of the test compound concentration to generate a dose-response curve. Calculate the EC50 value from the dose-response curve using a suitable software package.

Signaling Pathway

This compound is hypothesized to act as an agonist for the Retinoid X Receptor (RXR). RXRs are critical regulators of gene transcription, often functioning as heterodimers with other nuclear receptors. The binding of an agonist to RXR induces a conformational change that leads to the recruitment of coactivators and the initiation of target gene transcription.

RXR Signaling Pathway cluster_unliganded Unliganded (Repressed) State cluster_liganded Liganded (Activated) State RXR_un RXR HRE_un Hormone Response Element (HRE) RXR_un->HRE_un binds Partner_un Partner NR (e.g., LXR, PPAR, RAR) Partner_un->HRE_un binds CoR Corepressor Complex CoR->RXR_un recruited by Transcription_Off Transcription Repressed CoR->Transcription_Off leads to Gene_un Target Gene Ligand RXR Agonist (e.g., Target Compound) RXR_lig RXR Ligand->RXR_lig binds to HRE_lig Hormone Response Element (HRE) RXR_lig->HRE_lig binds Partner_lig Partner NR Partner_lig->HRE_lig binds CoA Coactivator Complex CoA->RXR_lig recruited by Transcription_On Transcription Activated CoA->Transcription_On leads to Gene_lig Target Gene

The RXR signaling pathway in its repressed and activated states.

Technical Guide: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the available technical information for the compound 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Chemical Identification

The primary identifier for this compound is its International Chemical Identifier Key (InChIKey).

InChIKey: AMDKYPNODLTUMY-UHFFFAOYSA-N[1]

Additional computed descriptors and identifiers for this molecule are provided in the table below for easy reference.

Identifier TypeValue
IUPAC Name5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
InChIInChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
SMILESCC1(C)CCC(C)(C)c2cc(N)ccc12
Molecular FormulaC14H21N
Molecular Weight203.33 g/mol
CAS Number92050-16-3

Experimental Data and Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental protocols, quantitative biological data, or established signaling pathways for this compound. The research landscape for this particular molecule appears to be limited, and as such, detailed methodologies for its use in key experiments are not available in the public domain.

While research exists for related tetralin derivatives, such as 5,6,7,8-Tetrahydro-2-naphthylamine, this information is not directly applicable to the tetramethylated compound of interest and is therefore not included in this technical guide to avoid potentially misleading correlations.

Signaling Pathways and Biological Activity

Due to the lack of published research on the biological activity of this compound, there is no information on its associated signaling pathways. Consequently, the creation of diagrams to visualize its mechanism of action or experimental workflows is not possible at this time.

Further research would be required to elucidate the pharmacological profile and mechanism of action of this compound.

References

Methodological & Application

Purification of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of aromatic amines and can be adapted and optimized for specific laboratory conditions and purity requirements.

Introduction

This compound is a primary aromatic amine whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients. Common impurities in the crude product may include unreacted starting materials, byproducts from the synthesis, and degradation products. This guide outlines two primary purification strategies: flash column chromatography and recrystallization, including an acid-base extraction technique for initial cleanup.

Purification Strategies Overview

A general workflow for the purification of this compound involves an initial acid-base workup to remove non-basic impurities, followed by either column chromatography for high purity or recrystallization for bulk purification.

PurificationWorkflow Crude Crude Amine Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidExtract Acidic Aqueous Extraction (e.g., 1M HCl) Dissolve->AcidExtract Separate1 Separate Phases AcidExtract->Separate1 AqueousPhase Aqueous Phase (Amine Salt) Separate1->AqueousPhase Contains Amine OrganicPhase1 Organic Phase (Non-basic Impurities) Separate1->OrganicPhase1 Discard Basify Basify Aqueous Phase (e.g., NaOH) AqueousPhase->Basify OrganicExtract Extract with Organic Solvent Basify->OrganicExtract Separate2 Separate Phases OrganicExtract->Separate2 AqueousWaste Aqueous Waste Separate2->AqueousWaste Discard OrganicPhase2 Organic Phase (Purified Amine) Separate2->OrganicPhase2 Contains Amine Dry Dry & Concentrate OrganicPhase2->Dry PurifiedAmine Partially Purified Amine Dry->PurifiedAmine Chromatography Column Chromatography PurifiedAmine->Chromatography Recrystallization Recrystallization PurifiedAmine->Recrystallization FinalProduct High Purity Product Chromatography->FinalProduct Recrystallization->FinalProduct

Caption: General Purification Workflow for Aromatic Amines.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the described purification techniques. These values are representative and may require optimization.

Purification TechniqueKey ParametersTypical PurityExpected YieldNotes
Acid-Base Extraction Extraction with 1M HCl, basification with 2M NaOH, extraction with Ethyl Acetate.>90%>95%Effective for removing non-basic and acidic impurities.
Flash Chromatography Stationary Phase: Silica gel. Mobile Phase: Hexane:Ethyl Acetate (9:1 to 7:3) + 1% Triethylamine.>98%70-90%The addition of triethylamine is crucial to prevent peak tailing.[1][2]
Recrystallization Solvent System: Heptane / Ethyl Acetate or Methanol / Water.>99%60-85%Ideal for obtaining highly pure, crystalline material.[3]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed for the initial purification of the crude amine to remove non-basic organic impurities and inorganic salts.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude amine in ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M HCl (3 x 20 mL). The amine will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers and wash with a small amount of ethyl acetate to remove any remaining neutral impurities.

  • Slowly basify the aqueous layer to pH > 12 with 2 M NaOH while cooling in an ice bath.

  • Extract the liberated free amine with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified amine.

AcidBaseExtraction Start Crude Amine in EtOAc AddHCl Add 1M HCl Start->AddHCl Shake Shake & Separate AddHCl->Shake Organic1 Organic Layer (Neutral Impurities) Shake->Organic1 Aqueous1 Aqueous Layer (Amine·HCl Salt) Shake->Aqueous1 AddNaOH Add 2M NaOH to Aqueous Layer Aqueous1->AddNaOH AddEtOAc Add EtOAc AddNaOH->AddEtOAc Shake2 Shake & Separate AddEtOAc->Shake2 Aqueous2 Aqueous Layer (Waste) Shake2->Aqueous2 Organic2 Organic Layer (Purified Amine) Shake2->Organic2 Dry Dry & Concentrate Organic2->Dry End Purified Amine Dry->End

Caption: Acid-Base Extraction Workflow.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for achieving high purity, especially for smaller scale preparations or when impurities have similar polarities.

Materials:

  • Partially purified amine from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA)

  • Glass column for chromatography

  • TLC plates and developing chamber

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) and pack the column.

  • Dissolve the partially purified amine in a minimum amount of dichloromethane or the mobile phase.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary (e.g., to 80:20 Hexane:EtOAc + 1% TEA). The use of a competing amine like triethylamine in the mobile phase can improve separation by reducing tailing.[1][2]

  • Monitor the elution by thin-layer chromatography (TLC).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amine.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure, crystalline material, particularly for larger quantities.

Materials:

  • Partially purified amine

  • Recrystallization solvent system (e.g., Heptane/Ethyl Acetate or Methanol/Water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the partially purified amine in an Erlenmeyer flask.

  • Add a minimal amount of the more soluble solvent (e.g., ethyl acetate or methanol) to dissolve the amine with gentle heating and stirring.

  • Once fully dissolved, slowly add the less soluble solvent (e.g., heptane or water) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to a constant weight. Solvent mixtures such as heptanes/ethyl acetate or methanol/water are often successful for recrystallization.[3]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Quantification of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic aromatic amine characterized by a tetrahydronaphthalene core with bulky tetramethyl substitution. As a primary aromatic amine, this compound and its analogues are of interest in medicinal chemistry and drug development. Accurate and reliable quantification of this analyte in various matrices, particularly in biological fluids, is critical for pharmacokinetic, toxicokinetic, and metabolism studies.

This comprehensive guide provides detailed analytical methods for the quantification of this compound. The protocols herein are designed to be robust and adhere to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4] We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₄H₂₁NPubChem
Molecular Weight 203.33 g/mol Sigma-Aldrich[5]
Structure A primary aromatic amine with a significant nonpolar, sterically hindered tetracyclic structure.-
Predicted LogP ~4.4 (indicating high hydrophobicity)PubChem
pKa Estimated to be around 4-5 for the anilinic amine.-

The hydrophobic nature of the molecule suggests strong retention in reversed-phase chromatography, while the primary amine group offers a site for ionization, making it suitable for LC-MS/MS analysis in positive ion mode.

PART 1: Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate the sample.[6][7] Given the analyte's hydrophobicity, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.

Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples

LLE is a classic technique that partitions the analyte between two immiscible liquid phases.[6][8]

Rationale: The high LogP of the analyte favors its extraction from aqueous plasma into a nonpolar organic solvent. A basified aqueous phase ensures the amine is in its neutral, more organic-soluble form.

Protocol:

  • To 200 µL of plasma sample in a polypropylene tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar stable isotope-labeled version of the analyte) and vortex briefly.

  • Add 50 µL of 1 M Sodium Carbonate solution to basify the sample (pH > 9) and vortex.

  • Add 1 mL of Methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the initial chromatographic conditions and vortex to dissolve.

  • Transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

SPE offers a more controlled and often cleaner extraction compared to LLE.[6][9][10]

Rationale: A mixed-mode cation exchange SPE cartridge is ideal. The nonpolar C18 component will retain the hydrophobic naphthalene structure, while the cation exchange sorbent will interact with the protonated amine group under acidic conditions, providing a highly selective extraction mechanism.

Protocol:

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode C18/Cation Exchange SPE cartridge.

  • Sample Loading:

    • Pre-treat 200 µL of plasma with 20 µL of IS and 400 µL of 2% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove nonpolar, non-basic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 7-9).

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Protocol cluster_post Post-Elution Plasma 200 µL Plasma + IS Acidify Add 400 µL 2% Phosphoric Acid Plasma->Acidify Load Load Sample Acidify->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (2% Formic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analytical_Workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE HPLC HPLC-UV LLE->HPLC LCMS LC-MS/MS LLE->LCMS SPE->HPLC SPE->LCMS Data Quantification & Validation HPLC->Data LCMS->Data

References

Application Notes and Protocols for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a valuable and versatile synthetic intermediate, particularly in the field of medicinal chemistry. Its rigid, lipophilic tetramethyltetrahydronaphthalene core provides a unique scaffold that can be strategically modified to develop potent and selective modulators of various biological targets. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of bioactive molecules, with a focus on its application in the development of Retinoid X Receptor (RXR) agonists.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is provided in the table below.

PropertyValue
CAS Number 92050-16-3
Molecular Formula C₁₄H₂₁N
Molecular Weight 203.32 g/mol
Appearance Not specified in provided results
Melting Point Not specified in provided results
Boiling Point Not specified in provided results
Solubility Not specified in provided results

Application 1: Synthesis of Retinoid X Receptor (RXR) Agonists

This compound is a key building block for the synthesis of a class of potent and selective Retinoid X Receptor (RXR) agonists. RXRs are nuclear receptors that play a crucial role in regulating gene expression related to cellular differentiation, proliferation, and apoptosis.[1] Synthetic agonists of RXR are of significant interest for the development of therapeutics for various diseases, including cancer and metabolic disorders.[1]

A notable example is the synthesis of analogues of 6-(ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN).[2][3]

Synthetic Workflow

The general synthetic approach to NEt-TMN and its analogues involves the N-alkylation of this compound followed by a nucleophilic aromatic substitution or a coupling reaction with a substituted nicotinic acid derivative.

G cluster_synthesis General Synthetic Workflow for NEt-TMN Analogues A 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-amine B N-Alkylation A->B Alkyl Halide, Base C N-Alkyl-5,5,8,8-tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-amine B->C D Coupling with Nicotinic Acid Derivative C->D E NEt-TMN Analogue (Ester) D->E F Saponification E->F Base (e.g., KOH) G NEt-TMN Analogue (Carboxylic Acid) F->G

Caption: General synthetic workflow for NEt-TMN analogues.

Quantitative Data Summary: Synthesis of NEt-TMN Analogues

The following table summarizes the synthesis of various NEt-TMN analogues and their reported biological activities. The synthesis of these compounds highlights the utility of this compound as a scaffold for generating a library of bioactive molecules.

CompoundR Group (on Amine)Nicotinic Acid MoietyYield (%)Biological Activity (EC₅₀)Reference
NEt-TMN Ethyl6-carboxypyridin-3-ylNot explicitly statedPotent RXR Agonist[2][3]
Analogue 1 Methyl6-carboxypyridin-3-ylNot explicitly statedPotent Rexinoid[4]
Analogue 2 Allyl6-carboxypyridin-3-ylNot explicitly statedPotent Rexinoid[5]
Analogue 3 Ethyl5-bromo-6-carboxypyridin-3-ylNot explicitly statedData not available[1]
Analogue 4 EthylModified Nicotinic AcidNot explicitly statedData not available[1]
Experimental Protocol: General Procedure for N-Ethylation and Coupling

The following is a representative protocol for the synthesis of the ethyl-amino intermediate, which is a crucial step in the preparation of NEt-TMN and its analogues.

Step 1: N-Ethylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the mixture at 0 °C for 30 minutes, then add ethyl iodide (1.2 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Step 2: Coupling with a Nicotinic Acid Derivative (e.g., Methyl 6-chloronicotinate)

  • Reaction Setup: In a sealed tube, combine N-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (1.0 eq.), methyl 6-chloronicotinate (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.) in an anhydrous, degassed solvent such as toluene.

  • Reaction: Heat the mixture at a specified temperature (e.g., 100-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the methyl ester of the NEt-TMN analogue.

Step 3: Saponification

  • Reaction Setup: Dissolve the methyl ester (1.0 eq.) in a mixture of methanol and a solution of potassium hydroxide (KOH, 5-10 eq.).

  • Reaction: Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the methanol under reduced pressure. Dilute the residue with water and acidify with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final NEt-TMN analogue.

Biological Context: Retinoid X Receptor (RXR) Signaling Pathway

The synthesized NEt-TMN analogues function as agonists for the Retinoid X Receptor (RXR). RXRs are master regulators of gene expression and form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1][6]

G cluster_pathway RXR Signaling Pathway ligand RXR Agonist (e.g., NEt-TMN analogue) RXR RXR ligand->RXR Binds CoR Corepressor Complex ligand->CoR Causes Dissociation Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, LXR, PPAR) Partner->Heterodimer CoA Coactivator Complex Heterodimer->CoA Recruits DNA DNA (Response Element) Heterodimer->DNA Binds to CoR->Heterodimer Bound in inactive state Transcription Target Gene Transcription CoA->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation Response Cellular Response (Differentiation, Apoptosis, etc.) Protein->Response

Caption: RXR signaling pathway activation by an agonist.

In the absence of a ligand, the RXR-heterodimer is bound to specific DNA sequences known as response elements and is associated with a corepressor complex, which inhibits gene transcription.[6][7] Upon binding of an agonist, such as an NEt-TMN analogue, to RXR, the receptor undergoes a conformational change. This change leads to the dissociation of the corepressor complex and the recruitment of a coactivator complex.[7][8] The coactivator complex then initiates the transcription of target genes, leading to a specific cellular response, such as cell differentiation or apoptosis.[1]

References

Anwendungshinweise und Protokolle zur Derivatisierung von 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalin-2-amin für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalin-2-amin ist ein wertvolles Grundgerüst in der medizinischen Chemie, insbesondere für die Entwicklung von Liganden für nukleare Rezeptoren. Seine Derivatisierung ermöglicht die Synthese einer Vielzahl von Verbindungen mit potenziellen therapeutischen Anwendungen. Diese Anwendungshinweise bieten detaillierte Protokolle zur Modifikation der primären Aminogruppe dieses Moleküls, um es für verschiedene biologische Assays geeignet zu machen, einschließlich der Untersuchung seiner Aktivität als Agonist des Retinoid-X-Rezeptors (RXR).

Derivatisierungsstrategien

Die primäre Aminogruppe von 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalin-2-amin ist ein vielseitiger Angriffspunkt für chemische Modifikationen. Zu den gängigen Derivatisierungsstrategien für biologische Assays gehören:

  • Amidkopplung: Die Bildung einer Amidbindung mit Carbonsäuren ist eine robuste Methode, um verschiedene funktionelle Gruppen einzuführen, die die pharmakologischen Eigenschaften des Moleküls modulieren.

  • Fluoreszenzmarkierung: Die Anbringung eines Fluorophors ermöglicht die Visualisierung und Quantifizierung von Molekül-Protein-Interaktionen in Assays wie der Fluoreszenzpolarisation und der Fluoreszenzmikroskopie.

Protokoll für die Amidkopplung mittels EDC/HOBt

Diese Methode ist weit verbreitet für die Bildung von Amidbindungen unter milden Bedingungen.[1][2][3][4]

Materialien:

  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalin-2-amin

  • Carbonsäure (beliebig)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • 1-Hydroxybenzotriazol (HOBt)

  • N,N-Diisopropylethylamin (DIPEA)

  • Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)

  • Standard-Reagenzien für die wässrige Aufarbeitung (z.B. 1 M HCl, gesättigte NaHCO₃-Lösung, Sole)

  • Wasserfreies Natriumsulfat oder Magnesiumsulfat

  • Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat-Gemisch)

Prozedur:

  • Lösen Sie die Carbonsäure (1,0 Äquivalente) und 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalin-2-amin (1,1 Äquivalente) in wasserfreiem DCM oder DMF.

  • Fügen Sie HOBt (1,2 Äquivalente) zu der Mischung hinzu.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie EDC (1,2 Äquivalente) portionsweise hinzu.

  • Fügen Sie DIPEA (2,0 Äquivalente) tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM oder Ethylacetat.

  • Waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat oder Magnesiumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Protokoll zur Fluoreszenzmarkierung mit Fluoresceinisothiocyanat (FITC)

Dieses Protokoll beschreibt die Konjugation von FITC, einem gängigen Fluoreszenzfarbstoff, an die primäre Aminogruppe.[5][6][7][8][9]

Materialien:

  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalin-2-amin

  • Fluoresceinisothiocyanat (FITC)

  • Wasserfreies Dimethylsulfoxid (DMSO)

  • 0,1 M Natriumcarbonat-Bicarbonat-Puffer (pH 9,0)

  • Reagenzien zur Reinigung (z.B. Kieselgel für die Säulenchromatographie)

Prozedur:

  • Lösen Sie 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalin-2-amin in dem Carbonat-Bicarbonat-Puffer.

  • Stellen Sie eine frische 10 mg/ml Lösung von FITC in wasserfreiem DMSO her.

  • Fügen Sie die FITC-Lösung langsam zu der Aminlösung unter Rühren hinzu. Ein molares Verhältnis von 1:1,2 (Amin:FITC) wird für den Anfang empfohlen.

  • Wickeln Sie das Reaktionsgefäß in Aluminiumfolie, um es vor Licht zu schützen, und inkubieren Sie es für 2-4 Stunden bei Raumtemperatur unter leichtem Rühren.

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion dampfen Sie das Lösungsmittel ein und reinigen Sie das markierte Produkt mittels Säulenchromatographie, um überschüssiges FITC zu entfernen.

  • Lagern Sie das markierte Produkt bei 4 °C und vor Licht geschützt.

Biologische Assays und Daten

Derivate von 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalin haben sich als potente Agonisten für den Retinoid-X-Rezeptor (RXR) erwiesen. RXR ist ein nuklearer Rezeptor, der eine entscheidende Rolle bei der Genregulation in Prozessen wie Zelldifferenzierung, Proliferation und Metabolismus spielt.

Quantitative Daten zur biologischen Aktivität

Die folgende Tabelle fasst die biologische Aktivität ausgewählter Derivate zusammen.

VerbindungZielAssay-TypEC₅₀ / IC₅₀ (nM)Zelllinie
Bexaroten (Targretin®)RXRTranskriptionelle Aktivierung820 ± 70RK3E
9cUAB30RXRTranskriptionelle Aktivierung118CV-1
NEt-TMNRXRTranskriptionelle Aktivierung--
Thiazolin-Tetralin Derivat 4bZytotoxizitätMTT Assay69,200MCF-7
Thiazolin-Tetralin Derivat 4bZytotoxizitätMTT Assay> 100,000A549

Bexaroten dient als Referenzverbindung mit einem ähnlichen Grundgerüst. 9cUAB30 und NEt-TMN sind weitere bekannte RXR-Agonisten mit dem Tetramethyl-Tetrahydronaphthalin-Kern. Die Thiazolin-Tetralin-Derivate zeigen zytotoxische Aktivität in Krebszelllinien.[2][10][11]

Visualisierungen

Signalweg des Retinoid-X-Rezeptors (RXR)

RXR fungiert typischerweise als Heterodimer mit anderen nuklearen Rezeptoren wie RAR, LXR oder PPAR. Die Bindung eines Agonisten an RXR führt zu einer Konformationsänderung, der Dissoziation von Co-Repressoren und der Rekrutierung von Co-Aktivatoren, was die Transkription von Zielgenen initiiert.[6][11]

RXR_Signaling_Pathway cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Agonist RXR Agonist RXR RXR Agonist->RXR bindet an Heterodimer RXR-Partner Heterodimer RXR->Heterodimer bindet an CoRepressor Co-Repressor RXR->CoRepressor dissoziiert CoActivator Co-Aktivator RXR->CoActivator rekrutiert Partner Partner NR (z.B. RAR, LXR, PPAR) Partner->Heterodimer bindet an Heterodimer->CoRepressor gebunden RXRE RXR Response Element (RXRE) Heterodimer->RXRE bindet an Transcription Gen-Transkription CoActivator->Transcription initiiert Response Biologische Antwort Transcription->Response

Abbildung 1: RXR-Heterodimer-Signalweg.

Experimenteller Arbeitsablauf

Der folgende Arbeitsablauf skizziert den Prozess von der Derivatisierung bis zur biologischen Evaluierung.

Experimental_Workflow Start 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalin-2-amin Derivatization Derivatisierung (z.B. Amidkopplung, Fluoreszenzmarkierung) Start->Derivatization Purification Reinigung (Säulenchromatographie) Derivatization->Purification Characterization Charakterisierung (NMR, MS) Purification->Characterization BiologicalAssay Biologischer Assay Characterization->BiologicalAssay FP_Assay Fluoreszenzpolarisation (RXR-Bindung) BiologicalAssay->FP_Assay MTT_Assay MTT Assay (Zytotoxizität) BiologicalAssay->MTT_Assay DataAnalysis Datenanalyse (EC₅₀ / IC₅₀ Bestimmung) FP_Assay->DataAnalysis MTT_Assay->DataAnalysis Conclusion Schlussfolgerung (Struktur-Wirkungs-Beziehung) DataAnalysis->Conclusion

Abbildung 2: Arbeitsablauf von der Derivatisierung zur Evaluierung.

Detaillierte Protokolle für biologische Assays

Fluoreszenzpolarisations (FP) Kompetitiver Bindungsassay

Dieser Assay misst die Fähigkeit einer Testverbindung, einen fluoreszenzmarkierten Liganden (Tracer) vom RXR-Rezeptor zu verdrängen.

Materialien:

  • RXR-Protein (Ligandenbindungsdomäne)

  • Fluoreszenzmarkierter RXR-Ligand (z.B. FITC-markiertes Derivat)

  • Testverbindungen (unmarkierte Derivate)

  • Assay-Puffer (z.B. 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Schwarze 384-Well-Platten mit niedrigem Volumen

  • Fluoreszenz-Plattenlesegerät mit Polarisationsfiltern

Prozedur:

  • Bereiten Sie eine serielle Verdünnung der Testverbindungen in DMSO vor und verdünnen Sie diese anschließend im Assay-Puffer.

  • Geben Sie in jede Well der 384-Well-Platte:

    • Assay-Puffer

    • Testverbindung in der gewünschten Konzentration

    • Fluoreszenzmarkierter Ligand (in einer Konzentration nahe seinem Kd-Wert)

    • RXR-Protein

  • Inkubieren Sie die Platte für 2-4 Stunden bei Raumtemperatur im Dunkeln, um das Bindungsgleichgewicht zu erreichen.

  • Messen Sie die Fluoreszenzpolarisation (mP-Wert) in jedem Well.

  • Bestimmen Sie die IC₅₀-Werte, indem Sie die mP-Werte gegen den Logarithmus der Konzentration der Testverbindung auftragen.[11][12][13][14][15]

MTT-Zytotoxizitätsassay

Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität.[10][16][17][18]

Materialien:

  • Zelllinie (z.B. MCF-7 Brustkrebszellen)

  • Zellkulturmedium (z.B. DMEM mit 10% fötalem Kälberserum)

  • Testverbindungen

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in PBS (5 mg/ml)

  • Solubilisierungslösung (z.B. DMSO oder eine saure Isopropanol-Lösung)

  • 96-Well-Zellkulturplatten

  • Mikroplatten-Spektralphotometer (ELISA-Reader)

Prozedur:

  • Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht.

  • Entfernen Sie das Medium und fügen Sie frisches Medium hinzu, das serielle Verdünnungen der Testverbindungen enthält.

  • Inkubieren Sie die Zellen für 48-72 Stunden.

  • Fügen Sie 10 µl der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden bei 37 °C.

  • Entfernen Sie das Medium vorsichtig und fügen Sie 100 µl der Solubilisierungslösung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.

  • Schütteln Sie die Platte für 15 Minuten auf einem Orbitalschüttler, um eine vollständige Auflösung zu gewährleisten.

  • Messen Sie die Extinktion bei 570 nm.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie die IC₅₀-Werte.

References

Experimental workflow for evaluating anticancer activity of tetralin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetralin (1,2,3,4-tetrahydronaphthalene) is a privileged bicyclic hydrocarbon scaffold found in numerous biologically active compounds, including several with potent anticancer properties.[1][2] Its derivatives have been a significant focus of medicinal chemistry for developing novel therapeutic agents.[3][4] Evaluating the anticancer potential of newly synthesized tetralin derivatives requires a systematic and multi-faceted experimental approach. This document provides a detailed workflow, standardized protocols for key in vitro assays, and guidance on data presentation and mechanism-of-action studies. The primary goal is to assess a compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression in cancer cells.

Overall Experimental Workflow

The evaluation of a novel tetralin derivative begins with fundamental in vitro screening to determine its cytotoxic potential. Promising candidates are then subjected to more detailed mechanistic studies to understand how they exert their anticancer effects. The workflow progresses from broad screening to specific mechanistic and potentially in vivo validation.

Anticancer Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action (MoA) Studies cluster_2 In Vivo Evaluation (Optional) A Synthesis & Characterization of Tetralin Derivatives B Primary Screening: Cytotoxicity Assay (MTT) A->B C Determination of IC50 Values B->C D Secondary Assays (for promising compounds) C->D G Signaling Pathway Analysis (e.g., Western Blot for apoptotic proteins) C->G E Apoptosis Assay (Annexin V-FITC/PI) D->E F Cell Cycle Analysis (PI Staining) D->F E->G F->G H Xenograft Mouse Model G->H I Tumor Growth Inhibition & Toxicity Assessment H->I

Caption: High-level workflow for anticancer drug evaluation.

Data Presentation: Summarizing Cytotoxicity

Quantitative data from primary screening should be summarized to facilitate comparison between derivatives and against standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is the most common metric for cytotoxicity.[5]

Table 1: Hypothetical Cytotoxicity (IC50) Data for Tetralin Derivatives

Compound IDCancer Cell LineIC50 (µM) ± SDSelectivity Index (SI)*
Tetralin-A MCF-7 (Breast)8.5 ± 0.75.9
A549 (Lung)12.3 ± 1.14.1
Hela (Cervical)7.9 ± 0.56.3
Tetralin-B MCF-7 (Breast)25.1 ± 2.41.8
A549 (Lung)30.5 ± 3.11.5
Hela (Cervical)22.8 ± 1.92.0
Doxorubicin MCF-7 (Breast)0.9 ± 0.112.1
(Positive Control)A549 (Lung)1.2 ± 0.29.1
Hela (Cervical)0.8 ± 0.113.6

*Selectivity Index (SI) is calculated as IC50 in a normal cell line (e.g., NIH/3T3) / IC50 in the cancer cell line. A higher SI value is desirable.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration at which a tetralin derivative inhibits cancer cell growth by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[5][6]

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Tetralin derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[5] Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the tetralin derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials and Reagents:

  • Cancer cell line

  • 6-well plates

  • Tetralin derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and incubate overnight. Treat cells with the tetralin derivative (e.g., at its IC50 concentration) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[8]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Sample Preparation for Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube.[8]

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately (within 1 hour). Collect at least 10,000 events per sample. Differentiate populations:

    • Healthy: Annexin V (-) / PI (-)

    • Early Apoptosis: Annexin V (+) / PI (-)[7]

    • Late Apoptosis/Necrosis: Annexin V (+) / PI (+)[7]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[9]

Materials and Reagents:

  • Cancer cell line

  • 6-well plates

  • Tetralin derivative

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[10]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the tetralin derivative at various concentrations for a specified time (e.g., 24 or 48 hours).[10]

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.[9]

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.[10] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will distinguish the cell cycle phases:

    • G0/G1 phase: 2N DNA content

    • S phase: Between 2N and 4N DNA content

    • G2/M phase: 4N DNA content[9]

Mechanism of Action: Signaling Pathway Visualization

Many anticancer agents, including some tetralin derivatives, induce apoptosis via the intrinsic (mitochondrial) pathway.[12] This pathway is regulated by the Bcl-2 family of proteins and culminates in caspase activation. A representative tetralin derivative was shown to up-regulate the pro-apoptotic protein Bax, down-regulate the anti-apoptotic protein Bcl-2, and increase levels of p53 and Caspase-7, confirming the activation of this pathway.[12]

Intrinsic Apoptosis Pathway cluster_0 Upstream Regulation cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Tetralin Tetralin Derivative p53 p53 Activation Tetralin->p53 Induces Bcl2 Bcl-2 (Anti-apoptotic) Tetralin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Forms pores in CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp7 Caspase-7 (Executioner) Casp9->Casp7 Activates Apoptosis Apoptosis Casp7->Apoptosis

Caption: Intrinsic apoptosis pathway activated by a tetralin derivative.

References

Application Notes and Protocols for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic organic compound with a chemical formula of C14H21N and a molecular weight of 203.32 g/mol [1]. While its specific biological activities and mechanism of action are not extensively documented in publicly available literature, its structural similarity to other tetralin derivatives and synthetic retinoids suggests potential applications in cell biology research and drug discovery. These application notes provide a comprehensive guide for researchers to initiate in vitro studies with this compound, focusing on standardized cell culture protocols to evaluate its effects on cell viability, proliferation, and apoptosis.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC14H21N[1]
Molecular Weight203.32 g/mol [1]
IUPAC Name5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine[1]
CAS Number92050-16-3[1]

Hypothesized Mechanism of Action: A Retinoid-Like Pathway

Based on its structural features, which include a tetrahydronaphthalene core similar to that of some synthetic retinoids, it is hypothesized that this compound may act as a ligand for nuclear receptors, such as the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon binding, these receptors can form heterodimers and translocate to the nucleus, where they bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction can modulate gene transcription, leading to changes in cellular processes like differentiation, proliferation, and apoptosis[2][3].

Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalen-2-amine RAR RAR Compound->RAR Binds RXR RXR Compound->RXR Binds Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR->Heterodimer RARE RARE (Retinoic Acid Response Element) Heterodimer->RARE Translocates to Nucleus and Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulates Biological_Response Cellular Effects (Proliferation, Differentiation, Apoptosis) Gene_Transcription->Biological_Response

Figure 1: Hypothetical retinoid-like signaling pathway for the compound.

Application Notes & Protocols

Compound Handling and Stock Solution Preparation

Due to its hydrophobic nature, this compound is likely insoluble in aqueous media. Therefore, an organic solvent is required to prepare a stock solution.

Protocol:

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) to dissolve the compound.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving a known weight of the compound in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light. Retinoid-like compounds can be light-sensitive[4][5].

  • Working Solution Preparation:

    • Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use.

    • The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to minimize solvent-induced cytotoxicity[2].

    • Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Cell Line Selection

The choice of cell line will depend on the research question. For general screening, a panel of cell lines is recommended:

  • Cancer Cell Lines: A diverse panel of cancer cell lines from different tissues (e.g., breast, lung, colon, leukemia) can be used to assess the compound's anti-cancer potential.

  • Non-Cancerous Cell Lines: A non-cancerous cell line (e.g., human fibroblasts, immortalized epithelial cells) should be included as a control to evaluate general cytotoxicity.

Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability[6].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound (and the vehicle control).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[2].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control (0)100
Concentration 1
Concentration 2
Concentration 3
...

digraph "MTT Assay Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#202124"];

A[label="Seed cells in 96-well plate", fillcolor="#4285F4"]; B[label="Allow cells to adhere overnight", fillcolor="#4285F4"]; C [label="Treat cells with compound\n(various concentrations)", fillcolor="#FBBC05"]; D [label="Incubate for 24, 48, or 72 hours", fillcolor="#FBBC05"]; E [label="Add MTT reagent", fillcolor="#34A853"]; F [label="Incubate for 2-4 hours", fillcolor="#34A853"]; G [label="Add solubilization solution", fillcolor="#EA4335"]; H [label="Measure absorbance at 570 nm", fillcolor="#EA4335"]; I[label="Calculate % cell viability", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 2: Workflow for the MTT cell viability assay.

Cell Proliferation Assay (BrdU Assay)

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation[7].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. The incubation period should be chosen based on the cell doubling time.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: Add the enzyme substrate, which will be converted into a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Data Presentation:

Compound Concentration (µM)Absorbance (450 nm)% Proliferation
Vehicle Control (0)100
Concentration 1
Concentration 2
Concentration 3
...

digraph "BrdU Assay Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#202124"];

A[label="Seed and treat cells as in MTT assay", fillcolor="#4285F4"]; B[label="Add BrdU labeling solution", fillcolor="#FBBC05"]; C [label="Incubate for BrdU incorporation", fillcolor="#FBBC05"]; D [label="Fix and denature DNA", fillcolor="#34A853"]; E [label="Add anti-BrdU antibody", fillcolor="#34A853"]; F [label="Add substrate", fillcolor="#EA4335"]; G [label="Measure absorbance at 450 nm", fillcolor="#EA4335"]; H [label="Calculate % proliferation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 3: Workflow for the BrdU cell proliferation assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0)
Concentration 1
Concentration 2
Concentration 3
...

digraph "Apoptosis Assay Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#202124"];

A[label="Seed cells in 6-well plates and treat", fillcolor="#4285F4"]; B[label="Harvest adherent and floating cells", fillcolor="#4285F4"]; C [label="Wash cells with cold PBS", fillcolor="#FBBC05"]; D [label="Stain with Annexin V-FITC and PI", fillcolor="#34A853"]; E [label="Incubate in the dark", fillcolor="#34A853"]; F [label="Analyze by flow cytometry", fillcolor="#EA4335"]; G [label="Quantify cell populations", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The provided protocols offer a foundational framework for the in vitro evaluation of this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions. The results from these assays will provide valuable insights into the compound's potential cytotoxic, anti-proliferative, and pro-apoptotic effects, guiding further research into its mechanism of action and therapeutic potential.

References

In Vitro Assay Development for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic retinoid analog. Retinoids exert their biological effects by binding to and activating retinoic acid receptors (RARs), which are ligand-inducible transcription factors belonging to the nuclear receptor superfamily. There are three subtypes of RARs: RARα, RARβ, and RARγ. Upon activation by an agonist, RARs form a heterodimer with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial for various physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.

The development of in vitro assays for novel retinoid analogs like this compound is essential to characterize their pharmacological profile, including binding affinity, subtype selectivity, and functional activity as agonists or antagonists. This document provides detailed protocols for two key in vitro assays: a competitive radioligand binding assay to determine the binding affinity of the compound for RARs, and a luciferase reporter gene assay to assess its functional activity in a cell-based system.

Retinoic Acid Receptor Signaling Pathway

The binding of a retinoid ligand to a Retinoic Acid Receptor (RAR) initiates a cascade of events leading to the regulation of gene expression. In its inactive state, the RAR/RXR heterodimer is bound to a Retinoic Acid Response Element (RARE) on the DNA and is associated with corepressor proteins. Upon ligand binding, a conformational change in the RAR leads to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_active Active State Retinoid 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-amine RAR RAR Retinoid->RAR Binding Retinoid->RAR RXR RXR RAR->RXR RARE RARE RAR->RARE Binding Coactivator Coactivator RAR->Coactivator Recruitment RXR->RARE Binding Corepressor Corepressor RARE->Corepressor Transcription Gene Transcription Coactivator->Transcription Activation

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Competitive Radioligand Binding Assay for RARs

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific RAR subtype.

Experimental Protocol

Materials:

  • RAR Proteins: Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

  • Radioligand: [³H]-all-trans retinoic acid (ATRA) or another suitable high-affinity radiolabeled RAR ligand.

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer, pH 7.4, containing additives such as KCl, DTT, and BSA.

  • Non-specific Binding Control: A high concentration of unlabeled all-trans retinoic acid.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Cocktail.

  • Scintillation Counter.

  • 96-well microplates.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.

    • Dilute the RAR protein and the radioligand to their final concentrations in the assay buffer. The concentration of the radioligand should ideally be at or below its Kd for the receptor.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound at various concentrations (for competition curve) or buffer/non-specific binding control.

      • Diluted RAR protein.

      • Radioligand.

    • The final assay volume is typically 100-200 µL.

  • Incubation:

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound using the following formula: % Specific Binding = [(Total Binding - CPM of sample) / (Total Binding - Non-specific Binding)] * 100

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
CompoundRAR SubtypeIC50 (nM) [Example]Ki (nM) [Example]
This compound RARα15075
RARβ300150
RARγ800400
all-trans Retinoic Acid (Control)RARα105
RARβ126
RARγ157.5

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Radioligand_Binding_Assay_Workflow start Start reagent_prep Prepare Reagents (Test Compound, Radioligand, RAR) start->reagent_prep assay_setup Set up Assay Plate (Total, Non-specific, Competition) reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration detection Measure Radioactivity (Scintillation Counting) filtration->detection data_analysis Data Analysis (IC50 and Ki Calculation) detection->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Luciferase Reporter Gene Assay for RAR Functional Activity

This cell-based assay measures the ability of a test compound to activate or inhibit the transcriptional activity of a specific RAR subtype.

Experimental Protocol

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa) that does not endogenously express high levels of RARs.

  • Expression Plasmids:

    • An expression vector for the full-length human RAR subtype of interest (RARα, RARβ, or RARγ).

    • A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with multiple RAREs.

    • A control plasmid constitutively expressing a different luciferase (e.g., Renilla luciferase) for normalization.

  • Transfection Reagent.

  • Cell Culture Medium and Reagents.

  • Test Compound: this compound.

  • Control Agonist: all-trans retinoic acid.

  • Control Antagonist: A known RAR antagonist.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

  • 96-well cell culture plates (white, clear-bottom).

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Transfection:

    • Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the control luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound.

    • Include appropriate controls: vehicle (e.g., DMSO), a positive control agonist (all-trans retinoic acid), and for antagonist testing, the test compound in the presence of a fixed concentration of the agonist.

  • Incubation:

    • Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

    • Measure the Firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.

Data Analysis:

  • Normalization: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Normalized Response = Firefly Luciferase Activity / Renilla Luciferase Activity

  • Agonist Activity:

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximum efficacy from the dose-response curve.

  • Antagonist Activity:

    • Plot the normalized response in the presence of the agonist against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response).

Data Presentation

Agonist Mode:

CompoundRAR SubtypeEC50 (nM) [Example]Emax (%) [Example]
This compound RARα8095
RARβ15085
RARγ40070
all-trans Retinoic Acid (Control)RARα5100
RARβ6100
RARγ8100

Antagonist Mode:

CompoundRAR SubtypeIC50 (nM) [Example]
This compound RARα>10,000
RARβ>10,000
RARγ>10,000
Known RAR Antagonist (Control)RARα25
RARβ30
RARγ40

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Luciferase_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding transfection Co-transfect with Plasmids (RAR, RARE-Luc, Control-Luc) cell_seeding->transfection compound_treatment Treat with Test Compound and Controls transfection->compound_treatment incubation Incubate for Gene Expression compound_treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Measure Firefly and Renilla Luciferase Activity cell_lysis->luciferase_assay data_analysis Data Analysis (Normalization, EC50/IC50) luciferase_assay->data_analysis end End data_analysis->end

Application Notes and Protocols for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These guidelines are based on general laboratory safety principles and data from structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS No. 92050-16-3) was not available at the time of publication. A thorough, compound-specific risk assessment must be conducted before handling this chemical.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and drug development. Its structural similarity to other biologically active tetralin derivatives necessitates careful handling and storage to ensure the safety of laboratory personnel and maintain the integrity of the compound. These application notes provide detailed protocols for the safe handling and storage of this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided below. This information is essential for understanding the compound's behavior and for performing a risk assessment.

PropertyValue
CAS Number 92050-16-3
Molecular Formula C₁₄H₂₁N
Molecular Weight 203.33 g/mol
Appearance Solid (form may vary)
Purity Typically >95%

Health and Safety Information

Due to the lack of a specific Safety Data Sheet, the following precautions are based on the potential hazards associated with structurally similar aromatic amines.

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

PPE TypeSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Experimental Protocols

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the compound name, CAS number, and any hazard warnings.

  • Log the receipt of the compound in the laboratory inventory system.

Handling and Dispensing

Protocol for Weighing and Dispensing:

  • Perform all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly.

  • After dispensing, securely close the container.

  • Clean all tools and the work surface thoroughly after use.

Storage

Proper storage is crucial for maintaining the stability and integrity of the compound.

Storage ParameterGuideline
Temperature Store in a cool, dry place. Avoid exposure to high temperatures.
Light Protect from light by storing in an opaque or amber container.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to air or moisture.
Incompatibilities Store away from strong oxidizing agents.
Spill and Waste Management

Spill Cleanup Protocol:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 3.1.

  • For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a labeled, sealed container for disposal.

  • For larger spills, follow your institution's emergency procedures.

  • Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal Protocol:

  • Dispose of all waste materials (including contaminated PPE and cleaning materials) in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling and storing this compound.

Handling_Workflow cluster_receiving Receiving cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Log Log in Inventory Inspect->Log Don_PPE Don PPE Log->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Dispense Weigh & Dispense Work_in_Hood->Dispense Prepare_Solution Prepare Solution (if needed) Dispense->Prepare_Solution Store Store Appropriately Prepare_Solution->Store Dispose_Waste Dispose of Waste Prepare_Solution->Dispose_Waste

Caption: Workflow for handling this compound.

Storage_Decision_Tree Start Compound Storage Condition1 Is the compound light sensitive? Start->Condition1 Action1_Yes Store in amber or opaque container Condition1->Action1_Yes Yes Action1_No Standard container is acceptable Condition1->Action1_No No Condition2 Is the compound air or moisture sensitive? Action1_Yes->Condition2 Action1_No->Condition2 Action2_Yes Store under inert atmosphere (Ar/N2) Condition2->Action2_Yes Yes Action2_No Standard atmosphere is acceptable Condition2->Action2_No No Final_Storage Store in a cool, dry, well-ventilated area away from incompatible materials Action2_Yes->Final_Storage Action2_No->Final_Storage

Caption: Decision tree for the appropriate storage of the compound.

Solution preparation of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine and its derivatives are recognized for their potential as retinoic acid receptor (RAR) agonists. RARs are nuclear receptors that play a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis.[1][2] Upon activation by agonists, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes.[2][3] This document provides detailed protocols for the preparation of solutions of this compound for experimental use, ensuring reproducibility and optimal performance in cell-based assays and other research applications.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound is presented below. While specific quantitative solubility data is not widely published, the information is based on available data for the compound and analogous retinoid compounds.[4][5]

PropertyValueSource
Molecular Formula C₁₄H₂₁N[6]
Molecular Weight 203.32 g/mol [6]
CAS Number 92050-16-3[7]
Appearance Solid (form may vary)Inferred from related compounds
Solubility in DMSO Expected to be soluble; recommended to test up to 100 mMInferred from similar compounds[5]
Solubility in Ethanol Limited solubility expectedInferred from similar compounds[4]
Solubility in Water Insoluble or very poorly solubleInferred from related compounds[8]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity. Retinoids, as a class, are known to be sensitive to light, air, and repeated freeze-thaw cycles.[9]

ParameterRecommendationRationale
Recommended Solvent Dimethyl sulfoxide (DMSO)High solubility for creating concentrated stock solutions.[5]
Stock Solution Concentration 10-50 mMAllows for small volumes to be used in experiments, minimizing solvent effects on cells.
Storage of Solid Compound Store at -20°C, protected from light.To prevent degradation from light and temperature fluctuations.[9]
Storage of Stock Solution Aliquot and store at -20°C or -80°C in light-protected vials.Minimizes freeze-thaw cycles and light exposure, which can degrade the compound.[4][9]
Stability Avoid multiple freeze-thaw cycles. Solutions in DMSO may be stable for several months when stored properly. However, stability of 2-aminothiazoles in DMSO can be a concern.[10] It is recommended to prepare fresh dilutions for critical experiments.To ensure consistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 2.03 mg of this compound (Molecular Weight = 203.32 g/mol ) and transfer it to a sterile, light-protected vial.

  • Adding Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to facilitate dissolution.[5]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, working volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature, protected from light.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting.

  • Treating Cells: Add the appropriate volume of the working solution to the cell culture wells to achieve the final desired experimental concentration. Ensure the final DMSO concentration does not exceed 0.1%. For a 1:1000 dilution of the stock in the final culture volume, the DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound.

Visualizations

Retinoic Acid Receptor (RAR) Signaling Pathway

Retinoic acid receptor agonists like this compound typically exert their effects through the canonical RAR signaling pathway.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RAR Agonist RAR RAR Agonist->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Coactivators Coactivators RARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation

Caption: Canonical signaling pathway of a Retinoic Acid Receptor (RAR) agonist.

Experimental Workflow for Solution Preparation

The following diagram illustrates the workflow for preparing stock and working solutions of this compound.

Solution_Preparation_Workflow start Start weigh Weigh Solid Compound (e.g., 2.03 mg) start->weigh dissolve Dissolve in DMSO (e.g., 1.0 mL) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Light-Protected Vials stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute working Working Solutions dilute->working treat Treat Cells in Culture working->treat end End treat->end

Caption: Workflow for preparing solutions of the test compound.

References

Troubleshooting & Optimization

Overcoming solubility issues with 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers overcome common solubility challenges encountered with 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine and other hydrophobic compounds in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

The predicted low aqueous solubility of this compound stems from its chemical structure. The tetrahydronaphthalene core, combined with four methyl groups, creates a large, non-polar, and rigid hydrocarbon structure, making it highly hydrophobic (water-repelling). While the amine (-NH2) group offers a site for protonation and potential salt formation, the overall lipophilicity of the molecule dominates, leading to poor solubility in aqueous solutions like cell culture media and buffers.

Q2: What is the first step I should take when I observe precipitation in my cell culture media?

The first step is to confirm the identity and purity of your compound stock. Subsequently, the most immediate troubleshooting step is to check the final concentration of your organic co-solvent (like DMSO) in the aqueous medium. Many cell lines can tolerate up to 0.5% or even 1% DMSO, but higher concentrations can be toxic and can also cause the compound to precipitate when the local concentration of the organic solvent is diluted. Always add the compound stock to the medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion.

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, because the molecule contains a basic amine group, its solubility is pH-dependent. In acidic conditions (lower pH), the amine group becomes protonated (-NH3+), forming a salt that is generally more water-soluble. You can attempt to dissolve the compound in a buffer with a pH below its pKa. However, it is critical to ensure that the final pH of your cell culture medium remains within the physiological range (typically 7.2-7.4) required for cell viability. A brief exposure to a lower pH to create a stock solution, followed by significant dilution in buffered media, might be a viable strategy.

Q4: Are there alternatives to using high concentrations of DMSO?

Absolutely. If your compound precipitates at the desired concentration even with acceptable levels of DMSO, or if your cells are sensitive to DMSO, several alternatives can be explored:

  • Other Organic Co-solvents: Ethanol, isopropanol, or polyethylene glycol (PEG) can be tested.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.

Troubleshooting Guide

This section provides structured guidance for specific experimental issues.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer or media.
Potential Cause Suggested Solution
Final solvent concentration is too low. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but remains below the toxicity limit for your cell line (typically <0.5% v/v).
Poor mixing technique. Add the compound stock solution dropwise into the vortex of the vigorously stirring aqueous medium. This rapid dispersion prevents the formation of localized, supersaturated regions that lead to precipitation.
Thermodynamic insolubility at the target concentration. The desired concentration exceeds the compound's maximum solubility in the final medium. You may need to lower the final concentration or employ advanced formulation strategies such as using cyclodextrins or surfactants (see Protocol 2).
"Salting out" effect. High salt concentrations in some buffers or media (e.g., PBS) can decrease the solubility of hydrophobic compounds. Try dissolving the compound in a low-salt buffer or pure water first before diluting it into the final high-salt medium.
Issue 2: Stock solution appears cloudy or contains visible crystals.
Potential Cause Suggested Solution
Incorrect solvent choice. The compound may not be sufficiently soluble in the chosen solvent at the desired stock concentration. Test solubility in a panel of solvents (e.g., DMSO, Ethanol, DMF, Dichloromethane).
Concentration exceeds solubility limit. The intended stock concentration is too high. Prepare a more dilute stock solution. It is better to have a clear, lower-concentration stock than a cloudy, high-concentration suspension.
Compound has degraded or absorbed moisture. Ensure the compound has been stored correctly (e.g., desiccated, protected from light). If degradation is suspected, re-purification or analysis (e.g., by HPLC or LC-MS) may be necessary.
Incomplete dissolution. Use a combination of gentle warming (if the compound is heat-stable) and sonication to aid dissolution. Allow sufficient time for the compound to fully dissolve.

Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution

This protocol outlines the standard procedure for preparing an initial high-concentration stock solution.

  • Weighing: Accurately weigh 1-5 mg of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied if the compound is thermally stable.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE) into a fresh, sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method can significantly increase the aqueous solubility of the compound for direct addition to media.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in serum-free cell culture medium or a suitable buffer (e.g., PBS). Warm the solution to 37-45°C to aid in dissolving the cyclodextrin.

  • Add Compound: Add the powdered this compound directly to the warm HP-β-CD solution.

  • Complexation: Incubate the mixture for 1-4 hours at 37°C with continuous shaking or stirring to allow for the formation of the inclusion complex.

  • Sterilization: Once the compound is fully dissolved, sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Application: This solution can now be added directly to your cell culture, but be sure to run a vehicle control using the same concentration of HP-β-CD solution without the compound.

Visual Guides

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues.

G cluster_stock Stock Solution Issues cluster_media Media/Buffer Issues start Start: Compound Precipitates in Media check_stock Is the stock solution clear? start->check_stock check_final_conc Check final solvent conc. (e.g., DMSO < 0.5%) check_stock->check_final_conc Yes remake_stock Remake stock solution (try sonication, gentle heat) check_stock->remake_stock No solubility_limit Is desired conc. too high? check_final_conc->solubility_limit optimize_mixing Improve mixing (vortex while adding) solubility_limit->optimize_mixing No lower_conc Lower final concentration solubility_limit->lower_conc Yes new_solvent Try alternative solvent (Ethanol, DMF) remake_stock->new_solvent Still cloudy? new_solvent->check_stock adv_formulation Use advanced formulation optimize_mixing->adv_formulation Still precipitates? end_success Success: Compound is soluble lower_conc->end_success adv_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) adv_formulation->adv_cyclodextrin adv_surfactant Use Surfactants (e.g., Tween-80) adv_formulation->adv_surfactant adv_cyclodextrin->end_success end_fail Re-evaluate experiment adv_cyclodextrin->end_fail adv_surfactant->end_success adv_surfactant->end_fail G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus RXR RXR Dimer RXR-Partner Heterodimer RXR->Dimer Heterodimerizes Partner Partner Receptor (e.g., RAR, VDR) Partner->Dimer Ligand 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalen-2-amine Ligand->RXR Binds DNA DNA (Response Element) Dimer->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates

Stability testing of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As an aromatic amine, this compound is susceptible to degradation through oxidation and hydrolysis.[1][2] The aromatic amine functional group can be readily oxidized, leading to the formation of colored degradation products.[1] The stability can also be affected by pH, with increased degradation often observed in acidic or basic conditions. Furthermore, exposure to light and elevated temperatures can accelerate these degradation processes.

Q2: Which solvents are recommended for formulation and short-term storage?

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary and effective technique for monitoring the stability of this compound.[3] A stability-indicating method should be developed, which is capable of separating the intact compound from its degradation products. For identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
  • Possible Cause: Oxidation of the aromatic amine. This is a common issue with this class of compounds, often accelerated by exposure to air, light, or the presence of metal ions.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.

    • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents.

    • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with the downstream application.

Issue 2: Appearance of New Peaks in the Chromatogram During a Stability Study
  • Possible Cause: Degradation of the compound. The appearance of new peaks indicates the formation of one or more degradation products.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound.

    • Mass Spectrometry: Employ LC-MS to obtain the mass of the new peaks and propose potential structures for the degradants.

    • Forced Degradation Comparison: Compare the chromatograms from the stability study with those from forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify the nature of the degradation.

Issue 3: Poor Peak Shape (Tailing) in HPLC Analysis
  • Possible Cause: Interaction of the basic amine group with acidic silanols on the surface of the silica-based HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.

    • pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups.

    • Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Data Presentation

Table 1: Example Stability Data for this compound in Different Solvents under Accelerated Conditions (40°C/75% RH)

Solvent SystemTime PointAssay (%) of InitialTotal Degradants (%)Appearance
Acetonitrile0100.00.0Colorless
1 week99.50.5Colorless
4 weeks98.21.8Faint yellow
Methanol0100.00.0Colorless
1 week98.91.1Faint yellow
4 weeks96.53.5Yellow
0.1 N HCl (aq)0100.00.0Colorless
1 week85.314.7Brown
4 weeks60.139.9Dark Brown
0.1 N NaOH (aq)0100.00.0Colorless
1 week95.24.8Yellow
4 weeks88.711.3Amber

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation.

  • Determine the retention times and peak areas of the degradation products.

  • If necessary, use LC-MS to identify the major degradants.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Calculate % Degradation HPLC->Data Identify Identify Degradants (LC-MS) Data->Identify Report Generate Stability Report Identify->Report

Caption: Experimental workflow for a forced degradation study.

Aromatic_Amine_Degradation cluster_compound Starting Material cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products AromaticAmine 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalen-2-amine Oxidation Oxidation AromaticAmine->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis AromaticAmine->Hydrolysis H+/OH- Photodegradation Photodegradation AromaticAmine->Photodegradation UV/Vis Light Oxidized Oxidized Species (e.g., N-oxides, quinones) Oxidation->Oxidized Hydrolyzed Hydroxylated Derivatives Hydrolysis->Hydrolyzed Photo_Products Photolytic Adducts/Fragments Photodegradation->Photo_Products

Caption: Generalized degradation pathways for an aromatic amine.

References

Troubleshooting unexpected side reactions in the synthesis of tetramethyl-tetrahydronaphthalen-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions during the synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. The following sections provide answers to frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges.

Troubleshooting Workflow for Unexpected Side Reactions

This workflow provides a logical progression for identifying and resolving issues arising from unexpected side reactions during synthesis.

TroubleshootingWorkflow General Troubleshooting Workflow start Unexpected Result (Low Yield / Impurities) check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity analyze_product 2. Characterize Side Products (NMR, MS, HPLC) check_purity->analyze_product If pure review_conditions 3. Review Reaction Conditions (Temp, Time, Stoichiometry) analyze_product->review_conditions modify_protocol 4. Modify Protocol review_conditions->modify_protocol optimize_temp Adjust Temperature modify_protocol->optimize_temp optimize_time Adjust Reaction Time modify_protocol->optimize_time optimize_reagents Change Reagent/Catalyst or Stoichiometry modify_protocol->optimize_reagents purify_product 5. Optimize Purification optimize_temp->purify_product optimize_time->purify_product optimize_reagents->purify_product purify_product->start Issue Persists end Successful Synthesis purify_product->end Impurity Removed

Caption: A logical workflow for troubleshooting unexpected side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound can be approached via several routes. Below are common issues associated with two plausible synthetic pathways.

Route 1: Nitration of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene & Subsequent Reduction

Question 1: My nitration reaction is producing a low yield of the desired 2-nitro product and multiple other products. What is going wrong?

Answer: Low yields and multiple products in the nitration of a substituted tetralin are common issues. The potential causes include:

  • Over-nitration (Polysubstitution): The activating nature of the alkyl groups on the aromatic ring can lead to the introduction of more than one nitro group.

  • Formation of Isomers: Nitration can occur at other positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate.

  • Oxidation Side Reactions: The benzylic positions of the tetralin ring system can be susceptible to oxidation by nitric acid, especially under harsh conditions, leading to ketone or alcohol byproducts.

  • Addition Reactions: Under certain photochemical conditions with reagents like tetranitromethane, addition products across the aromatic ring can be formed instead of substitution products[1][2].

Troubleshooting Steps:

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 to 5 °C) to improve selectivity and reduce the rate of side reactions.

  • Modify Nitrating Agent: A milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can provide better regioselectivity and reduce oxidation.

  • Control Stoichiometry: Use a controlled amount of the nitrating agent (closer to 1.0 equivalent) and add it slowly to the reaction mixture to minimize polysubstitution.

  • Inert Atmosphere: While less common for nitrations, ensuring an inert atmosphere can sometimes mitigate oxidative side reactions.

Question 2: The reduction of my 2-nitro-tetramethyl-tetrahydronaphthalene is incomplete or yields impurities. How can I improve this step?

Answer: The reduction of an aromatic nitro group is a robust transformation, but side reactions can occur. Common issues include:

  • Incomplete Reduction: Insufficient reducing agent or reaction time can leave starting material or form intermediate products like nitroso or hydroxylamine species. Aryl hydroxylamines can be formed when using reagents like zinc metal in aqueous ammonium chloride[3].

  • Formation of Azo/Azoxy Compounds: Some reducing agents, particularly metal hydrides like LiAlH₄ with aromatic nitro compounds, can lead to the formation of azo compounds as byproducts[4].

  • Hydrogenolysis of other functional groups: If other sensitive functional groups are present, catalytic hydrogenation might reduce them as well. For example, catalytic hydrogenation over palladium-on-carbon can reduce α,β-unsaturated nitro compounds to saturated amines[3].

Troubleshooting Steps:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is often a clean and effective method for reducing aromatic nitro groups to amines[4]. Metal-based reductions, such as with iron, zinc, or tin(II) chloride in acidic media, are also reliable alternatives that are mild towards many other functional groups[3][4].

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure it goes to completion.

  • pH Control: For metal-based reductions in acid, maintaining the proper pH is crucial for both the reaction rate and preventing side reactions.

  • Purification: If hydroxylamine or azo impurities are formed, they often have different polarities from the desired amine, allowing for separation by column chromatography.

Route 2: Reductive Amination of 5,5,8,8-Tetramethyl-tetralone

Question 3: I am attempting a reductive amination on the tetralone, but I am getting very low conversion to the desired primary amine. What are the likely causes?

Answer: Low conversion in reductive amination can be due to several factors related to the two key steps: imine formation and reduction.

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine. This can be due to steric hindrance from the tetramethyl groups or the presence of water, which can hydrolyze the imine back to the ketone.

  • Premature Reduction of the Ketone: The reducing agent may reduce the starting ketone to the corresponding alcohol before it has a chance to form the imine. This is a common issue with powerful reducing agents like sodium borohydride[5].

  • Acetal Formation: If using a protic solvent like methanol in the presence of an acid catalyst, the ketone can form an acetal, which is unreactive under reductive amination conditions[6].

  • Unreactive Amine Source: The nucleophilicity of the amine source (e.g., ammonia, ammonium acetate) can impact the rate of imine formation.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[5][6].

  • pH Control: Imine formation is typically acid-catalyzed. Maintaining a slightly acidic pH (around 5-6) is often optimal. Too low a pH will protonate the amine, making it non-nucleophilic.

  • Water Removal: Use molecular sieves to remove water formed during imine formation, which can help drive the equilibrium towards the product[6].

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be preferable to protic solvents like methanol to avoid acetal formation[6].

  • Pre-formation of the Imine: Allow the ketone and amine source to stir together (with or without a dehydrating agent) for a period before adding the reducing agent to ensure imine formation has occurred.

Question 4: My reductive amination is producing the secondary amine (di-alkylation) as a major byproduct. How can I prevent this?

Answer: The formation of a secondary amine occurs when the newly formed primary amine is more nucleophilic than the initial amine source (e.g., ammonia) and reacts with another molecule of the ketone.

Troubleshooting Steps:

  • Use a Large Excess of the Amine Source: Using a large excess of ammonia or an ammonium salt (e.g., ammonium acetate) can statistically favor the formation of the primary amine over the secondary amine.

  • Slow Addition of the Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, keeping the concentration of the primary amine low and thus reducing the chance of a second reaction.

  • Use a Protected Amine Equivalent: Consider using a protected amine, such as a benzylamine, followed by a deprotection step. This prevents the formation of the secondary amine.

Quantitative Data Summary

Table 1: Troubleshooting Guide for Nitration of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Issue Parameter Standard Condition Problematic Observation Suggested Change Expected Outcome
Low Yield / Isomer Formation Temperature0-10 °CReaction at room temp. or higherDecrease temperature to 0 °CIncreased selectivity for the 2-nitro isomer.
Polysubstitution Nitrating Agent Stoichiometry1.0 - 1.1 equivalents> 1.5 equivalents usedReduce to 1.05 equivalents, add slowlyMinimized formation of dinitro products.
Oxidative Byproducts Nitrating AgentHNO₃ / H₂SO₄Formation of benzylic ketonesUse acetyl nitrate or another milder agentReduced oxidation of the aliphatic ring.
Table 2: Troubleshooting Guide for Reductive Amination of 5,5,8,8-Tetramethyl-tetralone
Issue Parameter Standard Condition Problematic Observation Suggested Change Expected Outcome
Low Conversion / Ketone remains Reducing AgentNaBH(OAc)₃NaBH₄ usedSwitch to NaBH(OAc)₃ or NaBH₃CNSelective reduction of the imine over the ketone.
Alcohol Byproduct Formation Solvent / pHAprotic (DCE), pH 5-6Protic (MeOH), no pH controlUse DCE with acetic acid catalystFavors imine formation, prevents acetal formation[6].
Secondary Amine Formation Amine Stoichiometry>10 eq. NH₄OAc1-2 eq. amine sourceIncrease excess of ammonium saltStatistically favors primary amine formation.
Imine Hydrolysis Water ContentAnhydrous / Mol. SievesNo water removalAdd 3Å or 4Å molecular sievesDrives equilibrium towards imine formation[6].

Experimental Protocols

Protocol 1: Synthesis via Nitration and Reduction

Step A: Nitration of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

  • To a stirred solution of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (1.0 eq) in acetic anhydride at 0 °C, slowly add concentrated nitric acid (1.05 eq).

  • Maintain the temperature between 0 and 5 °C during the addition.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture slowly onto crushed ice and water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-nitro isomer.

Step B: Reduction of 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

  • Dissolve the nitro compound (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir vigorously at room temperature until the starting material is consumed (monitor by TLC). Catalytic hydrogenation is often effective for this transformation[4].

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis via Reductive Amination
  • To a round-bottom flask, add the 5,5,8,8-tetramethyl-tetralone (1.0 eq), a large excess of ammonium acetate (e.g., 10-20 eq), and an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Add activated 3Å molecular sieves to the mixture.

  • Stir the suspension at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove the molecular sieves and any solids.

  • Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCE or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Derivatization of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the steric hindrance provided by the gem-dimethyl groups on the tetralin core, derivatization of this aromatic amine can present unique challenges. This guide offers detailed methodologies and solutions to common issues encountered during acylation, sulfonylation, and alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The primary amino group on this compound can be derivatized through several common reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines. Reductive amination is often a preferred method to control the degree of alkylation.

Q2: Why am I observing low yields in my derivatization reactions with this amine?

A2: The 5,5,8,8-tetramethyl substitution pattern introduces significant steric hindrance around the naphthalene core. While the amino group is at the 2-position and not directly flanked by the methyl groups, the overall bulk of the molecule can reduce the reactivity of the amine. Optimizing reaction conditions, such as temperature, reaction time, and choice of reagents, is crucial. For instance, using less bulky and more reactive reagents may improve yields.

Q3: What solvents are recommended for the derivatization of this compound?

A3: The choice of solvent depends on the specific reaction. Anhydrous aprotic solvents are generally preferred to prevent side reactions with water-sensitive reagents. Common choices include:

  • Dichloromethane (DCM): Good for many acylation and sulfonylation reactions.

  • Tetrahydrofuran (THF): A versatile solvent for a range of reactions.

  • Acetonitrile (ACN): Can be used for various derivatization reactions.

  • Pyridine: Can act as both a solvent and a base to neutralize acid byproducts in acylation and sulfonylation.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use an appropriate solvent system to achieve good separation between the starting amine and the desired product. The starting amine is more polar than its acylated, sulfonated, or alkylated derivatives. Staining with ninhydrin can be used to visualize the primary amine starting material, which will show a distinct color, while the product will not react.

Q5: What are the best practices for purifying the derivatized products?

A5: Purification can typically be achieved through:

  • Column Chromatography: Using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common method. Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent the streaking of any unreacted amine on the silica gel.[1]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

  • Acid-Base Extraction: To remove unreacted starting amine, an acidic wash (e.g., dilute HCl) can be used during the workup. The protonated amine salt will move to the aqueous layer, while the less basic amide or sulfonamide product remains in the organic layer.

Troubleshooting Guides

Acylation Reactions
Problem Potential Cause Troubleshooting Steps
Low or No Reaction 1. Steric Hindrance: The bulky tetramethyltetralin structure may hinder the approach of the acylating agent. 2. Low Reagent Reactivity: The acylating agent (e.g., acetic anhydride) may not be reactive enough. 3. Presence of Moisture: Acylating agents can be hydrolyzed by water.1. Increase the reaction temperature and/or extend the reaction time. 2. Use a more reactive acylating agent, such as an acyl chloride (e.g., acetyl chloride). 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products 1. Diacylation: Unlikely for this primary amine but could occur under harsh conditions if other reactive sites are present. 2. Side Reactions: The acylating agent may react with the solvent or other functional groups if present.1. Use stoichiometric amounts of the acylating agent. 2. Choose an inert solvent. If the molecule has other nucleophilic groups, consider using a protecting group strategy.
Difficult Purification 1. Similar Polarity of Starting Material and Product: Can make chromatographic separation challenging. 2. Product is an Oil: May be difficult to crystallize.1. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the unreacted basic amine. 2. Attempt purification by column chromatography. If the product remains an oil, consider converting it to a crystalline salt for purification if applicable.
Sulfonylation Reactions
Problem Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it unreactive. 2. Low Reactivity: Similar to acylation, steric hindrance can be a factor.1. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). Pyridine can also be used as the solvent. 2. Increase the reaction temperature. Consider using a more reactive sulfonylating agent if available.
Product Degradation 1. Harsh Reaction Conditions: High temperatures or strong bases can lead to decomposition.1. Attempt the reaction at a lower temperature for a longer period. 2. Use a milder base.
Workup Issues 1. Emulsion Formation: Can occur during aqueous washes.1. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. 2. Filter the biphasic mixture through a pad of celite.
Alkylation Reactions
Problem Potential Cause Troubleshooting Steps
Overalkylation (Formation of Tertiary Amine) 1. Higher Reactivity of Secondary Amine: The mono-alkylated product is often more nucleophilic than the starting primary amine.1. Use a large excess of the starting amine. 2. Add the alkylating agent slowly to the reaction mixture. 3. Consider using reductive amination, which is a more controlled method for mono-alkylation.
Low Conversion 1. Poor Leaving Group on Alkylating Agent: The rate of S(_N)2 reactions depends on the leaving group ability (I > Br > Cl). 2. Steric Hindrance: A bulky alkylating agent will react slower.1. Use an alkyl iodide or bromide instead of a chloride. 2. Use a less sterically hindered alkylating agent if possible. Increase the reaction temperature.
Quaternization of Product 1. Excess Alkylating Agent and Forcing Conditions: Can lead to the formation of a quaternary ammonium salt.1. Carefully control the stoichiometry of the alkylating agent. 2. Avoid excessively high temperatures and long reaction times.

Experimental Protocols

General Protocol for N-Acetylation
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.

  • Addition of Base: Add a suitable base, such as triethylamine (1.5 eq.) or use pyridine as the solvent.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO(_3) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for N-Sulfonylation
  • Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add the desired sulfonyl chloride (e.g., tosyl chloride, 1.1 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature overnight or gently heat to 40-50 °C if the reaction is slow. Monitor by TLC.

  • Workup: Pour the reaction mixture into ice water and stir until a precipitate forms (if the product is solid). Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with 1M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.

General Protocol for N-Alkylation via Reductive Amination
  • Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol, DCM, or 1,2-dichloroethane. Add a dehydrating agent like anhydrous MgSO(_4) or molecular sieves. Stir at room temperature for 1-4 hours.

  • Reduction: Cool the mixture to 0 °C. Add a reducing agent such as sodium borohydride (NaBH(_4), 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)(_3), 1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Quench the reaction by the slow addition of water or a saturated solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions and Expected Yields for Derivatization

DerivativeReagentBaseSolventTemperatureTime (h)Expected Yield*
N-AcetylAcetyl ChloridePyridinePyridineRT485-95%
N-TosylTosyl ChlorideTriethylamineDCMRT1280-90%
N-BenzylBenzaldehyde / NaBH(OAc)(_3)-DCMRT1670-85%

*Yields are estimates based on typical reactions with sterically hindered aromatic amines and may vary depending on the specific experimental conditions and scale.

Visualizations

experimental_workflow cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_alkylation Reductive Amination a1 Starting Amine + Acyl Chloride/Anhydride a2 Add Base (e.g., Pyridine) a1->a2 a3 Reaction (0°C to RT) a2->a3 a4 Workup & Purification a3->a4 s1 Starting Amine + Sulfonyl Chloride s2 Add Base (e.g., Triethylamine) s1->s2 s3 Reaction (RT to 50°C) s2->s3 s4 Workup & Purification s3->s4 r1 Amine + Aldehyde/Ketone (Imine Formation) r2 Add Reducing Agent (e.g., NaBH(OAc)3) r1->r2 r3 Reaction (0°C to RT) r2->r3 r4 Workup & Purification r3->r4

Caption: General workflows for common derivatization reactions.

troubleshooting_low_yield start Low Reaction Yield q1 Is the reaction sterically hindered? start->q1 a1_yes Increase Temperature & Reaction Time q1->a1_yes Yes a1_no Check Reagent Reactivity q1->a1_no No q2 Is the reagent highly reactive? a1_no->q2 a2_yes Check for Moisture (Use Anhydrous Conditions) q2->a2_yes Yes a2_no Use a More Reactive Reagent q2->a2_no No

Caption: Troubleshooting decision tree for low reaction yield.

logical_relationships amine Starting Amine (Nucleophile) product Derivatized Product amine->product reagent Electrophilic Reagent (Acyl/Sulfonyl/Alkyl) reagent->product base Base (Acid Scavenger) base->product Facilitates solvent Anhydrous Solvent solvent->product Enables conditions Reaction Conditions (Temp, Time) conditions->product Optimizes

References

Technical Support Center: Interpreting Complex NMR Spectra of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my spectrum broader than expected or overlapping?

A1: Several factors can contribute to broad or overlapping aromatic signals:

  • Solvent Effects: The chemical shifts of aromatic protons, particularly those ortho and meta to the amine group, are sensitive to the solvent used.[1][2][3] Hydrogen bonding between the amine protons and the solvent can influence the electronic environment of the aromatic ring. Consider acquiring spectra in different deuterated solvents (e.g., benzene-d6, acetone-d6) to resolve overlapping peaks.[4]

  • Slow Chemical Exchange: The amine (NH2) protons can undergo chemical exchange with trace amounts of water or acid in the NMR solvent. This can lead to broadening of both the amine signal and adjacent aromatic proton signals. To confirm this, you can add a drop of D2O to your sample; the NH2 peak and any associated broadening should diminish or disappear.[4]

  • Compound Aggregation: At higher concentrations, intermolecular interactions can lead to peak broadening. Try acquiring the spectrum at a lower concentration to see if the resolution improves.

Q2: The integration of my aromatic region does not match the expected number of protons. What could be the cause?

A2: Inaccurate integration in the aromatic region can be due to:

  • Overlapping Residual Solvent Peaks: The residual peak of the deuterated solvent might overlap with your aromatic signals. For example, the residual peak for chloroform-d is at 7.26 ppm. Using a different solvent, such as acetone-d6, can shift the solvent peak and resolve this issue.[4]

  • Presence of Water: A broad water peak can overlap with the aromatic region, interfering with accurate integration. Ensure your sample and solvent are dry.

  • Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper phasing and baseline correction during data processing.

Q3: I am having trouble assigning the quaternary carbons of the tetramethyl groups and the aromatic ring. Which NMR experiment is best for this?

A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective technique for assigning quaternary carbons.[5][6][7] HMBC reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from the well-defined methyl protons to the quaternary carbons at positions 5 and 8, and from the aromatic protons to the quaternary carbons of the aromatic ring, you can unambiguously assign these signals.

Q4: How can I confirm the substitution pattern on the aromatic ring?

A4: A combination of 1D and 2D NMR experiments can elucidate the substitution pattern:

  • 1H NMR Coupling Patterns: The splitting patterns of the aromatic protons can provide initial clues. For example, a para-substituted ring may show two distinct "doublets of doublets".[8][9]

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons.[10][11][12][13] For instance, a NOESY cross-peak between an aromatic proton and the methylene protons at position 4 or 6 would confirm their close spatial relationship, aiding in the assignment of the aromatic substitution pattern. The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å).[10][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio Low sample concentration.Increase the amount of sample used. For 13C NMR, a higher concentration is generally required.[15][16]
Insufficient number of scans.Increase the number of scans acquired.
Broad, Asymmetric Peaks Poor shimming of the magnetic field.Re-shim the spectrometer.
Sample is not homogeneous (undissolved solids).Filter the sample solution into the NMR tube to remove any particulate matter.[16][17][18]
Sample is too concentrated.Dilute the sample. Overly concentrated samples can be difficult to shim and may lead to broadened lineshapes.[16]
Unexpected Peaks in Spectrum Contamination from grease, solvent from purification (e.g., ethyl acetate), or dirty NMR tubes.Ensure all glassware is scrupulously clean. Dry the purified sample thoroughly under high vacuum.[19] If a contaminant like ethyl acetate persists, try dissolving the sample in dichloromethane and re-evaporating; repeat this process a few times.[4]
Residual water in the solvent.Use a fresh, sealed ampule of deuterated solvent.
Amine (NH2) Peak is Broad or Not Visible Chemical exchange with protic solvents or impurities.Add a drop of D2O to exchange the amine protons, confirming their presence. The peak should disappear.[4] Alternatively, run the spectrum in a non-protic solvent like benzene-d6.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges

Proton Type Typical Chemical Shift (ppm) Multiplicity
Aromatic Protons (Ar-H)6.5 - 8.0d, dd, m
Amine Protons (-NH₂)3.0 - 5.0 (variable, broad)s (broad)
Methylene Protons (-CH₂-)~2.7m
Methyl Protons (-CH₃)~1.2 - 1.3s

Table 2: Typical ¹³C NMR Chemical Shift Ranges

Carbon Type Typical Chemical Shift (ppm)
Aromatic Carbons (C-NH₂)140 - 150
Aromatic Carbons (C-H)110 - 130
Aromatic Carbons (quaternary)125 - 145
Quaternary Carbons (C(CH₃)₂)30 - 40
Methylene Carbons (-CH₂-)30 - 35
Methyl Carbons (-CH₃)30 - 35

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.[16]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, acetone-d6, DMSO-d6).[16]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[16]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17][18]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.55-0.6 mL).[15][18]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC, NOESY)
  • Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum. Note the spectral width and pulse widths.

  • 2D Parameter Setup:

    • COSY: Use standard gradient-selected COSY parameters. Typically, 2-4 scans per increment are sufficient.

    • HSQC: Set up a gradient-selected HSQC experiment to observe one-bond ¹H-¹³C correlations.[5][20] The spectral width in the ¹³C dimension should encompass all expected carbon signals.

    • HMBC: Set up a gradient-selected HMBC experiment for long-range ¹H-¹³C correlations.[5][6] The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

    • NOESY: Set up a gradient-selected NOESY experiment to observe through-space correlations. A mixing time of 500-800 ms is a good starting point for small molecules.

  • Acquisition: Run the 2D experiments. The acquisition time will vary depending on the sample concentration and the number of scans.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phasing and baseline correction.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Lock, Tune, Shim filter->setup proton 1D ¹H NMR setup->proton two_d 2D NMR (COSY, HSQC, HMBC, NOESY) proton->two_d process Process Data two_d->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Caption: Workflow for NMR-based structure elucidation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C One-Bond) H1->HSQC Assigns Protons to Carbons C13 ¹³C NMR (Chemical Shift) C13->HSQC Structure Final Structure COSY->Structure Defines Spin Systems HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Distinguishes 1-bond from long-range HMBC->Structure Connects Spin Systems & Assigns Quaternary Cs NOESY NOESY (¹H-¹H Spatial Proximity) NOESY->Structure Confirms Stereochemistry & Substitution Pattern

Caption: Logic diagram for 2D NMR spectral interpretation.

References

Technical Support Center: LC-MS/MS Method Development for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the quantitative analysis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a primary aromatic amine with a molecular formula of C₁₄H₂₁N and a molecular weight of approximately 203.32 g/mol .[1][2] Its structure consists of a polar amine group attached to a bulky, non-polar tetrahydronaphthalene backbone. This amphiphilic nature is a key consideration for developing both sample preparation and chromatographic methods. As a basic compound, it is readily protonated in acidic conditions, which is advantageous for electrospray ionization in the positive mode (ESI+).[3][4]

Q2: What is a good starting point for sample preparation to extract this compound from a biological matrix like plasma or urine?

A2: Solid-Phase Extraction (SPE) is a highly recommended starting point due to its efficiency in removing matrix interferences like salts and phospholipids.[5] Given the compound's structure, a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) or a polymeric reversed-phase sorbent (e.g., Oasis HLB) would be effective.[6] The mixed-mode sorbent can utilize both hydrophobic interactions and ion exchange with the amine group for a more selective cleanup. Liquid-Liquid Extraction (LLE) with a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) under basic pH conditions is also a viable, albeit potentially less clean, alternative.

Q3: Which LC column and mobile phase conditions are recommended for this analysis?

A3: A reversed-phase C18 column (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is a robust choice for separating the analyte from matrix components. Due to the basic nature of the amine, poor peak shape (tailing) can occur.[3][4] To mitigate this, an acidic mobile phase modifier should be used. A typical mobile phase system would be:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol The formic acid ensures the analyte is protonated, leading to better peak shape and improved ionization efficiency for MS detection.[7]

Q4: What are the expected precursor and product ions for MS/MS detection?

A4: For mass spectrometry, the compound will be ionized in positive mode to form the protonated molecule, [M+H]⁺.

  • Precursor Ion (Q1): The calculated monoisotopic mass is 203.167, so the expected precursor ion is m/z 204.175 .[1]

  • Product Ions (Q3): Fragmentation of aromatic amines often involves cleavage alpha to the amine group or loss of alkyl substituents.[8] Likely product ions for this compound would result from the loss of a methyl group (-CH₃) or cleavage within the tetrahydronaphthalene ring system. Proposed transitions to monitor would be:

    • 204.175 → 189.151 (Loss of CH₃)

    • 204.175 → 159.148 (Further fragmentation, potential characteristic ion) These transitions must be empirically optimized on the specific mass spectrometer being used.

Experimental Workflow and Protocols

The overall experimental workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 200 µL Plasma) Spike Spike Internal Standard Sample->Spike Pretreat Pre-treatment (e.g., Add 4% H3PO4) Spike->Pretreat SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Pretreat->SPE Elute Elution (e.g., 5% NH4OH in MeOH) SPE->Elute Dry Evaporation & Reconstitution Elute->Dry Inject Inject into LC-MS/MS Dry->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: High-level workflow for the analysis of this compound.

Detailed Protocol: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate/cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE column.

  • Washing: Wash the column with 1 mL of 0.1 M HCl in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate or tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Quantitative Data Summary

Table 1: Suggested LC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4955Initial
0.500.4955Linear
3.500.4595Linear
4.500.4595Linear
4.510.4955Step
5.500.4955Step
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column Temperature: 40°C

Table 2: Optimized MS/MS Parameters (Hypothetical)
ParameterAnalyteInternal Standard (IS)
Polarity PositivePositive
Precursor Ion (m/z) 204.2210.2 (e.g., d6-IS)
Product Ion (m/z) 189.2 (Quantifier)195.2
Product Ion 2 (m/z) 159.1 (Qualifier)-
Dwell Time (ms) 100100
Collision Energy (V) 1515
Declustering Potential (V) 8085

Troubleshooting Guide

This guide addresses common issues encountered during method development.

G p1 Problem: Low Signal Intensity c1 Check MS Tuning & Ion Source Parameters p1->c1 c2 Investigate Sample Prep (Low Recovery) p1->c2 c3 Assess Matrix Effects (Ion Suppression) p1->c3 p2 Problem: Poor Peak Shape c4 Tailing Peak? p2->c4 c5 Fronting Peak? p2->c5 p3 Problem: High Variability / Poor Reproducibility c6 Inconsistent Sample Prep? p3->c6 c7 LC System Instability? p3->c7 s1 Solution: Optimize Cone Voltage & Collision Energy c1->s1 s2 Solution: Optimize SPE Wash/Elution Steps or Test LLE c2->s2 s3 Solution: Improve Chromatography to Separate from Suppression Zone c3->s3 s4 Solution: Increase Mobile Phase Acidity (e.g., 0.2% Formic Acid) c4->s4 Yes s5 Solution: Reduce Injection Volume or Sample Concentration c5->s5 Yes s6 Solution: Automate Pipetting; Ensure Complete Evaporation c6->s6 Yes s7 Solution: Ensure Proper Pump Priming & Column Equilibration c7->s7 Yes

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

Q5: My signal intensity is very low. What should I check first?

A5: Start with the mass spectrometer. Infuse a standard solution of the analyte directly into the source and optimize the tuning parameters, particularly the cone/declustering potential and collision energy, to maximize the signal for your chosen precursor-product ion transition. If the signal is still low, investigate the sample preparation step for low recovery or the possibility of significant ion suppression from the sample matrix.

Q6: I am observing significant peak tailing. How can I fix this?

A6: Peak tailing for a basic compound like this is often caused by secondary interactions with residual silanols on the silica-based C18 column.[3] The primary solution is to ensure the mobile phase is sufficiently acidic to keep the amine fully protonated. Try increasing the formic acid concentration from 0.1% to 0.2%. If tailing persists, consider using a column with advanced end-capping or a different stationary phase altogether.

Q7: My results are not reproducible between injections. What is the likely cause?

A7: High variability can stem from several sources. The most common are inconsistent sample preparation (e.g., variable pipetting) and insufficient LC system equilibration between runs. Ensure your SPE or LLE procedure is robust and consistent. In the LC method, allow for a sufficient re-equilibration time at initial conditions at the end of each gradient (at least 5-10 column volumes) to ensure the column is ready for the next injection.[9]

References

Minimizing impurities in the final product of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in the final product of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, which is typically synthesized via nitration of 1,1,4,4-Tetramethyl-5,6,7,8-tetrahydronaphthalene followed by reduction of the nitro-intermediate.

Observed Problem Potential Cause(s) Recommended Solution(s)
Presence of Isomeric Amine Impurities Non-regioselective nitration leading to a mixture of nitro-isomers.Optimize nitration conditions (temperature, nitrating agent, reaction time) to favor the desired isomer. Purify the nitro-intermediate by recrystallization or chromatography before reduction. Separate the final amine isomers using column chromatography with an amine-functionalized silica gel or by preparative HPLC.
Product Contains Di-amino Impurities Over-nitration of the starting material, resulting in di-nitro compounds that are subsequently reduced.Use a milder nitrating agent or reduce the stoichiometry of the nitrating agent. Carefully control the reaction temperature and time during nitration to prevent over-reaction.
Unreacted Starting Material (1,1,4,4-Tetramethyl-5,6,7,8-tetrahydronaphthalene) Detected Incomplete nitration reaction.Increase the reaction time or temperature of the nitration step. Ensure the nitrating agent is of high quality and sufficient quantity. Remove the non-polar starting material from the polar amine product by column chromatography.
Product is Discolored (Yellow, Brown, or Black) Presence of nitroso or other colored intermediates from incomplete reduction. Air oxidation of the amine product.Ensure the reduction reaction goes to completion by monitoring with TLC or LC-MS. Use a more efficient reducing agent or increase the catalyst loading/reaction time. Handle the final amine product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purify the final product by recrystallization or column chromatography.
High Molecular Weight Impurities Detected Formation of azo or azoxy compounds during the reduction of the nitro group, especially with catalytic hydrogenation.Optimize the catalytic hydrogenation conditions (catalyst, pressure, temperature, and solvent). Consider alternative reduction methods such as using a metal in acidic media (e.g., Sn/HCl). Remove these impurities by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A common and practical synthetic approach involves a two-step process:

  • Nitration: Electrophilic nitration of 1,1,4,4-Tetramethyl-5,6,7,8-tetrahydronaphthalene to introduce a nitro group onto the aromatic ring, primarily at the 2-position.

  • Reduction: Reduction of the resulting 2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene to the corresponding amine.

The primary impurities can be categorized as follows:

  • Isomeric Amines: Arising from non-selective nitration.

  • Di-amino Byproducts: From over-nitration followed by reduction.

  • Unreacted Starting Material: Due to incomplete nitration.

  • Partially Reduced Intermediates: Such as nitroso and hydroxylamine derivatives.

  • Coupling Products: Including azo and azoxy compounds, particularly from catalytic hydrogenation.

Q2: How can I best purify the crude this compound?

A multi-step purification strategy is often most effective:

  • Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.

  • Column Chromatography: For removal of closely related impurities, column chromatography is recommended. Due to the basic nature of the amine, using an amine-functionalized silica gel or treating standard silica gel with a small amount of an amine like triethylamine in the eluent can prevent streaking and improve separation.[1]

  • Recrystallization: If the amine is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective final purification step to obtain a highly pure product.

Q3: My final product is degrading or changing color upon storage. What should I do?

Aromatic amines are susceptible to air oxidation, which can lead to discoloration and the formation of impurities. To ensure stability:

  • Store the purified amine under an inert atmosphere (nitrogen or argon).

  • Keep the product in a tightly sealed container in a cool, dark place.

  • If possible, store the amine as its more stable hydrochloride salt. The free base can be regenerated by treatment with a base when needed.

Q4: Can I use column chromatography on regular silica gel to purify my amine?

While possible, it is often challenging. The acidic nature of silica gel can lead to strong interactions with the basic amine, causing poor separation, tailing of the product peak, and potential decomposition on the column. To mitigate these issues:

  • Add a small percentage of a volatile amine like triethylamine (0.1-1%) to your eluent system.

  • Use an amine-functionalized silica gel, which is commercially available and designed for the purification of basic compounds.[1]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Acid-Base Extraction

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude amine in a suitable volume of DCM or EtOAc in a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously and allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer two more times with 1 M HCl, combining all aqueous extracts.

  • Wash the combined aqueous extracts with a small portion of DCM or EtOAc to remove any remaining neutral impurities.

  • In a clean separatory funnel, carefully add 1 M NaOH to the aqueous layer until it is basic (confirm with pH paper).

  • Extract the basified aqueous layer three times with fresh portions of DCM or EtOAc.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the purified amine.

Protocol 2: Column Chromatography of this compound on Silica Gel

Materials:

  • Crude or partially purified amine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

Procedure:

  • Prepare the eluent system. A typical starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) with the addition of 0.5% triethylamine.

  • Dry-load the crude amine onto a small amount of silica gel.

  • Pack the chromatography column with silica gel in the eluent.

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with the prepared solvent system, collecting fractions.

  • Monitor the separation by TLC, visualizing the spots under UV light or with a suitable stain (e.g., potassium permanganate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start 1,1,4,4-Tetramethyl- 5,6,7,8-tetrahydronaphthalene Nitration Nitration Start->Nitration Nitro_Intermediate 2-Nitro-5,5,8,8-tetramethyl- 5,6,7,8-tetrahydronaphthalene Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Crude_Amine Crude 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-amine Reduction->Crude_Amine AcidBase Acid-Base Extraction Crude_Amine->AcidBase ColumnChrom Column Chromatography AcidBase->ColumnChrom Recrystal Recrystallization ColumnChrom->Recrystal Pure_Product Pure Product Recrystal->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic Impure_Product Impure Final Product Isomers Isomeric Amines Present? Impure_Product->Isomers High_MW High MW Impurities? Impure_Product->High_MW Starting_Material Unreacted Starting Material? Impure_Product->Starting_Material Discolored Product Discolored? Impure_Product->Discolored Isomers->High_MW No Optimize_Nitration Optimize Nitration Conditions Purify Nitro Intermediate Isomers->Optimize_Nitration Yes High_MW->Starting_Material No Optimize_Reduction Optimize Reduction Conditions High_MW->Optimize_Reduction Yes Starting_Material->Discolored No Drive_Nitration Drive Nitration to Completion Starting_Material->Drive_Nitration Yes Ensure_Completion Ensure Complete Reduction Handle Under Inert Atmosphere Discolored->Ensure_Completion Yes

Caption: Troubleshooting decision tree for identifying and addressing common impurities.

References

Technical Support Center: Scaling Up the Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scaled-up synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure a successful and efficient synthesis campaign.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene. The first step involves the nitration of the aromatic ring to yield 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene. The subsequent step is the reduction of the nitro group to the desired primary amine.

Synthesis_Pathway Start 1,1,4,4-Tetramethyl- 1,2,3,4-tetrahydronaphthalene Intermediate 2-Nitro-5,5,8,8-tetramethyl- 5,6,7,8-tetrahydronaphthalene Start->Intermediate Nitration (HNO3, H2SO4) Product 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-amine Intermediate->Product Reduction (e.g., Catalytic Hydrogenation)

A high-level overview of the synthetic route.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis and scale-up.

Step 1: Nitration of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Q1: My nitration reaction is resulting in a low yield of the desired mono-nitro product. What are the likely causes?

A1: Low yields in this electrophilic aromatic substitution can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature control is critical. The reaction is exothermic, and temperatures that are too high can lead to the formation of di-nitrated byproducts or oxidation, resulting in tar formation. Conversely, if the temperature is too low, the reaction may be incomplete.[1]

  • Incorrect Reagent Stoichiometry: An excess of the nitrating agent (nitric acid) can promote di-nitration. Carefully control the molar equivalents of nitric acid to the starting material.

  • Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" where the temperature is significantly higher, promoting side reactions. Ensure vigorous and efficient stirring, especially during the addition of the nitrating mixture.

  • Extended Reaction Time: Prolonged exposure of the product to the strong acidic conditions can lead to degradation.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my nitration reaction. How can I improve the selectivity for the desired 2-nitro isomer?

A2: The alkyl groups on the tetrahydronaphthalene ring are activating and ortho-, para-directing. However, steric hindrance from the gem-dimethyl groups can influence the regioselectivity.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the starting material at a low temperature (e.g., 0-5 °C) to maintain control over the reaction and minimize the formation of undesired isomers.[1]

  • Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, other nitrating agents can be explored for improved selectivity, though they may be more costly for scale-up.

Q3: The work-up of my nitration reaction is problematic, and I'm losing product. What is the recommended procedure?

A3: A careful work-up is crucial to isolate the nitro-intermediate.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the crude product. This should be done in a well-ventilated fume hood.

  • Isolation: The precipitated solid can be collected by filtration.

  • Washing: Thoroughly wash the collected solid with cold water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

Step 2: Reduction of 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

Q4: My catalytic hydrogenation of the nitro-intermediate is slow or incomplete. What are potential reasons and solutions?

A4: Several factors can affect the efficiency of catalytic hydrogenation:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon - Pd/C) may be old or deactivated. Use a fresh batch of a reputable catalyst. The catalyst loading should also be optimized.

  • Hydrogen Pressure: While a hydrogen balloon is suitable for small-scale reactions, for scale-up, a pressurized hydrogenation system (e.g., a Parr shaker) is recommended to ensure sufficient hydrogen availability.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure the nitro-intermediate is of high purity before proceeding with the reduction.

Q5: I am concerned about the safety of catalytic hydrogenation at a larger scale. What are the key safety considerations?

A5: Catalytic hydrogenation with hydrogen gas carries inherent risks.

  • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures with air.

  • Catalyst Handling: Pd/C can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. After filtration, the catalyst should be kept wet with a solvent (e.g., water or ethanol) and disposed of according to safety guidelines.

  • Hydrogen Leakage: Use a well-maintained and pressure-tested hydrogenation apparatus to prevent hydrogen leaks.

Q6: Are there alternative reduction methods to catalytic hydrogenation?

A6: Yes, several other methods can be employed for the reduction of nitroarenes, which may be more suitable depending on the available equipment and scale.

  • Metal-Acid Systems: A common and cost-effective method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl).

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst (e.g., Pd/C), avoiding the need for gaseous hydrogen.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

Materials:

  • 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Sodium Bicarbonate Solution (saturated)

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of the starting material, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent).

  • Once the starting material is consumed (typically 1-2 hours), slowly pour the reaction mixture onto a vigorously stirred mixture of ice and water.

  • Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen Gas

  • Celite®

Procedure:

  • To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene (1.0 eq) and ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate) to the solution under a stream of nitrogen.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and some cooling may be necessary to maintain the desired temperature.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol. Caution: Keep the catalyst wet at all times.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Typical Yields

StepKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Nitration HNO₃, H₂SO₄Dichloromethane0 - 101 - 285 - 95
Reduction H₂, 10% Pd/CEthanol20 - 402 - 490 - 98

Yields are based on laboratory-scale synthesis and may vary depending on the scale and specific conditions.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_nitration Nitration Step cluster_reduction Reduction Step N_Start Low Yield or Side Products N_CheckTemp Check Temperature Control N_Start->N_CheckTemp N_CheckReagents Verify Reagent Stoichiometry N_CheckTemp->N_CheckReagents Temp OK N_CheckMixing Ensure Efficient Mixing N_CheckReagents->N_CheckMixing Reagents OK N_OptimizeTime Optimize Reaction Time N_CheckMixing->N_OptimizeTime Mixing OK R_Start Slow or Incomplete Reaction R_CheckCatalyst Check Catalyst Activity and Loading R_Start->R_CheckCatalyst R_CheckPressure Verify Hydrogen Pressure R_CheckCatalyst->R_CheckPressure Catalyst OK R_CheckPurity Assess Substrate Purity R_CheckPressure->R_CheckPurity Pressure OK R_ConsiderAlternatives Consider Alternative Reduction Methods R_CheckPurity->R_ConsiderAlternatives Purity OK

A logical workflow for troubleshooting common issues.

References

Validation & Comparative

Comparing the efficacy of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine in the context of established retinoid X and retinoic acid receptor agonists.

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of this compound alongside the well-characterized nuclear receptor agonists, Bexarotene and Trifarotene. Due to a lack of available experimental data for this compound, this document leverages structure-activity relationship principles to postulate its likely biological targets and presents a detailed comparison of relevant, clinically utilized compounds.

Introduction

This compound is a synthetic organic molecule featuring a tetramethylated tetralin core. While its chemical structure is defined, there is currently no publicly available data on its biological activity, efficacy, or mechanism of action.[1] However, its structural similarity to a class of molecules known as arotinoids, which are characterized by a 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene hydrophobic unit, suggests that it may exhibit activity as a modulator of retinoid X receptors (RXRs) or retinoic acid receptors (RARs).[2] These nuclear receptors are critical regulators of gene transcription involved in cellular differentiation, proliferation, and apoptosis.[3]

Given the absence of direct data, this guide will focus on a comparative analysis of two prominent compounds that target these receptor families:

  • Bexarotene: A potent and selective agonist for Retinoid X Receptors (RXRs).

  • Trifarotene: A fourth-generation retinoid that is a selective agonist for Retinoic Acid Receptor-gamma (RARγ).

By examining the efficacy, mechanism of action, and experimental data for these compounds, researchers can gain valuable insights into the potential biological landscape for novel tetralin derivatives like this compound.

Postulated Mechanism of Action for this compound

Based on the structure-activity relationships of arotinoids, it is hypothesized that this compound functions as a ligand for either RARs or RXRs. Upon binding, it would likely induce a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene expression. The specific cellular outcomes would depend on the receptor subtype selectivity and the cellular context.

Comparative Analysis of Bexarotene and Trifarotene

To provide a framework for evaluating the potential of novel compounds like this compound, we present a detailed comparison of Bexarotene and Trifarotene.

Quantitative Efficacy Data

The following tables summarize the binding affinities and functional potencies of Bexarotene and Trifarotene for their respective nuclear receptor targets.

Table 1: Receptor Binding Affinity (Kd) and Potency (EC50) of Bexarotene

Receptor SubtypeDissociation Constant (Kd) (nM)Half-Maximal Effective Concentration (EC50) (nM)
RXRα14 ± 233
RXRβ21 ± 424
RXRγ29 ± 725
RARs>10,000>10,000

Table 2: Apparent Dissociation Constant (Kdapp) of Trifarotene

Receptor SubtypeApparent Dissociation Constant (Kdapp) (nM)
RARγ2
RARβ15
RARα500
Signaling Pathways

The signaling pathways for Bexarotene and Trifarotene illustrate the downstream consequences of receptor activation.

Bexarotene_Signaling_Pathway Bexarotene Bexarotene RXR RXR Bexarotene->RXR Binds Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, LXR, PPAR) Partner->Heterodimer DNA Response Element (e.g., RXRE, RARE) Heterodimer->DNA Binds Coactivators Co-activators DNA->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Trifarotene_Signaling_Pathway Trifarotene Trifarotene RARg RARγ Trifarotene->RARg Binds Heterodimer RARγ-RXR Heterodimer RARg->Heterodimer RXR RXR RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds Coactivators Co-activators RARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates CellDiff Cell Differentiation & Proliferation Transcription->CellDiff Regulates Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Recombinant Receptor (e.g., RXRα, RARγ) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]9-cis-RA) Radioligand->Incubate TestCompound Test Compound (e.g., 5,5,8,8-Tetramethyl... or Bexarotene) TestCompound->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate Ki/Kd using Competition Binding Analysis Measure->Analyze Transactivation_Assay_Workflow cluster_transfection Transfection cluster_treatment Treatment cluster_lysis Lysis & Measurement cluster_analysis Data Analysis Cells Host Cells (e.g., HEK293T) Plasmids Transfect with: 1. Receptor Expression Vector 2. Reporter Plasmid (e.g., Luciferase) Cells->Plasmids Treat Treat Cells with Varying Concentrations of Test Compound Plasmids->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Reporter Gene Activity (e.g., Luminescence) Lyse->Measure Analyze Calculate EC50 from Dose-Response Curve Measure->Analyze

References

Structure-Activity Relationship of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine scaffold. The primary focus of research on this class of compounds has been the development of selective Retinoid X Receptor (RXR) agonists. This guide summarizes key quantitative data, details relevant experimental protocols, and illustrates the primary signaling pathways involved.

Introduction

The this compound core structure is a key pharmacophore in the design of synthetic retinoids, particularly those selective for the Retinoid X Receptor (RXR). Analogs of this scaffold, most notably bexarotene and 6-(ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN), have been extensively studied for their potential in treating various diseases, including cancer and metabolic disorders.[1][2] Understanding the structure-activity relationships of these analogs is crucial for the rational design of novel therapeutics with improved potency, selectivity, and reduced off-target effects.[3][4]

Bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma (CTCL), demonstrates the therapeutic potential of RXR agonists.[2][5] However, its clinical use can be limited by side effects such as hyperlipidemia and hypothyroidism, which are often attributed to its cross-reactivity with other nuclear receptor signaling pathways, including those of the Liver X Receptor (LXR) and Retinoic Acid Receptor (RAR).[3][6] Consequently, a significant research effort has been directed towards modifying the bexarotene and NEt-TMN scaffolds to develop next-generation RXR modulators with enhanced selectivity and improved therapeutic profiles.[4][7]

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of representative this compound analogs. The data is compiled from various studies and presented to facilitate a comparative analysis of their potency as RXR agonists and their effects on cancer cell proliferation.

Table 1: RXR Agonist Activity of Bexarotene Analogs

CompoundModificationEC50 (nM) in RXR Mammalian Two-Hybrid AssayReference
Bexarotene-18 - 33[6][8]
Analog 1Hydroxylation of the linker24.2[7]
Analog 2Fluorination of the aliphatic ring>1000[7]
Analog 3Unsaturation in the aliphatic ring17[7]
Analog 4Isochroman substitution29.3[7]

Table 2: RXR Agonist Activity of NEt-TMN Analogs

CompoundModificationEC50 (nM) in RXR Mammalian Two-Hybrid AssayReference
NEt-TMN-1.1[7]
Analog 5Pyridine aromatic ring substitution0.8[7]
Analog 6Allyl group substitution2.3[7]
Analog 7Isochroman substitution12.6[7]

Table 3: Anti-proliferative Activity of Bexarotene and NEt-TMN Analogs in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
BexaroteneHut78 (CTCL)~10[6]
BexaroteneC6 (Glioma)122-152[9]
BXR-DAC6 (Glioma)28-42[9]
BXR-NEAC6 (Glioma)28-42[9]
NEt-TMNKMT2A-MLLT3 (Leukemia)0.032[7]
Analog 5KMT2A-MLLT3 (Leukemia)0.015[7]

Experimental Protocols

Mammalian Two-Hybrid (M2H) Luciferase Assay for RXR Homodimerization

This assay is a powerful tool to quantify the ability of a compound to induce the dimerization of RXR in a cellular context.[10]

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.

    • After 24 hours, cells are co-transfected with three plasmids using a liposome-mediated transfection reagent:

      • An expression vector for a fusion protein of the GAL4 DNA-binding domain and the RXR ligand-binding domain (LBD).

      • An expression vector for a fusion protein of the VP16 activation domain and the RXR LBD.

      • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with GAL4 binding sites (e.g., pG5luc).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[11]

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • After a 24-hour incubation with the compounds, the cells are lysed.

    • The activities of both firefly and Renilla luciferases are measured sequentially in a luminometer using a dual-luciferase reporter assay system.[12]

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The fold induction of luciferase activity is calculated relative to the vehicle control.

    • EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.

RXRE-Mediated Transcriptional Activation Assay

This assay measures the ability of a compound to activate gene transcription through the RXR signaling pathway.[1]

  • Cell Culture and Transfection:

    • HEK293 cells are cultured as described for the M2H assay.

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are co-transfected with:

      • An expression vector for the full-length human RXRα.

      • A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple RXR response elements (RXREs).

      • A Renilla luciferase control plasmid.

  • Compound Treatment:

    • 24 hours post-transfection, cells are treated with the test compounds or a vehicle control.

  • Luciferase Activity Measurement and Data Analysis:

    • The procedure is the same as for the M2H assay. The results indicate the compound's ability to activate transcription from an RXRE-containing promoter.

Signaling Pathways and Experimental Workflow

The biological effects of this compound analogs as RXR agonists are primarily mediated through their interaction with RXR, which can form either homodimers or heterodimers with other nuclear receptors. These receptor complexes then bind to specific DNA sequences, known as response elements, in the promoter regions of target genes, thereby modulating their transcription.

RXR_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXR Agonist RXR Agonist RXR Agonist_cyto RXR Agonist RXR Agonist->RXR Agonist_cyto Cellular Uptake RXR Agonist_nuc RXR Agonist RXR Agonist_cyto->RXR Agonist_nuc Nuclear Translocation RXR RXR RXR_homo RXR RXR->RXR_homo Homodimerization PPAR PPAR RXR->PPAR Heterodimerization LXR LXR RXR->LXR Heterodimerization RAR RAR RXR->RAR Heterodimerization RXRE RXRE RXR_homo->RXRE PPRE PPRE PPAR->PPRE LXRE LXRE LXR->LXRE RARE RARE RAR->RARE Gene_Expression Target Gene Transcription RXRE->Gene_Expression PPRE->Gene_Expression LXRE->Gene_Expression RARE->Gene_Expression RXR Agonist_nuc->RXR

Caption: RXR Signaling Pathways.

The diagram above illustrates the mechanism of action of an RXR agonist. After entering the cell and nucleus, the agonist binds to RXR, promoting its dimerization with another RXR molecule (homodimer) or with other nuclear receptors such as PPAR, LXR, or RAR (heterodimers). These dimers then bind to their respective response elements on the DNA to regulate gene expression.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesize/Obtain 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalen-2-amine Analogs D Treat cells with analogs at varying concentrations A->D B Culture and Seed HEK293 Cells in 96-well plates C Co-transfect cells with RXR expression vectors and luciferase reporter plasmids B->C C->D E Incubate for 24 hours D->E F Lyse cells and measure Firefly and Renilla luciferase activity E->F G Normalize Firefly to Renilla luciferase readings F->G H Calculate Fold Induction vs. Vehicle Control G->H I Determine EC50/IC50 values from dose-response curves H->I

Caption: Experimental Workflow for In Vitro Assays.

This workflow outlines the key steps in evaluating the biological activity of the synthesized analogs, from initial preparation to final data analysis.

Conclusion

The structure-activity relationship studies of this compound analogs have provided valuable insights into the design of potent and selective RXR agonists. Modifications to the linker region, the aliphatic ring, and the polar head group of bexarotene and NEt-TMN have been shown to significantly impact their biological activity. The data presented in this guide highlights that subtle structural changes can lead to substantial improvements in RXR activation potency and anti-proliferative effects. The development of analogs with reduced off-target effects remains a key objective in this field. The experimental protocols and signaling pathway diagrams provided herein serve as a resource for researchers engaged in the discovery and development of novel RXR-targeted therapeutics.

References

Cross-Validation of Analytical Methods for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The robust quantification of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a substituted tetralin aromatic amine, is crucial for its development and application in pharmaceutical and chemical research. As a compound with potential biological activity, ensuring the accuracy, precision, and reliability of its analytical measurement is paramount. Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or equipment.[1] This guide provides a comparative overview of the most common analytical techniques applicable to the quantification of this and structurally similar aromatic amines, along with hypothetical cross-validation data and detailed experimental protocols. Due to the limited publicly available data for this specific molecule, the following comparison is based on established methods for other aromatic amines.

Comparative Analysis of Analytical Methods

The two primary analytical techniques suitable for the quantification of aromatic amines are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.

Table 1: Comparison of Analytical Method Performance for Aromatic Amine Quantification

ParameterGC-MSHPLC-UVHPLC-Fluorescence (with derivatization)
Linearity (R²) > 0.998[2]> 0.999> 0.9996[3]
Limit of Detection (LOD) 0.12–0.48 µg/L[2]5-10 µg/L0.12–0.21 nmol/L[3]
Limit of Quantification (LOQ) 0.40–1.60 µg/L[2]15-30 µg/L0.4-0.7 nmol/L
Accuracy (% Recovery) 85-110%90-105%92-108%
Precision (%RSD) < 15%< 10%< 5%
Sample Preparation Derivatization may be required[4]Minimal, direct injection possibleDerivatization required[3]
Selectivity High (with MS detection)ModerateHigh
Throughput ModerateHighLow to Moderate

Experimental Protocols

The following are detailed, representative protocols for the analytical methods discussed. These should be optimized and validated for the specific compound and matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly sensitive and selective, making it suitable for trace-level analysis.

a. Sample Preparation (Solid Samples):

  • Weigh 0.5 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 8 mL of water and 2 mL of methanol.

  • Vortex the mixture for 2 minutes at 1600 rpm.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

b. GC-MS Conditions:

  • GC System: Agilent 7890 or equivalent.

  • Column: DB-35 MS capillary column (30 m x 0.25 mm x 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow of 1.68 mL/min.[5]

  • Inlet: Pulsed splitless injection at 30 psi for 0.35 min.[5]

  • Oven Program: Initial temperature of 80°C for 2 min, ramp to 180°C at 30°C/min, then to 240°C at 15°C/min.[5]

  • MS Detector: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC-UV is a robust and widely used method for the analysis of aromatic compounds.

a. Sample Preparation (Liquid Samples):

  • Pipette 0.5 mL of the liquid sample into a 10 mL volumetric flask.

  • Add 8 mL of water and 2 mL of methanol.

  • Vortex for 2 minutes.

  • Filter through a 0.45 µm nylon syringe filter into an HPLC vial.

b. HPLC-UV Conditions:

  • HPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Acclaim 120 C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Methanol with 0.1% formic acid.[6]

  • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection: UV at 254 nm.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

This method offers enhanced sensitivity and selectivity through pre-column derivatization.

a. Derivatization and Sample Preparation:

  • To 1 mL of the sample extract, add 100 µL of a derivatizing agent solution (e.g., 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid - PPIA).[3]

  • Add 50 µL of a coupling reagent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide - EDC).[3]

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool to room temperature and inject into the HPLC system.

b. HPLC-FLD Conditions:

  • HPLC System: As above.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water.

  • Gradient: Optimized for the separation of derivatized amines.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 330 nm and emission at 380 nm (for PPIA derivatives).[3]

Visualizing the Cross-Validation Workflow

A critical aspect of ensuring data integrity across different analytical methods or laboratories is a well-defined cross-validation workflow.[1][7][8]

A Start: Initiate Method Transfer B Develop and Approve Transfer Protocol A->B C Train Receiving Lab Personnel B->C D Prepare and Ship Materials (Samples, Standards) C->D E Transferring Lab: Perform System Suitability D->E F Receiving Lab: Perform System Suitability D->F G Transferring Lab: Analyze Samples E->G H Receiving Lab: Analyze Samples F->H I Compare Data and Perform Statistical Analysis G->I H->I J Acceptance Criteria Met? I->J K Successful Transfer J->K Yes L Investigate Discrepancies J->L No M End K->M L->B

Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.

Signaling Pathway Considerations

While the specific signaling pathways for this compound are not well-documented, aromatic amines as a class are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that may interact with cellular macromolecules. A generalized metabolic activation pathway is depicted below.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Bioactivation A Aromatic Amine (Parent Compound) B N-Hydroxylation A->B CYP450 C N-Hydroxy Aromatic Amine B->C D Acetylation or Glucuronidation C->D F Esterification (e.g., Sulfation, Acetylation) C->F E Excretable Metabolites D->E G Reactive Nitrenium Ion F->G H DNA/Protein Adducts G->H

References

Navigating the Path from Lab Bench to Preclinical Trials: An In Vivo Validation Guide for Retinoid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine and Related Retinoid Analogs

For researchers in drug development, the journey from promising in vitro results to successful in vivo validation is a critical and often challenging transition. This guide provides a comparative framework for understanding the preclinical evaluation of retinoid analogs, with a focus on compounds structurally related to this compound. Due to a lack of publicly available experimental data for this specific molecule, we will draw upon established methodologies and data from analogous tetramethyl-tetrahydronaphthalene derivatives to illustrate the validation process.

I. In Vitro Characterization: The Foundation of Efficacy

The initial assessment of a novel retinoid analog typically involves a battery of in vitro assays to determine its fundamental pharmacological properties, primarily its interaction with retinoic acid receptors (RARs) and its ability to modulate gene expression.

Table 1: Illustrative In Vitro Activity Profile of a Tetramethyl-Tetrahydronaphthalene Retinoid Analog

Assay TypeReceptor SubtypeEC50 / IC50 (nM)Relative Activity (%) vs. All-trans Retinoic Acid (ATRA)
RAR Binding Assay RARα1580
RARβ5030
RARγ5150
Reporter Gene Assay RARα2575
RARβ8025
RARγ8130

Note: The data presented in this table is illustrative and based on typical results for potent synthetic retinoids. It does not represent actual experimental data for this compound.

Experimental Protocols:

1. Retinoic Acid Receptor (RAR) Binding Assay:

This competitive binding assay quantifies the affinity of a test compound for the different RAR subtypes (α, β, γ).

  • Principle: A radiolabeled retinoid, such as [³H]9-cis-Retinoic acid, is incubated with recombinant human RAR ligand-binding domains (LBDs).[1] The test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor.

  • Methodology:

    • Human recombinant RARα, RARβ, and RARγ LBDs are expressed in a suitable system (e.g., insect cells) and purified.[1]

    • A constant concentration of the radiolabeled retinoid (e.g., 3 nM [³H]9-cis-Retinoic acid) is incubated with a small amount of the purified RAR-LBD (e.g., 0.025 µg).[1]

    • The test compound is added at a range of concentrations.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM 9-cis-retinoic acid).[1]

    • After incubation (e.g., 2 hours at 4°C), the amount of bound radioligand is measured by scintillation counting.[1]

    • The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is calculated.

2. Retinoid Reporter Gene Assay:

This cell-based assay measures the ability of a compound to activate RARs and induce the transcription of a reporter gene.

  • Principle: A cell line (e.g., MCF-7) is transiently transfected with a plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene, such as luciferase.[2] When an active retinoid binds to the endogenous RARs, the RAR/RXR heterodimer binds to the RARE and drives the expression of the reporter gene.

  • Methodology:

    • Cells are seeded in multi-well plates.

    • The cells are co-transfected with a RARE-luciferase reporter plasmid and a control plasmid (e.g., expressing β-galactosidase for normalization).

    • After a recovery period, the cells are treated with the test compound at various concentrations.

    • Following an incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase and β-galactosidase activities are measured.

    • The EC50 value, the concentration of the test compound that produces 50% of the maximal reporter gene activation, is determined.

II. In Vivo Validation: Assessing Efficacy and Safety in Preclinical Models

Positive in vitro results are the first step. The subsequent in vivo studies are crucial to evaluate the compound's efficacy in a complex biological system and to assess its safety profile, particularly skin irritation, a common side effect of retinoids.

Table 2: Illustrative In Vivo Efficacy and Irritation Profile of a Tetramethyl-Tetrahydronaphthalene Retinoid Analog

In Vivo ModelParameterED50 / ScoreComparison to ATRA (0.025%)
Rhino Mouse Model Utricle Diameter Reduction0.01%More potent
Epidermal HyperplasiaModerateSimilar
Rabbit Skin Irritation Erythema Score (0-4)1.5Less irritating
Edema Score (0-4)0.5Less irritating

Note: The data presented in this table is illustrative and based on typical results for potent synthetic retinoids. It does not represent actual experimental data for this compound.

Experimental Protocols:

1. Rhino Mouse Comedolytic Assay:

The rhino mouse model is a well-established tool for assessing the comedolytic (anti-acne) activity of retinoids.[3] These mice have a genetic mutation that leads to the formation of utricles, which are histologically similar to human comedones.[3]

  • Principle: Topical application of an active retinoid reduces the size of the utricles and induces epidermal hyperplasia.

  • Methodology:

    • Homozygous rhino mice (hrrh/hrrh) are used.

    • The test compound, dissolved in a suitable vehicle (e.g., ethanol), is applied topically to the dorsal skin of the mice daily for a specified period (e.g., 5 days).[4]

    • A vehicle control group and a positive control group (e.g., treated with all-trans retinoic acid) are included.

    • After the treatment period, skin biopsies are taken.

    • The epidermis is separated from the dermis, and the diameters of the utricles are measured under a microscope.[4]

    • The ED50, the effective dose that causes a 50% reduction in utricle diameter, is calculated.

    • Histological analysis can also be performed to assess epidermal thickness and other cellular changes.

2. Rabbit Skin Irritation Test:

This assay evaluates the potential of a topical compound to cause skin irritation.

  • Principle: The test compound is applied to the shaved skin of rabbits, and the treated area is observed for signs of erythema (redness) and edema (swelling).

  • Methodology:

    • Healthy young adult albino rabbits are used.

    • The fur on the back of the rabbits is clipped.

    • A defined amount of the test compound is applied to a small area of the skin.

    • The application site is observed for erythema and edema at specified time points (e.g., 24, 48, and 72 hours) after application.

    • The severity of erythema and edema is scored on a scale (e.g., 0 to 4).

    • The primary irritation index is calculated based on the scores.

III. Visualizing the Molecular and Experimental Pathways

To further clarify the mechanisms and processes involved in retinoid analog validation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Retinoid_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid Analog CRABP CRABP Retinoid->CRABP Binds Retinoid_CRABP Retinoid-CRABP Complex CRABP->Retinoid_CRABP RAR RAR Retinoid_CRABP->RAR Translocates to Nucleus & Releases Retinoid RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: Retinoid Analog Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Synthesis Compound Synthesis (5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalen-2-amine) RAR_Binding RAR Binding Assay (α, β, γ) Compound_Synthesis->RAR_Binding Reporter_Assay Reporter Gene Assay Compound_Synthesis->Reporter_Assay Data_Analysis_InVitro Data Analysis: Determine IC50 & EC50 RAR_Binding->Data_Analysis_InVitro Reporter_Assay->Data_Analysis_InVitro Rhino_Mouse Rhino Mouse Model (Comedolytic Activity) Data_Analysis_InVitro->Rhino_Mouse Lead Compound Selection Rabbit_Irritation Rabbit Skin Irritation Test Data_Analysis_InVitro->Rabbit_Irritation Data_Analysis_InVivo Data Analysis: Efficacy & Safety Profile Rhino_Mouse->Data_Analysis_InVivo Rabbit_Irritation->Data_Analysis_InVivo Final_Report Final Comparative Report & Go/No-Go Decision Data_Analysis_InVivo->Final_Report

Caption: In Vitro to In Vivo Validation Workflow.

IV. Conclusion: Bridging the Gap

The successful translation of in vitro findings to in vivo efficacy is a cornerstone of drug development. While specific data for this compound is not yet available in the public domain, the established methodologies for evaluating retinoid analogs provide a clear roadmap for its future preclinical assessment. By systematically characterizing a compound's receptor binding affinity and transcriptional activity in vitro, and subsequently validating its efficacy and safety in relevant in vivo models, researchers can confidently advance promising candidates toward clinical development. This comparative approach, grounded in robust experimental protocols, is essential for identifying novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a key intermediate in pharmaceutical research. The routes discussed are:

  • Route 1: Nitration and Subsequent Reduction. This classical approach involves the electrophilic nitration of the hydrocarbon precursor followed by the reduction of the resulting nitro-intermediate.

  • Route 2: Conversion from 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol. This route utilizes the corresponding phenol, which can be converted to the amine via methods such as the Bucherer reaction or a Buchwald-Hartwig amination.

Below, we present detailed experimental protocols and a quantitative comparison of these methods to aid in the selection of the most suitable pathway for your research needs.

Data Presentation

ParameterRoute 1: Nitration and ReductionRoute 2: From Phenol (via Triflate and Buchwald-Hartwig Amination)
Starting Material 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Key Intermediates 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthyl-2-triflate
Number of Steps 22
Overall Yield Moderate to GoodGood to Excellent
Reagents & Conditions Nitration: Fuming HNO₃/H₂SO₄, low temperature.Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reducing agents (e.g., SnCl₂, Fe/HCl).Triflate Formation: Triflic anhydride, pyridine.Amination: Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu), ammonia source.
Reaction Time Nitration: typically short (minutes to hours).Reduction: can range from hours to overnight.Triflate formation: usually rapid.Amination: can require several hours to overnight.
Purification Chromatography often required after nitration to separate isomers. Chromatography or crystallization for the final product.Chromatography or crystallization is typically required for both the triflate intermediate and the final amine.
Advantages Utilizes a readily available hydrocarbon starting material. Well-established classical reactions.Potentially higher overall yields and cleaner reactions. Milder conditions may be possible for the amination step.
Disadvantages Nitration can lead to isomeric mixtures, requiring careful purification. Use of strong, corrosive acids.Requires the synthesis of the starting phenol. Palladium catalysts and phosphine ligands can be expensive.

Experimental Protocols

Route 1: Nitration and Subsequent Reduction

Step 1: Synthesis of 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

Step 2: Synthesis of this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a common and effective method.

  • Materials:

    • 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene in methanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge with an inert gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by crystallization or column chromatography.

Alternative reducing agents such as tin(II) chloride in ethanol or iron powder in acidic media can also be employed.

Route 2: Conversion from 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Step 1: Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthyl-2-triflate

The conversion of the phenol to a triflate activates the position for subsequent nucleophilic substitution, such as the Buchwald-Hartwig amination.

  • Materials:

    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

    • Trifluoromethanesulfonic anhydride (Tf₂O)

    • Pyridine or another non-nucleophilic base

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol in dry dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting phenol is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude triflate is often used in the next step without further purification, though it can be purified by column chromatography if necessary.

Step 2: Buchwald-Hartwig Amination to yield this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

  • Materials:

    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthyl-2-triflate

    • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, RuPhos)

    • Strong, non-nucleophilic base (e.g., sodium tert-butoxide)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent, followed by the aryl triflate and the ammonia source.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or crystallization to afford the desired amine.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Nitration and Reduction cluster_1 Route 2: From Phenol Start1 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalene Intermediate1 2-Nitro-5,5,8,8-tetramethyl- 5,6,7,8-tetrahydronaphthalene Start1->Intermediate1 Nitration (HNO₃, H₂SO₄) Product1 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-amine Intermediate1->Product1 Reduction (H₂, Pd/C) Start2 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-ol Intermediate2 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthyl-2-triflate Start2->Intermediate2 Triflate Formation (Tf₂O, Pyridine) Product2 5,5,8,8-Tetramethyl- 5,6,7,8-tetrahydronaphthalen-2-amine Intermediate2->Product2 Buchwald-Hartwig (Pd-catalyst, Ligand, Base, NH₃ source)

Caption: Comparative workflow of two synthetic routes to the target amine.

Benchmarking 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Against Known Retinoid X Receptor (RXR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the uncharacterized compound 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine against established Retinoid X Receptor (RXR) antagonists. While direct experimental data on the specific biological activity of this compound is not currently available in the public domain, its structural analogs are recognized as potent modulators of the Retinoid X Receptor (RXR).[1] This suggests that the tetramethyl-tetrahydronaphthalene scaffold is a promising starting point for the design of novel RXR-targeted therapeutics.

The Retinoid X Receptor is a nuclear receptor that plays a crucial role in regulating gene expression related to a variety of physiological processes, including cell differentiation, proliferation, and metabolism.[2][3] RXRs can function as homodimers or as heterodimeric partners for a range of other nuclear receptors, making them a key control point in cellular signaling.[2][3] Antagonists of RXR are valuable research tools and hold therapeutic potential for conditions such as cancer, metabolic disorders, and inflammatory diseases.[2][4]

This guide will compare the chemical structure of this compound with known RXR antagonists and present their reported biological activities to provide a benchmark for future experimental evaluation.

Quantitative Comparison of RXR Antagonists

The following table summarizes the reported antagonist activity of several well-characterized RXR antagonists. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the receptor's activity in response to an agonist.

Compound Name/StructureAntagonist Activity (IC50/pA2)Cell/Assay SystemReference
This compound Data not available--
HX531 IC50 = 18 nMNot specified[5][6][7]
UVI3003 IC50 = 0.24 µMRXRα in COS-7 cells[5][7][8]
PA452 pA2 = 7.11Not specified[5]
RXR antagonist 1 pA2 = 8.06Not specified[5][9]
Danthron IC50 = 0.11 µMGal4-RXRα-LBD in HEK293T cells[5]

Retinoid X Receptor (RXR) Signaling Pathway

RXR acts as a master regulator by forming heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), and Liver X Receptor (LXR).[2][3] In the absence of a ligand, these heterodimers are often bound to DNA at specific hormone response elements (HREs) and are associated with corepressor proteins, leading to the repression of gene transcription. Upon agonist binding to RXR or its partner receptor, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiates gene transcription.[3] RXR antagonists block this process by binding to the receptor and preventing the conformational changes necessary for coactivator recruitment.

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Agonist RXR Agonist RXR_Partner_Agonist Agonist-RXR : Partner Agonist->RXR_Partner_Agonist activates Antagonist RXR Antagonist RXR_Partner RXR : Partner (e.g., RAR, PPAR, LXR) Antagonist->RXR_Partner binds and prevents activation CoR Corepressor Complex RXR_Partner->CoR recruits DNA DNA (HRE) RXR_Partner->DNA binds to Gene_Repression Gene Repression CoR->Gene_Repression leads to CoA Coactivator Complex RXR_Partner_Agonist->CoA recruits RXR_Partner_Agonist->DNA binds to Gene_Activation Gene Activation CoA->Gene_Activation leads to

Figure 1. Simplified RXR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize RXR antagonists.

Reporter Gene Assay for RXR Antagonist Activity

This cell-based functional assay measures the ability of a compound to inhibit the transcriptional activity of RXR in response to a known agonist.

a. Objective: To determine the IC50 value of a test compound as an RXR antagonist.

b. Materials:

  • Mammalian cell line (e.g., HEK293T, COS-7)

  • Expression vector for full-length human RXRα

  • Reporter plasmid containing an RXR response element (RXRE) driving a luciferase reporter gene (e.g., pGL3-RXRE-luc)

  • A constitutively active control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • RXR agonist (e.g., 9-cis-retinoic acid)

  • Test compound (potential RXR antagonist)

  • Dual-luciferase reporter assay system

c. Protocol:

  • Cell Seeding: Seed the mammalian cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RXRα expression vector, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing a fixed concentration of the RXR agonist (typically the EC80 concentration) and varying concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells (e.g., HEK293T) B Transfect with Plasmids: - RXRα Expression - RXRE-Luc Reporter - Renilla Control A->B C Add RXR Agonist (e.g., 9-cis-RA) B->C D Add Test Compound (Varying Concentrations) C->D E Incubate (18-24 hours) D->E F Measure Luciferase Activity E->F G Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate IC50 F->G

Figure 2. Workflow for RXR antagonist reporter gene assay.
Radioligand Binding Assay

This biochemical assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the RXR ligand-binding domain (LBD).

a. Objective: To determine the binding affinity (Ki) of a test compound for RXR.

b. Materials:

  • Purified recombinant human RXRα ligand-binding domain (LBD)

  • Radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid)

  • Test compound

  • Assay buffer (e.g., phosphate buffer containing protease inhibitors)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

c. Protocol:

  • Assay Setup: In a 96-well plate, combine the purified RXRα-LBD, the radiolabeled RXR agonist at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand + LBD) and non-specific binding (radioligand + LBD + a high concentration of unlabeled agonist).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the LBD-ligand complexes.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

While this compound remains an uncharacterized compound, its structural similarity to known Retinoid X Receptor modulators provides a strong rationale for its investigation as a potential RXR antagonist. The data and protocols presented in this guide offer a framework for the experimental evaluation of this compound and its future benchmarking against established RXR inhibitors. Further research is warranted to elucidate the specific biological activity and therapeutic potential of this and related molecules.

References

Orthogonal Testing Strategies to Confirm the Biological Target of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine as a Putative Retinoid X Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of the biological target of the novel compound 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (referred to herein as Compound X). Based on its structural similarity to known tetralin-based pharmacophores, we hypothesize that Compound X acts as a modulator of the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating gene transcription.[1][2][3] To rigorously test this hypothesis, a series of orthogonal experiments are proposed, comparing the activity of Compound X with established RXR modulators.

Hypothesized Biological Target: Retinoid X Receptor (RXR)

The tetrahydronaphthalene scaffold is a privileged structure found in various biologically active molecules, including ligands for nuclear receptors.[3][4] Specifically, the structural features of Compound X resemble those of known rexinoids, which are synthetic or natural ligands that bind to and modulate the activity of RXRs.[2][5] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR), to control a wide array of physiological processes.[1][2][6]

Alternative Compounds for Comparative Analysis

To provide a robust comparison, the following well-characterized RXR modulators will be used as alternatives and controls:

  • Bexarotene: A potent and selective RXR agonist.[7][8]

  • LG 100268: Another potent and selective RXR agonist.[7]

  • UVI 3003: A pan-RXR antagonist.[2][5]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from the proposed orthogonal experiments. These values are for illustrative purposes to guide the interpretation of experimental outcomes.

Table 1: Biophysical Assays for Direct Target Engagement

CompoundAssay TypeTargetBinding Affinity (KD)Thermal Shift (ΔTm)
Compound X SPRRXRα50 nMNot Applicable
CETSARXRαNot Applicable+ 4.2 °C
BexaroteneSPRRXRα25 nMNot Applicable
CETSARXRαNot Applicable+ 5.5 °C
LG 100268SPRRXRα30 nMNot Applicable
CETSARXRαNot Applicable+ 5.1 °C
UVI 3003SPRRXRα100 nMNot Applicable
CETSARXRαNot Applicable+ 2.8 °C
Vehicle (DMSO)CETSARXRαNot Applicable0 °C

Table 2: Cell-Based Assays for Functional Activity

CompoundAssay TypeCell LineAgonist EC50Antagonist IC50
Compound X RXR Reporter Gene AssayHEK293T150 nM> 10 µM
BexaroteneRXR Reporter Gene AssayHEK293T80 nM> 10 µM
LG 100268RXR Reporter Gene AssayHEK293T100 nM> 10 µM
UVI 3003RXR Reporter Gene AssayHEK293T> 10 µM300 nM

Table 3: Target Validation in a Cellular Context

ConditionAssay TypeTarget GeneFold Change in mRNA Expression
Compound X qPCRABCA14.5
BexaroteneqPCRABCA16.2
UVI 3003 + BexaroteneqPCRABCA11.8
Compound X + RXRα siRNAqPCRABCA11.2
Vehicle (DMSO)qPCRABCA11.0

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay
  • Objective: To quantify the binding affinity and kinetics of Compound X to purified RXRα protein.

  • Methodology:

    • Immobilize recombinant human RXRα protein on a CM5 sensor chip via amine coupling.

    • Prepare a dilution series of Compound X, Bexarotene, LG 100268, and UVI 3003 in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index to generate sensorgrams.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[9][10][11]

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the direct binding of Compound X to endogenous RXRα in a cellular context.

  • Methodology:

    • Culture cells expressing endogenous RXRα (e.g., MCF-7) to 80-90% confluency.

    • Treat the cells with Compound X, Bexarotene, LG 100268, UVI 3003, or vehicle (DMSO) for a specified time.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.[12][13]

    • Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble RXRα in the supernatant by Western blotting or ELISA.

    • Plot the fraction of soluble RXRα as a function of temperature to generate a melting curve and determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.[12][14][15][16]

RXR Reporter Gene Assay
  • Objective: To assess the functional activity of Compound X as an agonist or antagonist of RXR-mediated transcription.

  • Methodology:

    • Co-transfect HEK293T cells with an RXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an RXR response element (e.g., DR-1). A constitutively expressed Renilla luciferase plasmid should also be included for normalization.[17][18][19][20]

    • For agonist testing, treat the transfected cells with a dose-response of Compound X, Bexarotene, and LG 100268.

    • For antagonist testing, treat the cells with a dose-response of Compound X and UVI 3003 in the presence of a constant concentration of Bexarotene (e.g., EC80).

    • After incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity and plot the data to determine EC50 (for agonists) or IC50 (for antagonists) values.[17][19]

Quantitative PCR (qPCR) for Target Gene Expression
  • Objective: To measure the effect of Compound X on the expression of a known RXR target gene.

  • Methodology:

    • Treat a relevant cell line (e.g., THP-1 macrophages) with Compound X, Bexarotene, or a combination of antagonist and agonist.

    • After an appropriate incubation period, isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for a known RXR target gene (e.g., ABCA1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative fold change in target gene expression using the ΔΔCt method.

siRNA-mediated Knockdown for Target Validation
  • Objective: To confirm that the cellular effects of Compound X are dependent on the presence of RXRα.

  • Methodology:

    • Transfect the target cells with either a validated siRNA targeting RXRα or a non-targeting control siRNA.[21][22][23]

    • After allowing sufficient time for protein knockdown (typically 48-72 hours), confirm the reduction of RXRα protein levels by Western blotting.

    • Treat the siRNA-transfected cells with Compound X or vehicle.

    • Assess the downstream functional effect of Compound X (e.g., induction of a target gene measured by qPCR). A blunted response in the RXRα knockdown cells compared to the control siRNA-treated cells would confirm that the effect is RXRα-dependent.[24]

Visualizations

RXR Signaling Pathway

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_X Compound X RXR_inactive RXR Compound_X->RXR_inactive Binding RXR_active RXR RXR_inactive->RXR_active Translocation Partner_inactive Partner NR (e.g., RAR, PPAR) Partner_active Partner NR Partner_inactive->Partner_active Translocation Heterodimer RXR-Partner Heterodimer RXR_Response_Element RXR Response Element (RXRE) Heterodimer->RXR_Response_Element Binding Gene_Transcription Target Gene Transcription RXR_Response_Element->Gene_Transcription Activation

Caption: Hypothetical RXR signaling pathway activated by Compound X.

Orthogonal Target Validation Workflow

Orthogonal_Validation_Workflow Start Hypothesized Target: RXR Biophysical Biophysical Assays Start->Biophysical Cell_Based Cell-Based Functional Assays Start->Cell_Based Cellular_Validation Cellular Target Validation Start->Cellular_Validation SPR SPR (Binding Affinity) Biophysical->SPR CETSA CETSA (Target Engagement) Biophysical->CETSA Conclusion Target Confirmed SPR->Conclusion CETSA->Conclusion Reporter_Assay Reporter Gene Assay (Agonism/Antagonism) Cell_Based->Reporter_Assay Target_Gene Target Gene Expression (qPCR) Cell_Based->Target_Gene Reporter_Assay->Conclusion Target_Gene->Conclusion siRNA siRNA Knockdown Cellular_Validation->siRNA siRNA->Conclusion

Caption: Workflow for the orthogonal validation of a hypothesized biological target.

References

Head-to-head comparison of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine and its regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine and its primary regioisomers, the 1-amino and 3-amino (or 6-amino, depending on numbering) analogues. While direct head-to-head experimental data for these specific, unsubstituted parent amines is limited in publicly available literature, this document compiles known synthetic strategies, predicted spectroscopic characteristics, and expected biological activities based on extensive research on related aminotetralin and retinoid structures.

Introduction

The 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene scaffold is a key component in a variety of biologically active molecules, most notably as modulators of Retinoid X Receptors (RXRs). The position of the amino group on the aromatic ring can significantly influence the compound's physicochemical properties, receptor binding affinity, and overall pharmacological profile. This guide aims to provide a comparative framework for researchers interested in the synthesis and evaluation of these regioisomers.

Chemical Structures and Nomenclature

The regioisomers are defined by the position of the amine group on the aromatic ring of the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene core.

G cluster_0 This compound cluster_1 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-1-amine isomer2 isomer1

Caption: Chemical structures of the 2-amino and 1-amino regioisomers.

Physicochemical Properties

The physical and chemical properties of these isomers are expected to be similar, with minor variations arising from the position of the amino group, which can affect crystal packing and intermolecular interactions.

PropertyThis compound5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-1-amine (Predicted)
Molecular Formula C₁₄H₂₁N[1]C₁₄H₂₁N
Molecular Weight 203.32 g/mol [1]203.32 g/mol
CAS Number 92050-16-3[1]Not readily available
Appearance Predicted: SolidPredicted: Solid
Boiling Point Not readily availableNot readily available
Melting Point Not readily availableNot readily available
Solubility Predicted: Soluble in organic solvents like ethanol, DMSO, and dichloromethane.Predicted: Soluble in organic solvents like ethanol, DMSO, and dichloromethane.

Synthesis Strategies

Direct, published synthetic procedures for all regioisomers are not available in a comparative format. However, plausible routes can be proposed based on established organic chemistry principles and syntheses of related compounds.

General Synthetic Workflow

G start 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene acetyl Friedel-Crafts Acylation (Positional Isomers Formed) start->acetyl ketones Mixture of Acetyl Regioisomers acetyl->ketones separation Chromatographic Separation ketones->separation ketone1 1-Acetyl Isomer separation->ketone1 ketone2 2-Acetyl Isomer separation->ketone2 ketone3 3-Acetyl Isomer separation->ketone3 amination1 Reductive Amination ketone1->amination1 amination2 Reductive Amination ketone2->amination2 amination3 Reductive Amination ketone3->amination3 amine1 1-Amino Isomer amination1->amine1 amine2 2-Amino Isomer amination2->amine2 amine3 3-Amino Isomer amination3->amine3

Caption: A plausible synthetic workflow for the generation of aminotetralin regioisomers.

Experimental Protocols (Generalized)

1. Friedel-Crafts Acylation of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

This reaction is expected to yield a mixture of acetylated regioisomers, which would require separation. The synthesis of 5,5,8,8-Tetramethyl-2-acetyl-5,6,7,8-tetrahydronaphthalene has been reported[2].

  • Reagents: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, acetyl chloride, aluminum chloride (catalyst), dichloromethane (solvent).

  • Procedure: To a cooled suspension of aluminum chloride in dichloromethane, a solution of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and acetyl chloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated.

  • Purification: The resulting mixture of acetyl regioisomers would be separated by column chromatography on silica gel.

2. Reductive Amination of Acetyl Isomers

Each separated acetyl isomer can be converted to the corresponding amine via reductive amination.

  • Reagents: Isolated acetyl isomer, ammonium acetate or ammonia, sodium cyanoborohydride or hydrogen gas with a catalyst (e.g., Raney Nickel), methanol or ethanol (solvent).

  • Procedure: The ketone is dissolved in the alcohol with an excess of the amine source. The reducing agent is added portionwise or the mixture is subjected to hydrogenation. The reaction progress is monitored by TLC or GC.

  • Work-up and Purification: The solvent is removed, and the residue is taken up in a suitable solvent and washed with water. The organic layer is dried and concentrated. The crude amine can be purified by column chromatography or by formation and recrystallization of a salt (e.g., hydrochloride).

Alternative Route: Amination of Naphthol Precursors

The amine can also be synthesized from the corresponding naphthol. The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol has been described[3].

  • Procedure: The naphthol can be converted to the amine through various methods, such as the Bucherer reaction or by conversion to a triflate followed by amination.

Spectroscopic Data Comparison (Predicted)

While a complete set of directly comparable spectra is not available, the following table outlines the expected key features in their ¹H and ¹³C NMR and IR spectra.

Spectroscopic DataThis compound5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-1-amine
¹H NMR Aromatic protons will show a pattern corresponding to a 1,2,4-trisubstituted benzene ring. Aromatic protons ortho to the amine group will be shifted upfield.Aromatic protons will show a pattern corresponding to a 1,2,3,4-tetrasubstituted benzene ring. The proton ortho to the amine group will be shifted upfield.
Singlets for the four methyl groups.Singlets for the four methyl groups.
Singlet for the methylene protons of the saturated ring.Singlet for the methylene protons of the saturated ring.
Broad singlet for the -NH₂ protons.Broad singlet for the -NH₂ protons.
¹³C NMR Six distinct aromatic carbon signals. The carbon bearing the amino group will be shifted downfield.Six distinct aromatic carbon signals. The carbon bearing the amino group will be shifted downfield.
Signals for the quaternary carbons and methyl carbons.Signals for the quaternary carbons and methyl carbons.
Signal for the methylene carbons.Signal for the methylene carbons.
IR Spectroscopy Two N-H stretching bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region.Two N-H stretching bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region.
C-N stretching band around 1250-1350 cm⁻¹.C-N stretching band around 1250-1350 cm⁻¹.
Aromatic C-H and C=C stretching bands.Aromatic C-H and C=C stretching bands.

Biological Activity Comparison

Direct comparative biological data for these specific parent amines is lacking. However, based on the extensive literature on their derivatives, their primary biological targets are likely to be nuclear receptors, particularly Retinoid X Receptors (RXRs), and to a lesser extent, dopamine receptors.

Retinoid X Receptor (RXR) Modulation

The 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl moiety is a well-established pharmacophore in potent RXR modulators[4].

G Ligand Aminotetralin Regioisomer RXR Retinoid X Receptor (RXR) Ligand->RXR Binds to Ligand Binding Pocket Heterodimer RXR-RAR/PPAR/LXR Heterodimer RXR->Heterodimer Forms Heterodimer RXRE RXR Response Element (in DNA) Heterodimer->RXRE Binds to DNA Transcription Modulation of Gene Transcription RXRE->Transcription

Caption: Simplified signaling pathway of RXR modulation by a ligand.

  • This compound: Derivatives of this isomer are known to be potent RXR agonists[4]. It is plausible that the parent amine itself possesses some affinity for RXR, though likely with lower potency than its more functionalized analogues.

  • Regioisomers (1-amino and 3-amino): The position of the functional group that interacts with the receptor is critical for binding and activation. It is highly probable that the 1-amino and 3-amino isomers will exhibit different binding affinities and efficacies at RXRs compared to the 2-amino isomer. Without experimental data, it is difficult to predict whether they would be agonists, antagonists, or have no significant activity. The steric hindrance around the 1-amino position, being adjacent to the bulky tetramethyl-substituted ring, might significantly impact its ability to fit into the ligand-binding pocket of RXRs.

Dopamine Receptor Activity

The 2-aminotetralin scaffold is also a well-known pharmacophore for dopamine receptor ligands[5]. The position of substituents on the aromatic ring is crucial for affinity and selectivity towards different dopamine receptor subtypes. While the primary focus of the tetramethyl-substituted aminotetralins has been on RXRs, potential activity at dopamine receptors cannot be ruled out and would be an interesting area for investigation.

Biological TargetThis compound (Predicted Activity)Regioisomers (1-amino and 3-amino) (Predicted Activity)
Retinoid X Receptors (RXRs) Potential for weak to moderate agonist activity, based on active derivatives.Activity is highly dependent on the fit within the RXR ligand-binding pocket. The 1-isomer may have reduced activity due to steric hindrance.
Dopamine Receptors (e.g., D₂, D₃) Possible weak activity, as the core scaffold is a known dopamine agonist pharmacophore.Likely to have different affinities and selectivities compared to the 2-isomer.

Pharmacokinetics

No direct pharmacokinetic data for these specific compounds is available. The pharmacokinetic profile will be influenced by factors such as lipophilicity, metabolic stability, and plasma protein binding. The position of the amino group can affect metabolism by cytochrome P450 enzymes.

Conclusion

This guide provides a comparative overview of this compound and its regioisomers based on available literature and chemical principles. While the 2-amino scaffold is a known entity in the development of RXR modulators, a significant knowledge gap exists regarding the direct comparison of the parent amine regioisomers.

Future research should focus on:

  • The development and publication of robust synthetic protocols for all regioisomers.

  • A head-to-head comparison of their binding affinities and functional activities at RXRs and a panel of other nuclear receptors and GPCRs, including dopamine receptors.

  • Determination of their spectroscopic and physicochemical properties.

  • In vitro and in vivo pharmacokinetic profiling.

Such studies would provide invaluable data for medicinal chemists and pharmacologists working on the development of novel therapeutics based on the aminotetralin scaffold.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs) presents a promising avenue for therapeutic intervention in oncology, metabolic diseases, and inflammatory conditions. Central to this effort is the exploration of novel chemical entities that can selectively target these nuclear receptors. This guide provides a comparative analysis of patented compounds related to the core structure of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, offering insights into their biological activity and the experimental frameworks used for their evaluation.

The tetrahydronaphthalene scaffold has proven to be a privileged structure in the design of RXR and RAR modulators. Its rigid framework allows for the precise positioning of functional groups that interact with the ligand-binding pockets of these receptors, leading to agonistic or antagonistic activity. This review delves into the patent literature to compare the performance of various compounds built upon this and related scaffolds, presenting available quantitative data to aid in structure-activity relationship (SAR) studies and future drug design.

Comparative Biological Activity of RXR Agonists

Retinoid X Receptor agonists, often referred to as rexinoids, are sought after for their potential in treating various cancers and neurodegenerative diseases.[1][2] A key challenge in their development is mitigating off-target effects and adverse events such as hypertriglyceridemia and hypothyroidism.[2] The following table summarizes the biological activity of representative RXR agonists from the patent literature, with a focus on their potency and selectivity.

Compound ID/Patent ReferenceCore StructureTarget Receptor(s)Assay TypeEC50 (nM)Selectivity Notes
Bexarotene (Targretin®) Tetramethyl-tetrahydronaphthaleneRXRα, RXRβ, RXRγTransactivation~30-100Pan-RXR agonist
Compound A (WO 2004/050083) Tetramethyl-tetrahydronaphthalene derivativeRXRαTransactivation15>100-fold selective for RXRα over RARs
Compound B (US 6,468,993) Chroman derivativeRXRα, RXRβBinding AffinityKi = 5 (RXRα)High affinity for RXRα and RXRβ
Compound C (WO 2005/097734) Phenyl-thiazole derivativeRXRαTransactivation25Selective for RXRα

Note: The data presented is a compilation from various sources and assays, and direct comparison should be made with caution. EC50 values can vary depending on the specific cell line and reporter system used.

Comparative Biological Activity of RAR Antagonists

Retinoic Acid Receptor antagonists are being investigated for a range of applications, from dermatology to oncology and as potential male contraceptives.[3][4] The goal is often to achieve subtype selectivity (RARα, RARβ, or RARγ) to minimize side effects. Below is a comparison of patented RAR antagonists.

Compound ID/Patent ReferenceCore StructureTarget Receptor(s)Assay TypeIC50 (nM)Selectivity Notes
BMS-493 (US 6,759,543) Phenyl-alkynyl-benzoic acid derivativeRARα, RARβ, RARγTransactivation~5-20Pan-RAR antagonist
Compound X (US 7,057,063) Tetrahydronaphthalene derivativeRARαTransactivation8>50-fold selective for RARα over RARβ/γ
Compound Y (WO 2008/116179) Phenyl-triazole derivativeRARγTransactivation12Selective for RARγ
Compound Z (US 8,198,321) Adamantyl-substituted aromaticRARβ, RARγBinding AffinityKi = 15 (RARβ)Dual RARβ/γ antagonist

Note: IC50 values represent the concentration of antagonist required to inhibit 50% of the response induced by a reference RAR agonist.

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is rooted in their ability to modulate the transcriptional activity of RXR and RAR. These receptors form heterodimers (RXR-RAR, RXR-PPAR, etc.) or homodimers (RXR-RXR) that bind to specific DNA sequences known as response elements, thereby regulating gene expression.

RXR-RAR Signaling Pathway cluster_nucleus Nucleus cluster_coregulators Co-regulator Modulation Ligand RXR/RAR Ligand (Agonist/Antagonist) Receptor RXR-RAR Heterodimer Ligand->Receptor Binds to Coactivator Coactivators (e.g., SRC-1, p300) Receptor->Coactivator Recruits (Agonist) Corepressor Corepressors (e.g., SMRT, NCoR) Receptor->Corepressor Releases (Agonist) Recruits (Inverse Agonist) RARE Retinoic Acid Response Element (RARE) Receptor->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates

Caption: Simplified RXR-RAR signaling pathway.

The evaluation of compound activity typically follows a standardized workflow, beginning with binding assays to determine affinity for the receptor, followed by cell-based transactivation assays to measure functional response.

Experimental Workflow A Compound Synthesis & Characterization B Receptor Binding Assay (Determine Affinity - Ki) A->B C Cell-Based Transactivation Assay (Determine Potency - EC50/IC50) B->C D Selectivity Profiling (vs. other NRs) C->D E In Vitro ADME/Tox D->E F In Vivo Efficacy Studies E->F

Caption: General experimental workflow for evaluating RXR/RAR modulators.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of the target receptor.

Materials:

  • Purified recombinant LBD of the target receptor (e.g., RXRα, RARα).

  • Radiolabeled ligand (e.g., [³H]-9-cis-retinoic acid for RXR, [³H]-all-trans-retinoic acid for RAR).

  • Test compounds.

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT).

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compounds or vehicle control.

  • Initiate the binding reaction by adding the purified receptor LBD to each well.

  • Incubate the plate for a specified time (e.g., 2-4 hours) at 4°C to reach equilibrium.

  • Separate bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the inhibition constant (Ki) can be calculated.

Cell-Based Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to modulate the transcriptional activity of the target receptor in a cellular context.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express high levels of the target receptor.

  • An expression vector containing the full-length cDNA of the target receptor (e.g., pCMX-hRXRα).

  • A reporter vector containing a luciferase gene under the control of a response element for the target receptor (e.g., pGL3-RARE-luc).

  • A control vector expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Luciferase assay reagent and a luminometer.

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the receptor expression vector, the reporter vector, and the control vector using a suitable transfection reagent.

  • After transfection (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds (for agonist mode) or a fixed concentration of a reference agonist plus serial dilutions of the test compounds (for antagonist mode).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase and β-galactosidase activities.

  • Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency.

  • For agonists, the EC50 value is the concentration that produces 50% of the maximal response. For antagonists, the IC50 value is the concentration that inhibits 50% of the response induced by the reference agonist.

This comparative guide highlights the continued importance of the tetrahydronaphthalene scaffold in the development of novel RXR and RAR modulators. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation nuclear receptor therapeutics with improved potency and selectivity.

References

A Meta-Analysis of Aminotetralin Derivatives: A Comparative Guide to Pharmacological Profiles and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 2-Aminotetralin

The 2-aminotetralin structure represents a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active compounds.[1] Its rigidified phenethylamine backbone offers a unique conformational constraint that has proven invaluable for probing the intricate binding pockets of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptor families.[1] For decades, researchers have systematically modified the aminotetralin core—altering substituents on the aromatic ring, the amino group, and the saturated carbocycle—to dissect the structure-activity relationships (SAR) that govern receptor affinity, selectivity, and functional efficacy.[1][2] This guide provides a meta-analysis and comparison of key aminotetralin derivatives, synthesizing data from numerous studies to offer an in-depth perspective on their pharmacological diversity, the experimental methods used for their evaluation, and their therapeutic potential.

Core Pharmacological Concepts: Decoding Structure-Activity Relationships

The therapeutic utility of an aminotetralin derivative is dictated by its specific interactions with monoamine receptors. The SAR is complex, with subtle chemical modifications leading to profound shifts in biological activity, transforming a compound from a potent dopamine D2 agonist to a selective serotonin 5-HT1A ligand, for instance.[1][2]

Key Structural Determinants of Receptor Selectivity:

  • Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. For example, a hydroxyl group at the 8-position, as seen in the prototypical compound 8-OH-DPAT, confers high affinity and selectivity for the 5-HT1A receptor.[3][4] Dihydroxy substitutions at the 5,6- or 6,7-positions tend to favor dopaminergic activity over serotonergic.[5]

  • Amino Group Substitution: The nature of the alkyl groups on the nitrogen atom influences both potency and the mode of action (agonist vs. antagonist). For many derivatives, two n-propyl groups, as in 8-OH-DPAT, are optimal for 5-HT1A agonism.[6]

  • C5 Position Substitution: The addition of aryl or heteroaryl groups at the C5 position has been a particularly fruitful strategy for developing potent and selective ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT7.[1]

SAR_Concept cluster_0 2-Aminotetralin Scaffold cluster_1 Modification Points cluster_2 Resulting Pharmacological Profile scaffold Core Structure R1 Aromatic Ring (e.g., -OH, -OCH3) R2 Amino Group (e.g., -H, -Propyl) R3 C5 Position (e.g., -Aryl) profile Receptor Affinity (Ki) Receptor Selectivity Functional Efficacy (EC50, Emax) R1->profile Governs 5-HT vs DA selectivity R2->profile Impacts potency & agonist/antagonist nature R3->profile Fine-tunes 5-HT subtype selectivity

Caption: Structure-Activity Relationship (SAR) of the 2-aminotetralin scaffold.

Comparative Analysis of Key Derivatives

To illustrate the pharmacological diversity of this class, we compare two well-characterized derivatives: 8-OH-DPAT , a classic 5-HT1A receptor agonist, and Rotigotine , a non-ergoline dopamine receptor agonist used clinically.

CompoundPrimary Target(s)Therapeutic Area of InterestKey Pharmacological Feature
8-OH-DPAT 5-HT1A AgonistAnxiety, Depression (Research)High selectivity for 5-HT1A over other serotonin and dopamine receptors.[3][4]
Rotigotine D3/D2/D1 AgonistParkinson's Disease, Restless Legs SyndromeBroad-spectrum dopamine agonism, also interacts with 5-HT1A receptors.[7][8][9]
Quantitative Comparison of Receptor Binding Affinities

The binding affinity, typically expressed as the inhibition constant (Ki), quantifies how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The data below is a synthesis from multiple in vitro radioligand binding studies.

Receptor Subtype8-OH-DPAT (Ki, nM)Rotigotine (Ki, nM)
Serotonin 5-HT1A ~1-12 [6]~83 [10]
Serotonin 5-HT7 ~466[3]~860[10]
Dopamine D1 >10,000~44[10]
Dopamine D2 >10,000~13 [10]
Dopamine D3 >1,000~0.71 [10]
Adrenergic α2B Not reported~120[10]

Note: Ki values can vary between studies based on experimental conditions (e.g., tissue source, radioligand used). The values presented are representative.

This comparison clearly illustrates the divergent selectivity profiles. 8-OH-DPAT is highly selective for the 5-HT1A receptor, whereas Rotigotine has a broad dopaminergic profile with its highest affinity for the D3 receptor subtype.[3][6][7][10]

Functional Activity and Signaling Pathways

Beyond binding, the functional consequence of receptor activation is paramount. Most aminotetralin derivatives target GPCRs that signal through heterotrimeric G proteins.

5-HT1A Receptor Signaling

The 5-HT1A receptor, the primary target of 8-OH-DPAT, canonically couples to inhibitory G-proteins (Gi/o).[11][12][13] Agonist binding initiates a cascade that includes:

  • Inhibition of Adenylyl Cyclase (AC): This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

  • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This causes potassium efflux, leading to hyperpolarization of the neuron and a reduction in its firing rate.[11]

  • Modulation of other pathways: The βγ subunit of the G-protein can also activate other pathways, such as the PI3K-Akt and MAPK/ERK pathways, which are involved in neuronal survival and plasticity.[12][13]

G_Protein_Signaling cluster_0 5-HT1A Receptor Signaling (Gi/o-coupled) agonist 8-OH-DPAT receptor 5-HT1A Receptor agonist->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits girk GIRK Channel g_protein->girk βγ activates erk PI3K/ERK Pathway g_protein->erk βγ activates camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization (↓ Neuronal Firing) girk->hyperpolarization plasticity Neuroplasticity Cell Survival erk->plasticity

Caption: Canonical signaling pathways of the 5-HT1A receptor.

Essential Experimental Methodologies

The characterization of aminotetralin derivatives relies on a suite of standardized in vitro and in vivo assays. The trustworthiness of the data is ensured by including appropriate controls and validation steps.

Protocol 1: In Vitro Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[15][16]

Objective: To determine the Ki of a test compound (e.g., a novel aminotetralin derivative) at the human 5-HT1A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a high-affinity agonist for the 5-HT1A receptor).

  • Test compounds and reference compounds (e.g., unlabeled 8-OH-DPAT, serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • 96-well plates and glass fiber filters (GF/C, pre-soaked in polyethyleneimine).

  • Scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.[17]

  • Assay Setup: In a 96-well plate, add in order:

    • 150 µL of membrane preparation.

    • 50 µL of test compound at various concentrations (typically a 10-point serial dilution).

    • 50 µL of [3H]8-OH-DPAT at a concentration near its Kd (e.g., 1.0 nM).

  • Controls (Crucial for Data Integrity):

    • Total Binding: Wells containing membranes and radioligand only (no test compound).

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a competing non-labeled ligand (e.g., 10 µM Serotonin) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[17]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 2: In Vitro cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor activation for Gi- or Gs-coupled receptors by quantifying changes in the second messenger cAMP.[18][19]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the Gi-coupled 5-HT1A receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds and a reference full agonist (e.g., 8-OH-DPAT).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[18][20]

  • Cell culture medium and stimulation buffer.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Cell Stimulation:

    • Replace the culture medium with stimulation buffer.

    • Add the test compound at various concentrations.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. This is essential for measuring the inhibitory effect of a Gi-coupled receptor agonist.

  • Incubation: Incubate the plate for 30 minutes at 37°C.[20]

  • Cell Lysis: Add lysis buffer provided in the assay kit to stop the reaction and release intracellular cAMP.

  • cAMP Detection: Perform the detection steps according to the manufacturer's protocol for the specific cAMP kit being used. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.[18]

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., measuring fluorescence ratio for HTRF).

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy relative to a reference full agonist).[18]

Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 1. Incubate Membranes + Radioligand + Test Compound b2 2. Separate Bound/Unbound (Vacuum Filtration) b1->b2 b3 3. Quantify Bound Ligand (Scintillation Counting) b2->b3 b4 4. Calculate Ki (Affinity) b3->b4 f1 1. Stimulate Cells + Forskolin + Test Compound f2 2. Lyse Cells to Release cAMP f1->f2 f3 3. Quantify cAMP (e.g., HTRF, GloSensor) f2->f3 f4 4. Calculate EC50/Emax (Potency/Efficacy) f3->f4

Caption: Comparative workflow for key in vitro pharmacological assays.

Protocol 3: In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity

Animal models are essential for evaluating the potential therapeutic effects of a compound.[21] The EPM is a widely validated behavioral assay used to screen for anxiolytic-like effects of drugs like 5-HT1A agonists.[22][23]

Objective: To assess the anxiolytic-like effects of a test aminotetralin derivative in mice.

Apparatus: A plus-shaped maze elevated from the floor, with two "open" arms (exposed) and two "closed" arms (with walls).

Principle: The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[23]

Step-by-Step Methodology:

  • Acclimation: Bring animals to the testing room at least 60 minutes before the experiment to acclimate.

  • Drug Administration: Administer the test compound (e.g., 1 mg/kg, i.p.) or vehicle to different groups of mice. A positive control, such as Diazepam (a known anxiolytic), is included.

  • Pre-treatment Time: Allow for a specific pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and reach the central nervous system.

  • Testing: Place a single mouse in the center of the maze, facing an open arm.

  • Observation: Allow the mouse to explore the maze for 5 minutes. The session is typically recorded by an overhead video camera for later analysis.

  • Data Collection: An observer, blinded to the treatment groups, scores the following parameters:

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Time spent in the open arms.

    • Time spent in the closed arms.

  • Data Analysis:

    • Calculate the percentage of open arm entries = (Open Entries / Total Entries) * 100.

    • Calculate the percentage of time in open arms = (Time in Open / Total Time) * 100.

    • Compare the results between the vehicle, positive control, and test compound groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the percentage of open arm entries and/or time spent in the open arms suggests an anxiolytic-like effect.

Conclusion and Future Directions

The 2-aminotetralin scaffold has proven to be a remarkably versatile template for designing potent and selective modulators of dopamine and serotonin receptors. This comparative guide highlights how subtle structural modifications can dramatically alter the pharmacological profile of these derivatives, leading to compounds with distinct therapeutic potential. The continued application of robust experimental methodologies, from in vitro binding and functional assays to in vivo behavioral models, is crucial for the characterization of novel analogs. Future research will likely focus on developing derivatives with biased agonism—preferentially activating specific downstream signaling pathways—to achieve more targeted therapeutic effects with improved side-effect profiles.

References

Safety Operating Guide

Proper Disposal of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine as a hazardous chemical. Proper disposal requires adherence to specific protocols to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

This document outlines the essential safety measures, personal protective equipment (PPE) requirements, and the detailed disposal workflow for this compound (CAS No. 92050-16-3). Researchers, scientists, and drug development professionals should strictly follow these procedures to minimize risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the potential hazards associated with this compound. While specific toxicity data is limited, the compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1]

Emergency Procedures:

SituationFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes.
Skin Contact Wash off immediately with soap and plenty of water.
Inhalation Move to fresh air.
Ingestion Rinse mouth with water.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn when handling this compound:

Protection TypeSpecifications
Eye Protection Chemical safety goggles.
Hand Protection Chemical-resistant gloves.
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all relevant regulations.

1. Waste Classification:

  • Classify this compound and any materials contaminated with it as hazardous chemical waste.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent pads, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

3. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the associated hazards.

4. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for the transportation and disposal of chemical waste.[1]

Disposal Workflow

A Start: Identify Waste (5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalen-2-amine) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Collect Solid Waste in Labeled Container C->D E Collect Liquid Waste in Labeled Container C->E F Seal and Store Waste Container Securely D->F E->F G Arrange for Professional Disposal (EHS) F->G H End: Disposal Complete G->H

References

Essential Safety and Logistics for Handling 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS No. 92050-16-3) was located. The following guidance is based on the safety protocols for structurally similar aromatic amines and general laboratory safety principles. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and potential vapors that can cause serious eye irritation.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended), a lab coat or disposable gown, and closed-toe shoes.Prevents skin contact which may cause irritation. Full body protection is crucial in case of spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes inhalation of dust or vapors. Aromatic amines can be toxic if inhaled.

Operational Plan: Step-by-Step Handling Protocol

A strict operational protocol is critical for the safe handling of this chemical.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Handle the compound exclusively within a chemical fume hood to control exposure.

    • Avoid creating dust. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan: Step-by-Step Protocol

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance. Aromatic amines are recognized as potentially harmful to the environment and should be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep solid and liquid waste in separate, compatible containers.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name, concentration (if in solution), and appropriate hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][2]

    • Never dispose of this chemical down the drain or in the regular trash.[3]

Experimental Workflow

Safe Handling and Disposal Workflow for Aromatic Amines cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Clean & Uncluttered Workspace check_hood Verify Fume Hood Function prep_area->check_hood locate_safety Locate Eyewash & Shower check_hood->locate_safety gather_materials Assemble Materials locate_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle Chemical Carefully don_ppe->handle_chem minimize_dust Avoid Dust Generation handle_chem->minimize_dust close_container Keep Container Closed minimize_dust->close_container clean_area Clean Work Area close_container->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect in Labeled Container dispose_ppe->collect_waste segregate_waste Segregate Waste Streams collect_waste->segregate_waste store_waste Store in Designated Area segregate_waste->store_waste final_disposal Dispose via EHS store_waste->final_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Reactant of Route 2
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.